Product packaging for 4'-Chloro-[1,1'-biphenyl]-2-amine(Cat. No.:CAS No. 1204-44-0)

4'-Chloro-[1,1'-biphenyl]-2-amine

Cat. No.: B196108
CAS No.: 1204-44-0
M. Wt: 203.67 g/mol
InChI Key: JPBWZIPCMDZOPM-UHFFFAOYSA-N
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Description

4'-Chloro-[1,1'-biphenyl]-2-amine ( 1204-44-0) is an aromatic amine with the molecular formula C12H10ClN and a molecular weight of 203.67 g/mol . This compound, which features a chlorinated biphenyl backbone, serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. It has been identified as a key structural motif in the discovery of novel therapeutics, notably as a core fragment in the development of potent Trace Amine-Associated Receptor 1 (TAAR1) agonists . TAAR1 is a G protein-coupled receptor recognized as a promising target for the treatment of central nervous system disorders such as schizophrenia . Furthermore, its utility in chemical synthesis is demonstrated by its role as a precursor for formamide derivatives, which are significant intermediates and protecting groups in pharmaceutical research . Researchers appreciate its well-characterized physical properties, including a predicted boiling point of 334.6±17.0 °C and a density of 1.2±0.1 g/cm³ . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) and handle with appropriate personal protective equipment, as the compound may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN B196108 4'-Chloro-[1,1'-biphenyl]-2-amine CAS No. 1204-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBWZIPCMDZOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923380
Record name 4'-Chloro[1,1'-biphenyl]-2-amine
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Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-44-0
Record name 4′-Chloro[1,1′-biphenyl]-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1204-44-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Chloro[1,1'-biphenyl]-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1204-44-0

This technical guide provides a comprehensive overview of 4'-Chloro-[1,1'-biphenyl]-2-amine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and relevant biological pathways.

Chemical and Physical Properties

This compound, also known by synonyms such as 2-Amino-4'-chlorobiphenyl, is a solid at room temperature.[][2] Its chemical structure consists of a biphenyl backbone with an amino group at the 2-position and a chlorine atom at the 4'-position.[2] The presence of both the amino and chloro groups makes it a reactive intermediate for organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1204-44-0[3]
Molecular Formula C₁₂H₁₀ClN[3]
Molecular Weight 203.67 g/mol [][4][5]
Melting Point 45.0 to 49.0 °C[3][5]
Boiling Point 334.6 °C at 760 mmHg[3][6]
Flash Point 156.2 °C[3]
Density 1.205 g/cm³[3]
pKa 3.26±0.10 (Predicted)[3]
LogP 4.17040[3]
Solubility Chloroform (Slightly), Methanol (Slightly)[3]
Appearance Off-White to Pale Beige Solid[]
Storage Keep in dark place, Inert atmosphere, Room temperature[3][5]

Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. The most prominent methods are the Suzuki-Miyaura cross-coupling reaction and the Gomberg-Bachmann reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a widely used and efficient method for the synthesis of biphenyl compounds.[7] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[8] In the synthesis of this compound, this typically involves the reaction of a substituted chlorophenylboronic acid with a substituted chloroaniline or chloronitrobenzene derivative, followed by reduction of the nitro group if necessary.

A common industrial route to the fungicide Boscalid utilizes this chemistry, where 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid.[9] This reaction yields 4'-chloro-2-nitro-1,1'-biphenyl, which is then reduced to this compound.[9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling and Reduction

This protocol is a representative synthesis based on established methodologies for the synthesis of Boscalid intermediates.[9][10][11]

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add 2-chloro-1-nitrobenzene (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.01 mol%), and a suitable base like sodium carbonate or potassium phosphate (2.0-3.0 eq).[9][10]

  • Add a solvent system, typically a mixture of an organic solvent (e.g., ethanol, toluene) and water.[9]

  • Heat the reaction mixture to a temperature of 80-100°C and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS).[9]

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4'-chloro-2-nitro-1,1'-biphenyl.

Step 2: Nitro Group Reduction

  • Dissolve the crude 4'-chloro-2-nitro-1,1'-biphenyl from the previous step in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent. Common systems include sodium borohydride with a cobalt salt (e.g., CoSO₄·7H₂O) or iron powder in the presence of an acid.[9][10]

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • Filter the reaction mixture to remove any solids and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Table 2: Representative Yields for the Synthesis of this compound and its Precursor

Reaction StepProductYieldReference
Suzuki Cross-Coupling4'-chloro-2-nitro-1,1'-biphenyl82%[9]
Nitro Group ReductionThis compound79%[9]

Diagram 1: Synthesis of this compound via Suzuki-Miyaura Coupling

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction 2-Chloro-1-nitrobenzene 2-Chloro-1-nitrobenzene 4-chloro-2-nitro-1,1-biphenyl 4-chloro-2-nitro-1,1-biphenyl 2-Chloro-1-nitrobenzene->4-chloro-2-nitro-1,1-biphenyl 4-Chlorophenylboronic_acid 4-Chlorophenylboronic_acid 4-Chlorophenylboronic_acid->4-chloro-2-nitro-1,1-biphenyl Pd_catalyst_Base Pd Catalyst, Base Pd_catalyst_Base->4-chloro-2-nitro-1,1-biphenyl 4-Chloro-1,1-biphenyl-2-amine This compound 4-chloro-2-nitro-1,1-biphenyl->4-Chloro-1,1-biphenyl-2-amine Reducing_agent Reducing Agent (e.g., NaBH4/CoSO4) Reducing_agent->4-Chloro-1,1-biphenyl-2-amine

Caption: Workflow for the synthesis of this compound.

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is another method for forming aryl-aryl bonds, proceeding through a diazonium salt intermediate.[12] For the synthesis of this compound, this typically involves the diazotization of p-chloroaniline, followed by its reaction with aniline under basic conditions.[13]

Experimental Protocol: Gomberg-Bachmann Reaction

This protocol is a representative synthesis based on patent literature.[13]

  • Diazotization:

    • In a reaction vessel, dissolve p-chloroaniline in an aqueous acidic solution (e.g., hydrochloric acid).

    • Cool the mixture to 0-5°C.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

  • Coupling:

    • In a separate vessel, dissolve aniline in a suitable solvent.

    • Slowly add the freshly prepared diazonium salt solution to the aniline solution under basic conditions.

    • Allow the reaction to proceed, monitoring for completion.

  • Work-up and Purification:

    • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

    • Wash the organic layer and dry it.

    • The product can be isolated as its hydrochloride salt by bubbling hydrogen chloride gas through the solution, followed by recrystallization.

Applications

Agrochemicals: Synthesis of Boscalid

The primary application of this compound is as a crucial intermediate in the synthesis of the fungicide Boscalid.[3] Boscalid is a nicotinamide systemic fungicide that acts as a succinate dehydrogenase inhibitor in the mitochondrial respiratory chain of fungi. It is effective against a broad range of fungal pathogens in various crops.

The synthesis of Boscalid involves the amidation of this compound with 2-chloronicotinoyl chloride.[10]

Diagram 2: Synthesis of Boscalid

G 4-Chloro-1,1-biphenyl-2-amine This compound Boscalid Boscalid 4-Chloro-1,1-biphenyl-2-amine->Boscalid 2-chloronicotinoyl_chloride 2-Chloronicotinoyl chloride 2-chloronicotinoyl_chloride->Boscalid Amidation Amidation Amidation->Boscalid

Caption: Final step in the synthesis of the fungicide Boscalid.

Pharmaceuticals: Synthesis of TAAR1 Agonists

More recently, derivatives of this compound have been investigated in the field of drug discovery. Specifically, it is a precursor in the synthesis of potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1).[14][15] TAAR1 is a G-protein coupled receptor that is a promising target for the treatment of psychotic disorders such as schizophrenia.[14][16] Agonists of TAAR1 have been shown to modulate dopamine, serotonin, and glutamate neurotransmitter systems.[14]

A derivative, 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764), has been identified as a potent TAAR1 agonist with an EC₅₀ of 4.0 nM.[14][15][16]

Signaling Pathways

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

TAAR1 is a G-protein coupled receptor that, upon activation by an agonist, primarily couples to the Gs alpha subunit of the G protein complex. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. This signaling pathway is crucial in modulating the activity of monoaminergic neurons.

Diagram 3: TAAR1 Signaling Pathway

G cluster_0 Cell Membrane TAAR1_Agonist TAAR1 Agonist TAAR1 TAAR1 Receptor TAAR1_Agonist->TAAR1 G_Protein G Protein (Gs) TAAR1->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (Modulation of Neurotransmission) PKA->Cellular_Response leads to

Caption: Simplified TAAR1 signaling cascade.

Safety and Handling

As an aromatic amine, this compound should be handled with care, as some compounds in this class are known to be carcinogenic.[2] It is important to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. Its synthesis, primarily through Suzuki-Miyaura or Gomberg-Bachmann reactions, is well-established. While its main role has been in the production of the fungicide Boscalid, its use in the development of novel TAAR1 agonists for psychiatric disorders highlights its growing importance in medicinal chemistry. Further research into its applications and the development of more efficient and sustainable synthetic routes will continue to be of interest to the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TGW-C12H10ClN-2025 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4'-Chloro-[1,1'-biphenyl]-2-amine (CAS No: 1204-44-0). The document details critical parameters such as molecular weight, melting and boiling points, solubility, pKa, and logP. Furthermore, it furnishes detailed experimental protocols for the determination of these properties. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and logical relationships, adhering to strict visualization standards for clarity and accessibility. This guide is intended to be an essential resource for professionals engaged in research and development involving this compound.

Core Physicochemical Properties

This compound is an organic compound featuring a biphenyl backbone with an amino group at the 2-position and a chlorine substituent at the 4'-position.[1] It typically presents as an off-white to pale beige solid at room temperature.[2][3] This compound serves as a crucial intermediate in organic synthesis, notably as a reagent in the production of the fungicide Boscalid.[3][4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀ClN[2][4][5]
Molecular Weight 203.67 g/mol [2][3][4]
Melting Point 45.0 to 49.0 °C[2][4][6][7]
Boiling Point 334.6 ± 17.0 °C (at 760 mmHg)[2][5][6]
Density 1.205 ± 0.06 g/cm³ (Predicted)[2][7]
Appearance Off-White to Pale Beige Solid[2][3]
pKa 3.26 ± 0.10 (Predicted)[2][4][7]
LogP (Octanol-Water Partition Coefficient) 4.17 (LogP); 3.5 (XLogP3)[4]
Solubility Slightly soluble in Chloroform and Methanol[2][4][7]
Flash Point 156.2 ± 20.9 °C[2][5]
Storage Conditions Keep in dark place, Inert atmosphere, Room temperature[2][4][7]

Mandatory Visualizations

The following diagrams have been generated using Graphviz (DOT language) to illustrate key concepts and workflows.

G cluster_props Physicochemical Properties cluster_app Primary Application main This compound (C12H10ClN) p1 Molecular Weight 203.67 g/mol main->p1 p2 Melting Point 45-49 °C main->p2 p3 Boiling Point ~335 °C main->p3 p4 pKa (predicted) ~3.26 main->p4 p5 logP ~3.5 - 4.2 main->p5 p6 Solubility Slightly soluble in Chloroform, Methanol main->p6 app1 Reagent in Synthesis main->app1 app2 Boscalid (Fungicide) app1->app2

Caption: Overview of this compound properties and applications.

G start Start: p-Chloroaniline diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazol Aryl Diazonium Salt diazotization->diazol gomberg Gomberg-Bachmann Reaction (Aniline, NaOH) diazol->gomberg product Product: This compound gomberg->product

Caption: Simplified workflow for the synthesis via Gomberg-Bachmann reaction.

G start Start: Weigh ~25 mg of solid sample add_water Add 0.5 mL Deionized Water Vortex/Stir start->add_water observe_water Observe Miscibility add_water->observe_water insoluble Result: Insoluble observe_water->insoluble Heterogeneous add_hcl Add 0.5 mL 5% HCl (aq) Vortex/Stir insoluble->add_hcl observe_hcl Observe Miscibility add_hcl->observe_hcl soluble_hcl Result: Soluble (Indicates Amine) observe_hcl->soluble_hcl Homogeneous insoluble_hcl Result: Insoluble observe_hcl->insoluble_hcl Heterogeneous

Caption: Experimental workflow for qualitative solubility testing of an amine.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a Thiele tube or a digital melting point apparatus.[8] Pure compounds exhibit a sharp melting range (0.5-1.0°C).

Apparatus and Materials:

  • Melting point capillary tubes (sealed at one end)

  • Thiele tube apparatus or a digital melting point apparatus (e.g., Mel-Temp)

  • Heat transfer fluid (mineral oil or silicone oil) for Thiele tube

  • Calibrated thermometer

  • This compound sample, finely powdered

  • Spatula and watch glass

Procedure:

  • Sample Preparation: Place a small amount of the finely powdered compound on a clean watch glass. Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the sealed end. The packed sample height should be 2-3 mm.[9]

  • Apparatus Setup (Thiele Tube):

    • Attach the capillary tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]

    • Suspend the thermometer and capillary in the Thiele tube filled with oil, ensuring the oil level is above the side-arm junction.

    • Gently heat the side arm of the Thiele tube with a Bunsen burner to create a convection current for uniform heating.[8]

  • Apparatus Setup (Digital Apparatus):

    • Insert the packed capillary tube into the designated slot in the heating block.

    • Set the apparatus to heat rapidly to about 15-20°C below the expected melting point (45°C), then reduce the heating rate to 1-2°C per minute for an accurate measurement.

  • Measurement:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire solid sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Safety: Always wear safety goggles. Handle the hot apparatus with care.

Qualitative Solubility Determination

This protocol determines the solubility of the amine in water and acidic solutions, which is a key characteristic of basic organic compounds.[10][11]

Apparatus and Materials:

  • Test tubes and test tube rack

  • This compound sample

  • Deionized water

  • 5% (w/v) Hydrochloric acid (HCl) solution

  • Chloroform

  • Methanol

  • Spatula and glass stirring rods

Procedure:

  • Solubility in Water:

    • Add approximately 25 mg of the sample to a test tube.

    • Add 0.5 mL of deionized water.

    • Stir vigorously with a glass rod or vortex for 1-2 minutes.

    • Observe and record whether the compound dissolves (soluble) or remains a separate phase (insoluble).[11]

  • Solubility in Acid:

    • To the test tube containing the undissolved sample from the water test (or a fresh sample if it was water-soluble), add 0.5 mL of 5% HCl solution.

    • Stir vigorously for 1-2 minutes.

    • Amines, being basic, typically react with acid to form a water-soluble ammonium salt.[11][12] Observe and record if the compound dissolves.

  • Solubility in Organic Solvents:

    • Repeat step 1 using 0.5 mL of chloroform in a clean test tube. Record the observation.

    • Repeat step 1 using 0.5 mL of methanol in another clean test tube. Record the observation.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable compound by monitoring pH changes during titration with a strong acid or base.[13][14]

Apparatus and Materials:

  • Calibrated pH meter and electrode

  • Burette (10 mL or 25 mL)

  • Beaker (100 mL) and magnetic stirrer/stir bar

  • This compound sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Solvent (e.g., a methanol-water mixture to ensure sample dissolution)[14]

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the amine and dissolve it in a known volume of the chosen solvent system (e.g., 50 mL of 1:9 methanol-water) in a beaker.[14]

  • Titration Setup:

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully covered but does not interfere with the stir bar.

    • Fill the burette with the standardized HCl titrant.

  • Data Acquisition:

    • Record the initial pH of the amine solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.1 or 0.2 mL).

    • After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.[13]

    • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the volume of titrant at the equivalence point.

    • The pKa of the conjugate acid (R-NH₃⁺) is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized).[13] The pKa of the amine itself can then be calculated.

References

A Technical Guide to the Solubility of 4'-Chloro-[1,1'-biphenyl]-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Chloro-[1,1'-biphenyl]-2-amine, a key intermediate in the synthesis of various compounds, including the fungicide Boscalid. Understanding its solubility is crucial for process development, formulation, and various research applications. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers a logical workflow for these experimental processes.

Core Data Presentation: Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Halogenated ChloroformSlightly Soluble[1][2][3]The presence of a chlorine atom on the biphenyl ring enhances interaction with chlorinated solvents.
Polar Protic Methanol, EthanolSlightly Soluble[1][2][3]The amino group can participate in hydrogen bonding with protic solvents, though the large hydrophobic biphenyl structure limits overall solubility.
General Organic VariousModerately Soluble[4]The biphenyl structure contributes to favorable interactions with a range of organic solvents.
Aqueous WaterAlmost Insoluble[1]The molecule's predominantly nonpolar, aromatic structure results in poor solubility in water.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for the equilibrium shake-flask method, a widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent. This can be followed by quantification using either High-Performance Liquid Chromatography (HPLC) or gravimetric analysis.

Protocol 1: Equilibrium Shake-Flask Method with HPLC Quantification

This method is ideal for accurately determining the concentration of a saturated solution.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, chloroform, dimethyl sulfoxide)

  • Analytical balance

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure equilibrium is reached with the dissolved state.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) to achieve good separation and detection of the analyte.

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Protocol 2: Gravimetric Method for Solubility Determination

This method is a simpler alternative to HPLC analysis and does not require extensive instrumentation.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents

  • Analytical balance

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Filtration apparatus

  • Evaporating dish

  • Drying oven

2. Procedure:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in Protocol 1 (steps 1-5 under "Preparation of Saturated Solution") to create a saturated solution at a constant temperature.

  • Sample Collection and Measurement:

    • Allow the excess solid to settle.

    • Carefully filter a known volume of the supernatant to remove any undissolved solids.

    • Accurately weigh a clean, dry evaporating dish.

    • Pipette a precise volume of the filtered, saturated solution into the pre-weighed evaporating dish.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.

    • Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation:

    • Subtract the initial weight of the empty evaporating dish from the final weight to determine the mass of the dissolved this compound.

    • Calculate the solubility by dividing the mass of the dissolved solid by the volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Solubility Determination prep_compound Prepare Compound and Solvents start->prep_compound shake_flask Shake-Flask Method: Add excess compound to solvent prep_compound->shake_flask equilibration Equilibration: Agitate at constant temperature (24-48h) shake_flask->equilibration separation Phase Separation: Allow solids to settle and filter supernatant equilibration->separation quant_method Select Quantification Method separation->quant_method hplc HPLC Quantification quant_method->hplc High Accuracy gravimetric Gravimetric Analysis quant_method->gravimetric Simpler Method hplc_cal Prepare standards and create calibration curve hplc->hplc_cal grav_evap Evaporate solvent from a known volume of filtrate gravimetric->grav_evap hplc_analysis Analyze diluted sample hplc_cal->hplc_analysis calculation Calculate Solubility (e.g., g/L or mol/L) hplc_analysis->calculation grav_weigh Weigh residual solid grav_evap->grav_weigh grav_weigh->calculation end End: Report Solubility Data calculation->end

Caption: Workflow for determining the solubility of a solid organic compound.

References

Technical Guide: Physicochemical Properties and Synthetic Application of 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4'-Chloro-[1,1'-biphenyl]-2-amine, with a focus on its melting and boiling points. It also details standardized experimental protocols for the determination of these properties and illustrates a key synthetic application of this compound in the production of the fungicide Boscalid.

Physicochemical Data of this compound

The melting and boiling points are critical physical constants for the identification and purity assessment of a chemical compound.

PropertyValueNotes
Melting Point 45.0 to 49.0 °CA narrow range indicates high purity.[1][2][3][4]
Boiling Point 334.6 ± 17.0 °Cat 760 mmHg.[1][2]

Experimental Protocols

The following are detailed methodologies for the determination of the melting and boiling points of this compound.

Determination of Melting Point

The capillary method is a standard and widely accepted technique for accurate melting point determination.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

  • Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Determination of Boiling Point

The capillary method can also be adapted for the determination of the boiling point of a liquid or a molten solid.

Apparatus:

  • Heating bath (e.g., Thiele tube with high-boiling point oil)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Rubber band or wire for attachment

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the small test tube and gently heated until it melts.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the molten sample with the open end submerged.

  • Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the heating bath.

  • Heating: The heating bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heating is discontinued when a steady stream of bubbles is observed. The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[6][7]

Synthetic Application: Synthesis of Boscalid

This compound is a key intermediate in the synthesis of Boscalid, a widely used fungicide.[3][4][8] The final step in the synthesis involves the acylation of the amine with 2-chloronicotinoyl chloride.

Boscalid_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Amine This compound Boscalid Boscalid Amine->Boscalid AcidChloride 2-Chloronicotinoyl chloride AcidChloride->Boscalid Solvent Aqueous Xylene Solvent->Boscalid +

Caption: Synthesis of Boscalid from this compound.

References

Spectroscopic Profile of 2-amino-4'-chlorobiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2-amino-4'-chlorobiphenyl, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, chemical synthesis, and quality control, offering detailed experimental protocols and a structured presentation of spectroscopic data.

Data Presentation

While comprehensive, publicly available datasets for 2-amino-4'-chlorobiphenyl are limited, this section outlines the expected spectroscopic characteristics based on its chemical structure. The following tables are structured to be populated with experimental data as it is acquired.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5-4.5br s2H-NH₂
~6.7-7.5m8HAromatic Protons

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~115-120Aromatic CH
~125-135Aromatic CH & C-Cl
~140-150Aromatic C-N & C-C
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

Frequency (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H Stretch (Amine)
3000-3100MediumAromatic C-H Stretch
1600-1650StrongN-H Bend (Amine)
1450-1550StrongAromatic C=C Stretch
1080-1100StrongC-Cl Stretch
800-850Strongpara-substituted Benzene C-H Bend
Mass Spectrometry (MS)

Table 4: GC-MS Spectroscopic Data

m/z RatioRelative Intensity (%)Assignment
203/205High[M]⁺, [M+2]⁺ (presence of Cl)
168High[M-Cl]⁺
Further fragmentation of the biphenyl coreVariableAromatic fragments
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Spectroscopic Data

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
~210-230Not Reportede.g., Ethanol
~280-300Not Reportede.g., Ethanol

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 2-amino-4'-chlorobiphenyl.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-amino-4'-chlorobiphenyl.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-32.

      • Relaxation Delay (d1): 1.0 s.

      • Acquisition Time: ~4 s.

      • Spectral Width: -2 to 12 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay (d1): 2.0 s.

      • Acquisition Time: ~1.5 s.

      • Spectral Width: 0 to 220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 2-amino-4'-chlorobiphenyl.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 2-amino-4'-chlorobiphenyl sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

  • Data Acquisition and Processing:

    • Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

    • Collect the sample spectrum.

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-amino-4'-chlorobiphenyl, and to assess its purity.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of 2-amino-4'-chlorobiphenyl (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: 40-400 amu.

    • Scan Speed: Normal.

  • Data Analysis:

    • Identify the peak corresponding to 2-amino-4'-chlorobiphenyl in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption for 2-amino-4'-chlorobiphenyl, which is related to its electronic transitions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 2-amino-4'-chlorobiphenyl in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (e.g., ~10 µg/mL).

  • Instrument Parameters:

    • Wavelength Range: 200-400 nm.

    • Scan Speed: Medium.

    • Blank: Use the same solvent as used for the sample preparation to record the baseline.

  • Data Acquisition:

    • Rinse a quartz cuvette with the solvent, then with the sample solution.

    • Fill the cuvette with the sample solution.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the exact concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where such a molecule could be investigated.

experimental_workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 2-amino-4'-chlorobiphenyl Preparation Sample Preparation (Dissolving/Pelletizing) Sample->Preparation NMR NMR Spectroscopy Preparation->NMR IR FT-IR Spectroscopy Preparation->IR MS GC-MS Preparation->MS UV UV-Vis Spectroscopy Preparation->UV Process Data Processing (FT, Baselining, etc.) NMR->Process IR->Process MS->Process UV->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation/ Purity Assessment Interpret->Structure signaling_pathway_concept cluster_input Input cluster_interaction Biological Interaction cluster_pathway Cellular Signaling cluster_output Output Molecule 2-amino-4'-chlorobiphenyl (or derivative) Receptor Target Receptor/ Enzyme Molecule->Receptor Binding Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Response Cellular Response (e.g., Apoptosis, Proliferation) TF->Response

4'-Chloro-[1,1'-biphenyl]-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 4'-Chloro-[1,1'-biphenyl]-2-amine. This biphenylamine derivative is a key intermediate in the synthesis of the widely used fungicide Boscalid and holds potential for further investigation in medicinal chemistry and materials science. This document consolidates key data, outlines detailed experimental protocols for its synthesis, and provides an analysis of its spectral data. While information on the specific biological activity of this compound is limited, this guide discusses the known activities of structurally related compounds to provide a context for future research and development.

Chemical Structure and Properties

This compound, with the CAS number 1204-44-0, is an organic compound featuring a biphenyl backbone. This structure consists of two phenyl rings linked by a single bond, with an amine group at the 2-position and a chlorine atom at the 4'-position.[1][2] The presence of both the amino and chloro groups influences its chemical reactivity, making it a valuable intermediate in organic synthesis.[2]

Chemical Structure:

Chemical structure of this compound

Image Source: PubChem CID 262261

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₀ClN[3]
Molecular Weight 203.67 g/mol [3]
Appearance Off-white to pale beige solid[4]
Melting Point 45.0 to 49.0 °C[3]
Boiling Point 334.6 ± 17.0 °C (Predicted)[3]
Density 1.205 ± 0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in chloroform and methanol[3]
pKa 3.26 ± 0.10 (Predicted)[3]
LogP 3.5[5]
InChI InChI=1S/C12H10ClN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2[5]
SMILES C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N[5]

Experimental Protocols: Synthesis

Two primary synthetic routes for this compound are the Gomberg-Bachmann reaction and Suzuki-Miyaura cross-coupling.

Gomberg-Bachmann Reaction

This method involves the diazotization of p-chloroaniline followed by an aryl-aryl coupling reaction with aniline.[6][7]

Experimental Protocol:

  • Diazotization:

    • In a suitable reaction vessel, add p-chloroaniline (1 molar equivalent), water, and hydrochloric acid (2.5-3.5 molar equivalents).

    • Heat the mixture to 50-70 °C with stirring until a solution is formed, then cool to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite (1.05-1.1 molar equivalents) while maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture for approximately 2 hours to ensure complete formation of the diazonium salt. The yield is typically greater than 97%.[6]

  • Gomberg-Bachmann Coupling:

    • In a separate vessel, heat aniline (8-10 molar equivalents) and a small amount of water to 70 °C.

    • Prepare an alkaline solution of the diazonium salt by cooling the previously prepared diazonium salt solution to -15 °C to -18 °C and adding a solution of a strong base such as sodium hydroxide (5-8 molar equivalents).[6]

    • Add the cold alkaline diazonium salt solution dropwise to the hot aniline solution over 2 hours.

    • After the addition is complete, continue to stir and monitor the reaction for the disappearance of the diazonium salt.

  • Work-up and Purification:

    • Remove excess aniline and water under reduced pressure.

    • Dissolve the residue in a suitable organic solvent such as toluene.

    • Bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt of this compound.

    • Cool the mixture to -5 to 0 °C to promote crystallization.

    • Filter the solid, wash with a cold solvent, and dry to obtain this compound hydrochloride.

    • The free amine can be obtained by neutralization with a base followed by extraction and purification. Recrystallization from a suitable solvent system can be performed for further purification.[6]

Suzuki-Miyaura Cross-Coupling

This modern approach involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[8][9]

Experimental Protocol:

  • Preparation of 4'-chloro-2-nitrobiphenyl:

    • To a reaction flask, add o-chloronitrobenzene (1 molar equivalent), p-chlorophenylboronic acid (1.2-1.8 molar equivalents), a weak base such as potassium phosphate (2-4 molar equivalents), and a palladium catalyst on carbon (0.015-0.05 molar equivalents).

    • Add a suitable solvent such as tetrahydrofuran (THF), toluene, or a mixture of dimethylacetamide (DMAC) and water.

    • Heat the reaction mixture to 50-150 °C and stir for 8-16 hours.

    • Monitor the reaction for the consumption of the starting materials.

    • Upon completion, cool the reaction mixture and filter to remove the catalyst. The catalyst can often be recovered and reused.

    • Extract the product with an organic solvent and purify by standard methods to obtain 4'-chloro-2-nitrobiphenyl.[8]

  • Reduction of the Nitro Group:

    • Dissolve the 4'-chloro-2-nitrobiphenyl (1 molar equivalent) in a polar solvent such as ethanol.

    • Add a reducing agent, such as iron powder (2.7-4.7 molar equivalents) and hydrochloric acid (0.9-1.64 molar equivalents), or zinc powder.

    • Heat the mixture to reflux and stir for several hours until the reduction is complete.

    • Filter the hot reaction mixture to remove the excess reducing agent and its salts.

    • Concentrate the filtrate under reduced pressure.

    • Induce crystallization by cooling to obtain the solid product.

    • Wash the product with a non-polar solvent like petroleum ether and dry to yield this compound.[8]

Mandatory Visualizations

Gomberg_Bachmann_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Gomberg-Bachmann Coupling p_chloroaniline p-Chloroaniline diazonium_salt p-Chlorobenzenediazonium Chloride p_chloroaniline->diazonium_salt 0-5 °C na_nitrite NaNO₂ / HCl na_nitrite->diazonium_salt product This compound diazonium_salt->product 70 °C aniline Aniline aniline->product base NaOH base->product

Caption: Workflow for the Gomberg-Bachmann synthesis of this compound.

Suzuki_Miyaura_Synthesis cluster_coupling Step 1: Suzuki-Miyaura Coupling cluster_reduction Step 2: Nitro Group Reduction o_chloronitrobenzene o-Chloronitrobenzene nitro_intermediate 4'-Chloro-2-nitrobiphenyl o_chloronitrobenzene->nitro_intermediate Heat p_chlorophenylboronic_acid p-Chlorophenylboronic Acid p_chlorophenylboronic_acid->nitro_intermediate pd_catalyst Pd/C Catalyst Weak Base pd_catalyst->nitro_intermediate final_product This compound nitro_intermediate->final_product Reflux reducing_agent Fe / HCl or Zn reducing_agent->final_product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Summary of Spectral Data

TechniqueKey Features and Observations
¹H NMR The spectrum is expected to show complex multiplets in the aromatic region (approx. 6.7-7.5 ppm) corresponding to the eight protons on the two phenyl rings. The protons on the amine-bearing ring will be shifted upfield compared to those on the chloro-substituted ring. The amine protons will appear as a broad singlet.
¹³C NMR The spectrum will display 12 distinct signals for the 12 carbon atoms of the biphenyl system, confirming the asymmetry of the molecule. The carbon attached to the amine group will be shifted significantly upfield, while the carbon attached to the chlorine atom will also show a characteristic chemical shift.
Infrared (IR) The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹). Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A C-Cl stretching band is expected in the fingerprint region.
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 203 and an M+2 peak at m/z 205 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.

Mass Spectral Fragmentation:

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways:

  • Loss of a Chlorine atom: A significant fragment at m/z 168 [M-Cl]⁺ can be expected.

  • Loss of HCN: A common fragmentation pathway for anilines, leading to a fragment at m/z 176 [M-HCN]⁺.

  • Formation of a biphenyl cation: Cleavage of the C-N bond can result in a fragment at m/z 152.

  • Cleavage of the biphenyl bond: This can lead to fragments corresponding to the individual substituted phenyl rings.

Biological Activity and Toxicological Profile

The primary documented application of this compound is as a key intermediate in the synthesis of the fungicide Boscalid.[4] Boscalid functions by inhibiting succinate dehydrogenase in the mitochondrial respiratory chain of fungi.

Direct studies on the biological activity or toxicological profile of this compound are not widely available in the public domain. However, based on its chemical structure, certain considerations are warranted for researchers.

Structurally Related Compounds:

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: A study on the discovery of novel TAAR1 agonists identified a complex molecule, 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine, which contains the 4'-chloro-[1,1'-biphenyl] moiety.[10] This compound was found to be a potent TAAR1 agonist with potential applications in the treatment of psychotic disorders.[10] This suggests that the 4'-chloro-[1,1'-biphenyl] scaffold may be a useful pharmacophore for interacting with aminergic G protein-coupled receptors. Further investigation into the direct activity of this compound at TAAR1 and other related receptors could be a valuable area of research.

  • General Toxicity of Chlorinated Biphenyls: While this compound is a monochlorinated biphenyl, the broader class of polychlorinated biphenyls (PCBs) is known for its persistence in the environment and potential for adverse health effects. Some aromatic amines are also known to be carcinogenic.[2] Therefore, appropriate safety precautions, including the use of personal protective equipment and handling in a well-ventilated area, are essential when working with this compound.[2] Studies on the metabolism of 4-chlorobiphenyl (PCB3) have shown that it can be metabolized in HepG2 cells to various hydroxylated and dihydroxylated species, which can be further conjugated. The formation of reactive quinone metabolites from dihydroxy-PCBs has been implicated in their toxicity.

Conclusion

This compound is a well-characterized compound with established synthetic routes and a clear application as a key building block in the agrochemical industry. Its chemical properties and spectral data are well-documented. While direct biological activity data for this specific molecule is scarce, its structural similarity to components of pharmacologically active compounds suggests that it may serve as a valuable scaffold for the development of new therapeutic agents, particularly in the area of neuroscience. Further research into its potential biological activities and a more detailed toxicological evaluation are warranted to fully understand its potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chloro-[1,1'-biphenyl]-2-amine is a key intermediate in the synthesis of the widely used fungicide Boscalid.[1] While its primary application involves amidation reactions, understanding its behavior in electrophilic substitution reactions is crucial for the development of new derivatives and analogues with potential biological activity. This technical guide provides a comprehensive overview of the theoretical principles governing the electrophilic substitution of this compound, including a detailed analysis of substituent directing effects and predicted regioselectivity. Due to the limited availability of direct experimental data for this specific substrate, this guide presents detailed, generalized experimental protocols for key electrophilic substitution reactions—nitration, halogenation, sulfonation, and Friedel-Crafts acylation—based on established methodologies for analogous aromatic amines and biphenyl systems. These protocols are intended to serve as a foundational resource for researchers designing synthetic routes to novel derivatives of this important scaffold.

Introduction to this compound

This compound, a biphenyl derivative, possesses a unique electronic and structural profile that influences its chemical reactivity.[2] The molecule consists of two phenyl rings linked by a single bond, with an amino group at the 2-position of one ring and a chlorine atom at the 4'-position of the other. The presence of the activating amino group and the deactivating but ortho-, para-directing chloro and phenyl groups creates a complex interplay of electronic effects that govern the regioselectivity of electrophilic aromatic substitution.[2]

Theoretical Considerations for Electrophilic Substitution

The outcome of electrophilic substitution on the this compound core is dictated by the directing effects of its three key substituents: the amino group (-NH₂), the 4'-chlorophenyl group, and the chlorine atom (-Cl).

  • Amino Group (-NH₂): As a powerful activating group, the amino group strongly directs incoming electrophiles to the ortho and para positions of the aniline ring through resonance stabilization of the arenium ion intermediate.

  • 4'-Chlorophenyl Group: This group acts as a mild activating group and also directs electrophiles to the ortho and para positions of the aniline ring.

  • Chlorine Atom (-Cl): While deactivating due to its inductive effect, the chlorine atom is an ortho-, para-director because of resonance effects.

Considering the combined influence of these substituents, the most likely positions for electrophilic attack on the this compound molecule are the positions ortho and para to the strongly activating amino group on the first phenyl ring. Steric hindrance may influence the ratio of ortho to para products.

Due to the high reactivity of the amino group, which can lead to side reactions and polymerization under strongly acidic conditions typical for many electrophilic substitutions, it is often necessary to protect the amino group, for example, by acetylation to form an amide. This protected form, N-(4'-chloro-[1,1'-biphenyl]-2-yl)acetamide, would then be subjected to the electrophilic substitution reaction, followed by deprotection to yield the desired product.

G cluster_workflow General Workflow for Electrophilic Substitution Start This compound Protect Protection of Amino Group (e.g., Acetylation) Start->Protect Acetic Anhydride React Electrophilic Substitution (Nitration, Halogenation, etc.) Protect->React Protected Intermediate Deprotect Deprotection of Amino Group (e.g., Hydrolysis) React->Deprotect Substituted Intermediate Product Substituted Product Deprotect->Product Acid/Base

Figure 1: General workflow for electrophilic substitution of this compound.

Predicted Regioselectivity of Electrophilic Substitution

Based on the directing effects of the substituents, the predicted major products of electrophilic substitution on the protected N-(4'-chloro-[1,1'-biphenyl]-2-yl)acetamide are shown below. The acetamido group is a moderately activating ortho-, para-director.

Figure 2: Predicted regioselectivity of electrophilic substitution.

Generalized Experimental Protocols

The following protocols are generalized procedures based on standard laboratory methods for similar compounds and should be adapted and optimized for the specific substrate and desired product.

Protection of the Amino Group (Acetylation)

Methodology:

  • Dissolve this compound in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Add an excess of acetic anhydride (typically 1.5-2 equivalents).

  • The reaction can be carried out at room temperature or with gentle heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the N-acetylated product.

  • Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like ethanol may be performed for purification.

Nitration (Hypothetical Protocol)

Methodology:

  • Dissolve N-(4'-chloro-[1,1'-biphenyl]-2-yl)acetamide in a mixture of concentrated sulfuric acid and glacial acetic acid at a low temperature (0-5 °C).

  • Slowly add a nitrating mixture (concentrated nitric acid in concentrated sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

  • Purify the product by column chromatography or recrystallization.

Halogenation (Bromination - Hypothetical Protocol)

Methodology:

  • Dissolve N-(4'-chloro-[1,1'-biphenyl]-2-yl)acetamide in a suitable solvent like glacial acetic acid or a chlorinated solvent.

  • Add a brominating agent such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid dropwise at room temperature.

  • Stir the reaction mixture until completion as monitored by TLC.

  • Pour the reaction mixture into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any excess bromine.

  • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure and purify the product.

Sulfonation (Hypothetical Protocol)

Methodology:

  • Add N-(4'-chloro-[1,1'-biphenyl]-2-yl)acetamide to an excess of fuming sulfuric acid (oleum) at a low temperature.

  • Allow the reaction mixture to warm to room temperature or heat gently to facilitate the reaction.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture onto ice to precipitate the sulfonic acid derivative.

  • Filter the solid product, wash with cold water, and dry.

Friedel-Crafts Acylation (Hypothetical Protocol)

Methodology:

  • Suspend N-(4'-chloro-[1,1'-biphenyl]-2-yl)acetamide and a Lewis acid catalyst (e.g., aluminum chloride) in a dry, inert solvent (e.g., carbon disulfide or nitrobenzene).

  • Cool the mixture in an ice bath and slowly add the acylating agent (e.g., an acyl chloride or acid anhydride).

  • Allow the reaction to proceed at a controlled temperature until completion.

  • Quench the reaction by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer, and dry it.

  • Purify the product after solvent evaporation.

Deprotection of the Amino Group (Hydrolysis)

Methodology:

  • Reflux the N-acetylated product in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitor the reaction by TLC until the starting material is consumed.

  • If acidic hydrolysis is used, neutralize the reaction mixture with a base to precipitate the free amine. If basic hydrolysis is used, extraction with an organic solvent may be necessary.

  • Filter the precipitated product or extract and purify as needed.

Data Presentation: Predicted Products and Hypothetical Conditions

The following table summarizes the predicted major products and generalized reaction conditions for the electrophilic substitution of N-(4'-chloro-[1,1'-biphenyl]-2-yl)acetamide.

Reaction TypeElectrophile (E+)Reagents & Conditions (Hypothetical)Predicted Major Product(s) (after deprotection)
Nitration NO₂⁺HNO₃, H₂SO₄, 0-5 °C5-Nitro-4'-chloro-[1,1'-biphenyl]-2-amine and 3-Nitro-4'-chloro-[1,1'-biphenyl]-2-amine
Bromination Br⁺Br₂ in CH₃COOH or NBS5-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine and 3-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine
Sulfonation SO₃Fuming H₂SO₄5-Amino-4'-chloro-[1,1'-biphenyl]-x-sulfonic acid
Friedel-Crafts Acylation RCO⁺RCOCl, AlCl₃5-Acyl-4'-chloro-[1,1'-biphenyl]-2-amine and 3-Acyl-4'-chloro-[1,1'-biphenyl]-2-amine

Conclusion

While this compound is primarily utilized as a precursor for the fungicide Boscalid, its potential as a scaffold for novel derivatives through electrophilic substitution is significant. This guide provides a theoretical framework for predicting the outcomes of such reactions and offers generalized experimental protocols to aid researchers in this endeavor. The strong directing effect of the amino group, coupled with the need for its protection, are key considerations in the synthetic design. The information presented herein serves as a valuable starting point for the exploration of new chemical space around this important biphenylamine core, potentially leading to the discovery of new compounds with applications in drug development and materials science. Further experimental work is required to validate these predictions and to fully elucidate the reactivity of this versatile molecule.

References

Health and Safety Information for 4'-Chloro-[1,1'-biphenyl]-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the official Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical.

Executive Summary

4'-Chloro-[1,1'-biphenyl]-2-amine is a chlorinated aromatic amine whose health and safety profile is not extensively documented. However, based on the available data for the compound and structurally similar chemicals, it is classified as a substance that causes skin and serious eye irritation.[1][2] Aromatic amines as a class are noted for their potential carcinogenicity, with 4-aminobiphenyl, a related compound, being a known human bladder carcinogen.[1][3][4][5] Therefore, this compound should be handled with extreme caution, utilizing appropriate personal protective equipment and engineering controls to minimize exposure. This guide provides a comprehensive overview of the known health and safety information, including hazard classifications, handling procedures, and first aid measures, to ensure its safe use in a research and development setting.

Hazard Identification and Classification

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following classifications have been reported:

Hazard ClassCategory
Skin Irritation2
Eye Irritation2A
Specific target organ toxicity – single exposure (Respiratory system)3

Source:[1][2]

GHS Label Elements

Pictogram:

alt text

Signal Word: Warning [1][2][3]

Hazard Statements:

  • H315: Causes skin irritation.[1][2][3][6]

  • H319: Causes serious eye irritation.[1][2][3][6]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash skin thoroughly after handling.[1][2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Response P302+P352IF ON SKIN: Wash with plenty of soap and water.[1][2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[2]
P321Specific treatment (see supplemental first aid instructions on this label).[1]
P332+P313If skin irritation occurs: Get medical advice/attention.[1][2]
P337+P313If eye irritation persists: Get medical advice/attention.[2]
P362Take off contaminated clothing and wash before reuse.[1][2]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[2]
P405Store locked up.[2]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[2]

Source:[1][2]

Toxicological Information

Quantitative toxicological data for this compound is largely unavailable in the public domain. Most safety data sheets report "no data available" for acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, and reproductive toxicity.[7][8]

However, the structural similarity to 4-aminobiphenyl, a known human carcinogen, warrants a high degree of caution.[1][3][4][5] 4-aminobiphenyl is known to cause bladder cancer in humans and tumors at various sites in experimental animals.[1][3][4][5] The carcinogenicity of 4-aminobiphenyl is attributed to its metabolic activation to genotoxic intermediates that form DNA adducts.[1][3]

Hypothetical Metabolic Activation and Toxicity Pathway

Based on the known metabolism of other aromatic amines, a hypothetical pathway for the metabolic activation of this compound leading to potential toxicity can be proposed. This pathway involves initial N-oxidation by cytochrome P450 enzymes, followed by further enzymatic reactions to form reactive electrophilic species that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.

Toxicity_Pathway 4C2A This compound N_hydroxy N-hydroxy-4'-chloro- [1,1'-biphenyl]-2-amine 4C2A->N_hydroxy CYP450 (N-oxidation) Nitrenium Reactive Nitrenium Ion (Electrophilic) N_hydroxy->Nitrenium Esterification (e.g., NAT) or Protonation DNA_adducts DNA Adducts Nitrenium->DNA_adducts Covalent Binding to DNA Mutation Mutation DNA_adducts->Mutation Cancer Cancer Initiation Mutation->Cancer

Hypothetical metabolic activation pathway of this compound.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₂H₁₀ClN
Molar Mass 203.67 g/mol
Appearance Off-White to Pale Beige Solid
Melting Point 45.0 to 49.0 °C
Boiling Point 334.6 ± 17.0 °C (Predicted)
Density 1.205 ± 0.06 g/cm³ (Predicted)
Solubility Slightly soluble in chloroform and methanol.
Storage Temperature Room temperature, in a dark, inert atmosphere.

Source:[9][10][11]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standard OECD guidelines are typically followed for such assessments. Below are generalized protocols for key irritation studies.

Skin Irritation/Corrosion (based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application: A dose of 0.5 g of the solid test substance, moistened with a small amount of an appropriate vehicle (e.g., water), is applied to a small area (approx. 6 cm²) of the clipped skin. The treated area is covered with a gauze patch and non-irritating tape.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations are continued for up to 14 days if the responses are persistent.

  • Scoring: The severity of skin reactions is graded according to a standardized scoring system.

Skin_Irritation_Workflow Animal_Prep Animal Preparation (Albino Rabbit, Clipped Fur) Application Application of Test Substance (0.5 g solid, moistened) Animal_Prep->Application Exposure 4-hour Exposure (Covered with Gauze Patch) Application->Exposure Removal Removal of Substance and Cleansing Exposure->Removal Observation Observation for Erythema & Edema (1, 24, 48, 72 hrs, up to 14 days) Removal->Observation Scoring Scoring of Skin Reactions Observation->Scoring Classification Hazard Classification Scoring->Classification

Workflow for an in vivo skin irritation test based on OECD Guideline 404.
Acute Eye Irritation/Corrosion (based on OECD Guideline 405)

Objective: To determine the potential of a substance to produce irritation or corrosion in the eye.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are used.

  • Pre-screening: Before in vivo testing, a weight-of-the-evidence analysis, including results from validated in vitro or ex vivo tests, is conducted to predict severe effects and avoid unnecessary animal testing.[7]

  • Application: A single dose of the test substance (e.g., 0.1 mL of a liquid or 0.1 g of a solid) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[2]

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days if effects persist. Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.

  • Pain Management: The use of topical anesthetics and systemic analgesics is recommended to avoid or minimize pain and distress in the animals.

Safe Handling and Emergency Procedures

Exposure Controls and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated place, preferably in a chemical fume hood.[1][5] Ensure eyewash stations and safety showers are readily accessible.[4]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[1][7]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[7]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid formation of dust and aerosols.[5] Wash hands thoroughly after handling.[1][2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] Keep away from incompatible materials such as strong oxidizing agents.[2]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][5]

Source:[1][2][5]

Accidental Release and Firefighting Measures
  • Accidental Release: Avoid dust formation.[1] Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the material and place it in a suitable, closed container for disposal.[5] Prevent entry into waterways.[5]

  • Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1] Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Stability and Reactivity

  • Reactivity: No data available.[1]

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Possibility of Hazardous Reactions: No data available.[1]

  • Conditions to Avoid: No data available.[1]

  • Incompatible Materials: Strong oxidizing agents.[2]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2]

Ecological Information

Data on the ecological effects of this compound is very limited, with most sources indicating "no data available" for toxicity to fish, daphnia, and algae.[1][8] Given the lack of data, release into the environment should be avoided.[5]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration.[8]

Conclusion

This compound is a chemical that requires careful handling due to its irritant properties and the potential for more severe health effects, including carcinogenicity, based on data from structurally related aromatic amines. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize any potential exposure. Further toxicological studies are needed to fully characterize the health and safety profile of this compound.

References

Methodological & Application

Application Note: Two-Step Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine via Suzuki Coupling and Subsequent Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine, a key intermediate in the production of the fungicide Boscalid[1]. The described method is a robust two-step process commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biaryl scaffold, followed by the reduction of a nitro group to the target amine. The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between aryl halides and organoboron compounds[2][3]. This protocol utilizes commercially available starting materials and a heterogeneous palladium-on-carbon catalyst, offering a practical and scalable approach for laboratory and potential industrial applications[4].

Overall Reaction Scheme

The synthesis is performed in two main stages:

  • Step 1: Suzuki Coupling: o-Chloronitrobenzene is coupled with p-chlorophenylboronic acid using a palladium-on-carbon catalyst to yield 4'-Chloro-2-nitrobiphenyl.

  • Step 2: Nitro Reduction: The intermediate, 4'-Chloro-2-nitrobiphenyl, is reduced using iron powder in an acidic medium to afford the final product, this compound.

  • Chemical Equation:
    • Step 1: O₂N-C₆H₄-Cl + Cl-C₆H₄-B(OH)₂ ---(Pd/C, Base)--> O₂N-C₆H₄-C₆H₄-Cl
    • Step 2: O₂N-C₆H₄-C₆H₄-Cl ---(Fe, HCl/EtOH)--> H₂N-C₆H₄-C₆H₄-Cl

Experimental Protocols

This section details the step-by-step procedures for the synthesis and purification of the intermediate and final product, adapted from the methodology described in patent CN10353979B[4].

Protocol 1: Synthesis of 4'-Chloro-2-nitrobiphenyl (Suzuki Coupling)

This protocol describes the palladium-catalyzed cross-coupling of o-chloronitrobenzene and p-chlorophenylboronic acid.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) CAS Number Notes
o-Chloronitrobenzene 157.55 88-73-3 Starting Material
p-Chlorophenylboronic acid 156.37 1679-18-1 Starting Material
Palladium on Carbon (10 wt%) - 7440-05-3 Catalyst
Potassium Phosphate (K₃PO₄) 212.27 7778-53-2 Base
Potassium Carbonate (K₂CO₃) 138.21 584-08-7 Base
N,N-Dimethylacetamide (DMAC) 87.12 127-19-5 Solvent
Deionized Water 18.02 7732-18-5 Co-solvent
Dichloromethane (DCM) 84.93 75-09-2 Extraction Solvent

| Petroleum Ether | - | 8032-32-4 | Recrystallization Solvent |

Procedure:

  • To a three-necked flask equipped with a condenser and magnetic stirrer, add o-chloronitrobenzene (4.80 g, 0.0305 mol), p-chlorophenylboronic acid (6.90 g, 0.0441 mol), potassium phosphate (9.7 g, 0.0457 mol), potassium carbonate (6.3 g, 0.0456 mol), and 10% palladium on carbon (1.08 g)[4].

  • Add N,N-Dimethylacetamide (DMAC, 450 g) and water (15 g) to the flask. The weight ratio of water to DMAC should be approximately 1:30[4].

  • Heat the reaction mixture to 130 °C and maintain this temperature with stirring for 12 hours[4].

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture by suction filtration to recover the palladium catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • To the residue, add dichloromethane and water for extraction. Separate the organic layer.

  • Evaporate the solvent from the organic layer to yield a solid crude product.

  • Recrystallize the solid from petroleum ether (washed twice) and dry to obtain pure 4'-Chloro-2-nitrobiphenyl. The reported yield is approximately 67.4%[4].

Protocol 2: Synthesis of this compound (Nitro Reduction)

This protocol details the reduction of the nitro-intermediate to the final amine product.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) CAS Number Notes
4'-Chloro-2-nitrobiphenyl 233.65 35092-88-7 Starting Material
Iron Powder (Fe) 55.85 7439-89-6 Reducing Agent
Ethanol (EtOH) 46.07 64-17-5 Solvent
Hydrochloric Acid (HCl) 36.46 7647-01-0 Acid
Sodium Hydroxide (NaOH) 40.00 1310-73-2 For neutralization

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Extraction Solvent |

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4'-Chloro-2-nitrobiphenyl (1 mol equivalent) in ethanol.

  • Add iron powder (approx. 3-4 mol equivalents) to the suspension[4].

  • Add concentrated hydrochloric acid (approx. 1 mol equivalent) dropwise to the mixture[4].

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • After completion, cool the reaction to room temperature and filter to remove the iron salts.

  • Neutralize the filtrate with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product into dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Data Presentation

The following tables summarize the reactant quantities and expected yields based on the cited protocol[4].

Table 1: Reactant Quantities for Suzuki Coupling

Reagent Molar Ratio (Normalized) Moles (mol) Amount Used
o-Chloronitrobenzene 1.0 0.0305 4.80 g
p-Chlorophenylboronic acid 1.5 0.0457 6.90 g
Palladium on Carbon (10%) 0.03 ~0.0009 1.08 g

| Potassium Carbonate | 3.0 | 0.0912 | 6.3 g + 9.7g K₃PO₄ |

Table 2: Product Summary

Product Name Step Theoretical Yield (g) Reported Yield (%) Melting Point (°C)
4'-Chloro-2-nitrobiphenyl 1 7.13 67.4% -

| this compound | 2 | - | >80% (typical for Fe/HCl) | 45.0 - 49.0[1] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitro Reduction A Starting Materials (o-Chloronitrobenzene, p-Chlorophenylboronic acid) B Pd/C Catalyzed Suzuki Coupling Reaction A->B C Workup & Purification (Filtration, Extraction, Recrystallization) B->C D Intermediate (4'-Chloro-2-nitrobiphenyl) C->D E Fe / HCl Reduction D->E F Final Workup & Purification (Neutralization, Extraction) E->F G Final Product (this compound) F->G

Caption: Overall workflow for the two-step synthesis.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination[5].

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OR)2 (Base Activated) E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

References

Application Note: Suzuki-Miyaura Coupling for the Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This application note details a robust protocol for the synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine, an important intermediate in the manufacturing of pharmaceuticals and agrochemicals, such as the fungicide boscalid.[5][6] The described method utilizes a palladium-catalyzed reaction between (4-chlorophenyl)boronic acid and an ortho-substituted aniline, specifically 2-bromoaniline. This approach is favored for its mild reaction conditions and the commercial availability of starting materials.[3]

Reaction Scheme

The synthesis proceeds via a palladium-catalyzed cross-coupling of 2-bromoaniline with (4-chlorophenyl)boronic acid in the presence of a base.

Reaction Scheme

Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of ortho-substituted anilines.[3]

Materials:

  • 2-Bromoaniline

  • (4-chlorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (Degassed)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel

Equipment:

  • Schlenk flask or reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Detailed Step-by-Step Procedure:
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromoaniline (1.0 mmol, 1.0 eq), (4-chlorophenyl)boronic acid (1.5 mmol, 1.5 eq), and potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 eq).

    • In a separate vial, prepare the catalyst pre-mixture by adding Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere:

    • Seal the Schlenk flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition:

    • Add the prepared catalyst pre-mixture to the Schlenk flask.

    • Using degassed solvents, add toluene (5 mL) and water (0.5 mL) to the flask via syringe.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 100 °C.

    • Stir the reaction mixture vigorously overnight (approximately 12-16 hours).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient eluent system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, to isolate the final product.

  • Characterization:

    • The final product, this compound, is an off-white to pale beige solid.[7]

    • Confirm the identity and purity of the compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be in the range of 45.0 to 49.0 °C.[7]

Quantitative Data Summary

The following table summarizes the reagents and conditions for the described protocol.

Component Role Molecular Weight ( g/mol ) Equivalents Amount Mol %
2-BromoanilineAryl Halide172.021.0172 mg-
(4-chlorophenyl)boronic acidBoronic Acid156.371.5235 mg-
Palladium(II) acetateCatalyst Precursor224.50-4.5 mg2 mol%
SPhosLigand410.51-16.4 mg4 mol%
K₃PO₄Base212.272.0425 mg-
Toluene / H₂OSolvent--5 mL / 0.5 mL-
Parameter
Temperature---100 °C-
Time---12 - 16 h-

Note: Expected yields for this type of reaction are typically in the range of 80-97% based on similar couplings of ortho-substituted anilines.[3]

Visualized Workflow and Mechanism

To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification reagents Weigh Reactants: - 2-Bromoaniline - Boronic Acid - Base (K₃PO₄) setup Assemble in Flask Under Inert Gas reagents->setup catalyst Prepare Catalyst: - Pd(OAc)₂ - SPhos Ligand catalyst->setup solvents Add Degassed Toluene/Water setup->solvents heat Heat & Stir (100 °C, 12-16h) solvents->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify product Final Product: 4'-Chloro- [1,1'-biphenyl]-2-amine purify->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_products pd0 Pd(0)L₂ pdiil Ar-Pd(II)(X)L₂ pd0->pdiil Oxidative Addition pdiil_ar Ar-Pd(II)(Ar')L₂ pdiil->pdiil_ar Transmetalation pdiil_ar->pd0 Reductive Elimination ar_ar Ar-Ar' (Product) pdiil_ar->ar_ar arx Ar-X (2-Bromoaniline) arx->pdiil ar_b Ar'-B(OH)₂ ((4-ClPh)B(OH)₂) ar_b->pdiil base Base (OH⁻) base->pdiil

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1][2]

References

Application Notes and Protocols: Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine via Gomberg-Bachmann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine, a key intermediate in the production of various agrochemicals and pharmaceuticals. The synthesis is achieved through a modified Gomberg-Bachmann reaction, a classic method for the formation of biaryl compounds. This document outlines the reaction mechanism, a detailed experimental workflow, and quantitative data to ensure reproducibility and scalability.

Introduction

The Gomberg-Bachmann reaction is a well-established method for the arylation of aromatic compounds via the decomposition of a diazonium salt.[1][2] The reaction proceeds through a radical mechanism, offering a versatile route to unsymmetrical biaryls.[1][2] In this protocol, we detail the synthesis of this compound, a crucial building block in medicinal and agricultural chemistry. The described method involves the diazotization of p-chloroaniline followed by a Gomberg-Bachmann coupling reaction with aniline. This approach provides a reliable and scalable method for the production of the target compound.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Step 1: Diazotization of p-Chloroaniline

Step 2: Gomberg-Bachmann Coupling

Quantitative Data Summary

The following table summarizes the key quantitative data from representative experiments for the synthesis of this compound.

ParameterEmbodiment 1[3][4]Embodiment 2[3]Embodiment 3[4]
Starting Materials
p-Chloroaniline3.86 g (0.03 mol)3.86 g (0.03 mol)3.86 g (0.03 mol)
Sodium Nitrite2.26 g (0.033 mol)2.2 g (0.032 mol)2.24 g (0.0324 mol)
Hydrochloric Acid12 mL10 mL13 mL
Aniline23.25 g (0.25 mol)Not specifiedNot specified
Diazotization
Reaction Temperature0-5 °C0-5 °C0-5 °C
Reaction Time~2 h~2 h~2 h
Diazonium Salt Yield97.5%97.2%97.6%
Gomberg-Bachmann Coupling
Reaction Temperature85 °CNot specifiedNot specified
Reaction Time2 hNot specifiedNot specified
Overall Yield >80% (of hydrochloride salt)Not specifiedNot specified

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents:

  • p-Chloroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Aniline

  • Sodium Hydroxide (NaOH) solution (8 mol/L)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF) (optional solvent)

  • Ethanol

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Ice bath

Procedure:

Step 1: Preparation of p-Chlorobenzenediazonium Chloride Solution

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, add p-chloroaniline (3.86 g, 0.03 mol), water (5.8 g), and concentrated hydrochloric acid (12 mL).

  • Heat the mixture to 50-70 °C with stirring until the p-chloroaniline dissolves completely.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite (2.26 g, 0.033 mol) in a minimal amount of water.

  • Slowly add the sodium nitrite solution dropwise to the cooled p-chloroaniline solution while maintaining the temperature between 0-5 °C.

  • Continue stirring for approximately 2 hours at this temperature to ensure complete diazotization. The resulting solution contains the p-chlorobenzenediazonium chloride.

Step 2: Gomberg-Bachmann Coupling Reaction

  • Under an inert atmosphere (nitrogen or argon), cool the freshly prepared diazonium salt solution to -15 °C to -10 °C.

  • Slowly add 8 mol/L sodium hydroxide solution dropwise to the diazonium salt solution until the solution is alkaline. This generates the diazoate.

  • In a separate flask, dissolve aniline (23.25 g, 0.25 mol) in a suitable solvent such as DMF (10 mL) or use it neat.

  • Heat the aniline solution to 85 °C.

  • Slowly add the cold alkaline diazonium salt solution dropwise to the hot aniline solution over a period of 2 hours. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue stirring the reaction mixture at 85 °C for an additional 2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Recover the excess aniline and any solvent by vacuum distillation.

  • Dissolve the residue in a suitable organic solvent like ethanol.

  • Bubble hydrogen chloride gas through the solution to precipitate the product as its hydrochloride salt (this compound hydrochloride).

  • Filter the solid precipitate and wash it with a small amount of cold ethanol.

  • Recrystallize the crude hydrochloride salt from ethanol to obtain the purified product.

  • The free amine can be obtained by neutralizing the hydrochloride salt with a base (e.g., sodium hydroxide solution) and extracting with an organic solvent.

Visualizations

Reaction Pathway Diagram

Gomberg_Bachmann_Reaction cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Gomberg-Bachmann Coupling p-Chloroaniline p-Chloroaniline p-Chlorobenzenediazonium_chloride p-Chlorobenzenediazonium_chloride p-Chloroaniline->p-Chlorobenzenediazonium_chloride NaNO₂, HCl 0-5 °C 4_Chloro_1_1_biphenyl_2_amine 4_Chloro_1_1_biphenyl_2_amine p-Chlorobenzenediazonium_chloride->4_Chloro_1_1_biphenyl_2_amine Aniline, NaOH 85 °C Aniline Aniline N2_HCl N₂ + HCl

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Dissolve_p_Chloroaniline Dissolve p-Chloroaniline in HCl and Water Start->Dissolve_p_Chloroaniline Cool_to_0_5C Cool to 0-5 °C Dissolve_p_Chloroaniline->Cool_to_0_5C Add_NaNO2 Add NaNO₂ solution Cool_to_0_5C->Add_NaNO2 Diazotization_Reaction Stir for 2h at 0-5 °C Add_NaNO2->Diazotization_Reaction Cool_Diazonium_Salt Cool Diazonium Salt to -15 °C Diazotization_Reaction->Cool_Diazonium_Salt Add_NaOH Add NaOH solution Cool_Diazonium_Salt->Add_NaOH Add_Diazonium_to_Aniline Add Diazonium Salt to Aniline (2h) Add_NaOH->Add_Diazonium_to_Aniline Heat_Aniline Heat Aniline to 85 °C Heat_Aniline->Add_Diazonium_to_Aniline Coupling_Reaction Stir for 2h at 85 °C Add_Diazonium_to_Aniline->Coupling_Reaction Workup Work-up and Purification Coupling_Reaction->Workup Product This compound Workup->Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after preparation.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Aniline and p-chloroaniline are toxic and should be handled with care.

Conclusion

The Gomberg-Bachmann reaction provides an effective method for the synthesis of this compound. The protocol detailed in these application notes, derived from established procedures, offers a clear and reproducible pathway for obtaining this valuable chemical intermediate. By carefully controlling the reaction conditions, particularly temperature, high yields of the desired product can be achieved.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine, a key intermediate in the manufacturing of fungicides like Boscalid.[1][2] The primary method detailed is a two-step process involving a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of a nitro intermediate. This palladium-catalyzed approach offers a robust and scalable route to the target compound.

Introduction

This compound is a crucial building block in the agrochemical industry.[3][4] The efficient synthesis of this biphenylamine is of significant interest. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the construction of biaryl compounds due to their mild reaction conditions, high yields, and functional group tolerance.[5][6] This protocol focuses on a well-documented, two-step synthesis beginning with the palladium-catalyzed coupling of o-chloronitrobenzene and p-chlorophenylboronic acid to yield 4'-chloro-2-nitrobiphenyl. The subsequent reduction of the nitro group affords the desired this compound.

Reaction Scheme

Reaction_Scheme R1 o-chloronitrobenzene I1 4'-chloro-2-nitrobiphenyl R1->I1 Pd/C, K2CO3, K3PO4 DMAC/H2O, 130°C R2 p-chlorophenylboronic acid R2->I1 P1 This compound I1->P1 Fe or Zn, HCl Ethanol, Reflux

Caption: Overall reaction scheme for the two-step synthesis.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4'-chloro-2-nitrobiphenyl

This protocol is adapted from patent literature and outlines the synthesis of the intermediate, 4'-chloro-2-nitrobiphenyl.[7]

Materials:

  • o-chloronitrobenzene

  • p-chlorophenylboronic acid

  • Palladium on carbon (Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylacetamide (DMAC)

  • Water

  • Dichloromethane

  • Petroleum ether

  • Three-necked flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for extraction and filtration

Procedure:

  • To a three-necked flask equipped with a reflux condenser and magnetic stirrer, add o-chloronitrobenzene (4.80 g), p-chlorophenylboronic acid (6.90 g), potassium phosphate (9.7 g), potassium carbonate (6.3 g), and palladium on carbon (1.08 g).

  • Add N,N-Dimethylacetamide (DMAC, 450 g) and water (15 g) to the flask.

  • Heat the reaction mixture to 130°C and maintain this temperature for 12 hours with stirring.

  • After 12 hours, stop the reaction and allow the mixture to cool to room temperature.

  • Filter the mixture by suction filtration to recover the palladium on carbon catalyst.

  • The filtrate is subjected to reduced pressure distillation to remove the solvent.

  • The residue is then taken up in dichloromethane and water for extraction.

  • Separate the organic layer and evaporate the solvent to yield the solid product.

  • Wash the solid product with petroleum ether twice and collect by suction filtration to obtain 4'-chloro-2-nitrobiphenyl.

Expected Yield: 67.41%[7]

Step 2: Reduction of 4'-chloro-2-nitrobiphenyl to this compound

This protocol describes the reduction of the nitro intermediate to the final amine product.[7]

Materials:

  • 4'-chloro-2-nitrobiphenyl

  • Iron powder (Fe) or Zinc powder (Zn)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for work-up

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 4'-chloro-2-nitrobiphenyl in ethanol.

  • Add iron powder (or zinc powder) to the solution.

  • Slowly add hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for a specified time until the reaction is complete (monitoring by TLC is recommended).

  • After completion, cool the reaction mixture and proceed with a standard work-up procedure to isolate the product.

Data Presentation

Table 1: Reagent Quantities for Suzuki-Miyaura Coupling [7]

ReagentMolar Ratio
o-chloronitrobenzene1
p-chlorophenylboronic acid1.2 - 1.8
Palladium on carbon0.015 - 0.05
Weak Base (e.g., K₂CO₃)Varies

Table 2: Reaction Conditions for Suzuki-Miyaura Coupling [7]

ParameterValue
SolventDMAC/Water
Water:DMAC Ratio (w/w)1:15 - 1:40
Temperature50 - 150 °C
Reaction Time8 - 16 hours

Visualizations

Experimental Workflow

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction a Combine Reactants: o-chloronitrobenzene, p-chlorophenylboronic acid, Pd/C, Bases, Solvent b Heat to 130°C for 12h a->b c Cool to Room Temperature b->c d Filter to Recover Catalyst c->d e Solvent Removal (Distillation) d->e f Extraction with Dichloromethane/Water e->f g Evaporate Organic Solvent f->g h Wash with Petroleum Ether g->h i Isolate 4'-chloro-2-nitrobiphenyl h->i j Dissolve Intermediate in Ethanol i->j Intermediate k Add Reducing Agent (Fe or Zn) j->k l Add HCl k->l m Reflux l->m n Work-up and Isolation m->n o Obtain this compound n->o

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)-X(L2) pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar'(L2) oa_complex->transmetalation_complex Transmetalation (Ar'-B(OH)2, Base) transmetalation_complex->pd0 Reductive Elimination product_complex Ar-Ar' transmetalation_complex->product_complex product Ar-Ar' (4'-chloro-2-nitrobiphenyl) reactant1 Ar-X (o-chloronitrobenzene) reactant2 Ar'-B(OH)2 (p-chlorophenylboronic acid)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

  • Palladium on carbon is flammable and should be handled with care.

  • o-chloronitrobenzene is toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The described two-step synthesis provides a reliable method for obtaining this compound. The Suzuki-Miyaura coupling is a key transformation, and the provided protocol, derived from established literature, offers a solid foundation for researchers in the field. The subsequent reduction is a standard procedure that can be optimized based on available laboratory resources. This synthetic route is amenable to scale-up for industrial production.

References

Application Notes and Protocols for the Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed experimental procedures for the synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine, an important intermediate in the manufacturing of fungicides like boscalid.[1][2] The protocols outlined below are intended for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Two primary synthetic routes are detailed: the Gomberg-Bachmann reaction and a Suzuki-Miyaura coupling followed by nitro group reduction.

Method 1: Synthesis via Gomberg-Bachmann Reaction

This classical approach involves the diazotization of p-chloroaniline, followed by a coupling reaction with aniline under alkaline conditions.[1]

Experimental Protocol

Step 1: Diazotization of p-Chloroaniline

  • In a 250 mL four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add p-chloroaniline (3.86 g, 0.03 mol), water (6 g), and hydrochloric acid (10-13 mL).[1][2]

  • Heat the mixture to 50-70°C to ensure complete dissolution of the amine salt.[1][2]

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (2.24 g, 0.0324 mol in a minimal amount of water) dropwise, maintaining the temperature between 0-5°C.[1][2]

  • Stir the reaction mixture for 2 hours at this temperature to ensure the complete formation of the diazonium salt. The yield of the diazonium salt is typically around 97.6%.[1]

Step 2: Gomberg-Bachmann Coupling Reaction

  • In a separate reaction vessel, prepare a solution of aniline in a suitable solvent mixture such as water, tetrahydrofuran (THF), or dimethylformamide (DMF).[1]

  • Under an inert atmosphere (e.g., nitrogen), cool the previously prepared diazonium salt solution to -15°C.[1][2]

  • Slowly add a solution of sodium hydroxide (e.g., 25 mL of 8 mol/L solution) to the diazonium salt solution to make it alkaline, while maintaining the temperature below -10°C.[2]

  • Add the aniline solution to the alkaline diazonium salt solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, acidify the mixture by bubbling hydrochloric acid gas through it to precipitate the product as its hydrochloride salt.[1]

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent to achieve purification.

  • The final product, this compound, can be obtained with a total yield of up to 80% or higher after purification and recycling of the mother liquor.[1]

Quantitative Data Summary
ParameterValueReference
p-Chloroaniline3.86 g (0.03 mol)[1][2]
Sodium Nitrite2.24 g (0.0324 mol)[1][2]
Hydrochloric Acid10-13 mL[1][2]
Diazotization Temperature0-5°C[1][2]
Diazotization Reaction Time~2 hours[1][2]
Diazonium Salt Yield~97.6%[1]
Coupling Reaction Temperature-15°C to Room Temp.[2]
Overall Yield≥ 80%[1]

Experimental Workflow

Gomberg_Bachmann_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification A p-Chloroaniline, H₂O, HCl B Heat to 50-70°C A->B C Cool to 0-5°C B->C D Add NaNO₂ solution C->D E Stir for 2h D->E F Diazonium Salt Solution E->F H Cool Diazonium Salt to -15°C F->H G Aniline in Solvent I Add NaOH solution H->I J Combine with Aniline Solution I->J K Warm to RT, Stir J->K L Crude Reaction Mixture K->L M Bubble HCl gas L->M N Filter Precipitate M->N O Recrystallize N->O P This compound O->P

Caption: Workflow for the synthesis of this compound via the Gomberg-Bachmann reaction.

Method 2: Synthesis via Suzuki-Miyaura Coupling and Reduction

This two-step method involves a palladium-catalyzed Suzuki-Miyaura coupling to form the biphenyl backbone, followed by the reduction of a nitro group to the desired amine.[3]

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling to Synthesize 4'-Chloro-2-nitrobiphenyl

  • To a three-necked flask, add o-chloronitrobenzene (4.80 g), p-chlorophenylboronic acid (6.90 g), potassium phosphate (9.7 g), potassium carbonate (6.3 g), and palladium on carbon (1.08 g).[3]

  • Add dimethylacetamide (DMAC, 450 g) and water (15 g) as the solvent system.[3]

  • Heat the reaction mixture to 130°C and stir for 12 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Extract the residue with dichloromethane and water.

  • Evaporate the organic layer to obtain the crude solid.

  • Wash the solid with petroleum ether twice and filter to obtain 4'-chloro-2-nitrobiphenyl. The reported yield is 67.41%.[3]

Step 2: Reduction of 4'-Chloro-2-nitrobiphenyl

  • In a three-necked flask, add iron powder (7.9 g) and a solution of technical hydrochloric acid (3.18 g) in absolute ethanol (24 mL). Stir at room temperature for 1 hour.[3]

  • Add 4'-chloro-2-nitrobiphenyl (7.00 g) to the reaction mixture, followed by additional absolute ethanol (93.4 mL).[3]

  • Heat the mixture to reflux and maintain for 3 hours, or until the reaction is complete (monitored by TLC or HPLC).[3]

  • After completion, cool the reaction mixture and process it to isolate the final product, this compound.

Quantitative Data Summary
Parameter (Suzuki Coupling)ValueReference
o-Chloronitrobenzene4.80 g[3]
p-Chlorophenylboronic acid6.90 g[3]
Palladium on Carbon1.08 g[3]
Potassium Phosphate9.7 g[3]
Potassium Carbonate6.3 g[3]
SolventDMAC/Water (30:1)[3]
Reaction Temperature130°C[3]
Reaction Time12 hours[3]
Yield of 4'-Chloro-2-nitrobiphenyl67.41%[3]
Parameter (Reduction)ValueReference
4'-Chloro-2-nitrobiphenyl7.00 g[3]
Iron Powder7.9 g[3]
Hydrochloric Acid3.18 g[3]
SolventEthanol[3]
Reaction TemperatureReflux[3]
Reaction Time3 hours[3]

Experimental Workflow

Suzuki_Reduction_Workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_reduction Step 2: Nitro Group Reduction A o-chloronitrobenzene, p-chlorophenylboronic acid, Pd/C, Bases, Solvent B Heat to 130°C for 12h A->B C Work-up and Purification B->C D 4'-Chloro-2-nitrobiphenyl C->D E 4'-Chloro-2-nitrobiphenyl, Fe powder, HCl, Ethanol D->E F Reflux for 3h E->F G Work-up and Isolation F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling and subsequent reduction.

References

Application Notes and Protocols for the Synthesis of Boscalid Utilizing 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boscalid is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). Its synthesis predominantly involves a three-step sequence wherein 4'-Chloro-[1,1'-biphenyl]-2-amine serves as a crucial intermediate. This document provides detailed application notes and experimental protocols for various synthetic routes to Boscalid, focusing on the formation and utilization of this key amine intermediate. The methodologies discussed include traditional batch synthesis, continuous flow processes, and innovative one-pot aqueous synthesis, offering a comparative overview to aid in process selection and optimization.

Chemical Structures and Reaction Scheme

The synthesis of Boscalid from this compound is an amidation reaction with 2-chloronicotinoyl chloride. The key intermediate, this compound, is typically synthesized in two preceding steps: a Suzuki-Miyaura cross-coupling followed by the reduction of a nitro group.

Overall Synthetic Pathway:

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Amidation 2-Chloro-1-nitrobenzene 2-Chloro-1-nitrobenzene Intermediate_1 4'-Chloro-2-nitro-1,1'-biphenyl 2-Chloro-1-nitrobenzene->Intermediate_1 Pd Catalyst, Base 4-Chlorophenylboronic_acid 4-Chlorophenylboronic_acid 4-Chlorophenylboronic_acid->Intermediate_1 Intermediate_1_ref 4'-Chloro-2-nitro-1,1'-biphenyl Intermediate_2 This compound Intermediate_2_ref This compound Intermediate_1_ref->Intermediate_2 Reducing Agent 2-Chloronicotinoyl_chloride 2-Chloronicotinoyl_chloride Boscalid Boscalid 2-Chloronicotinoyl_chloride->Boscalid Intermediate_2_ref->Boscalid Base

Caption: Overall three-step synthesis of Boscalid.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for different synthetic routes to Boscalid, providing a clear comparison of their efficiencies.

RouteKey FeaturesStep 1 Yield (Coupling)Step 2 Yield (Reduction)Step 3 Yield (Amidation)Overall YieldKey Reagents & Conditions
Continuous Flow Telescoped three-step process in a multi-jet oscillating disk (MJOD) reactor.[1][2]82%[1][2]79%[1][2]>66%[1][2]>42%[1][2]Catalyst: Pd(PPh₃)₄; Reducing Agent: NaBH₄/CoSO₄·7H₂O; Solvent: Ethanol/Water.[1][2]
One-Pot Aqueous Synthesis Utilizes nanomicelles in water, very low Pd loading.[3]Not isolatedNot isolatedNot isolated83%[3]Catalyst: Pd(OAc)₂/SPhos (700 ppm); Reducing Agent: Carbonyl Iron Powder (CIP); Solvent: Water with TPGS-750-M surfactant.[3]
Traditional Batch Standard laboratory batch synthesis with isolated intermediates.~95-99%~85-95%~90-95%~73-89%Catalyst: Pd(PPh₃)₄ or Pd/C; Reducing Agent: Fe/HCl or Catalytic Hydrogenation; Solvent: Toluene, Ethanol.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes.

Protocol 1: Traditional Batch Synthesis

Step 1: Suzuki-Miyaura Cross-Coupling to Synthesize 4'-Chloro-2-nitro-1,1'-biphenyl

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-1-nitrobenzene (1.0 equiv.), 4-chlorophenylboronic acid (1.1 equiv.), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.01 equiv.).

  • Add a base, typically sodium carbonate (2.0 equiv.) or potassium phosphate (2.0 equiv.).

  • Add a solvent system, commonly a mixture of toluene and water (e.g., 4:1 v/v).

  • Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 4'-chloro-2-nitro-1,1'-biphenyl.

Step 2: Reduction of 4'-Chloro-2-nitro-1,1'-biphenyl to this compound

  • In a round-bottom flask, dissolve the 4'-chloro-2-nitro-1,1'-biphenyl (1.0 equiv.) in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. A common method is the use of iron powder (5.0 equiv.) and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a base such as sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Step 3: Amidation to Synthesize Boscalid

  • Dissolve this compound (1.0 equiv.) in a dry aprotic solvent such as toluene or dichloromethane in a flask under an inert atmosphere.

  • Add a base, for example, pyridine (1.2 equiv.) or triethylamine (1.2 equiv.).

  • In a separate flask, prepare 2-chloronicotinoyl chloride by reacting 2-chloronicotinic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.

  • Slowly add the 2-chloronicotinoyl chloride (1.1 equiv.) solution to the amine solution at 0-10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Boscalid.

Protocol 2: One-Pot Aqueous Synthesis

This sustainable protocol is based on a one-pot synthesis in an aqueous micellar medium.[3]

  • To a reaction vessel, add 2-chloronitrobenzene (1.0 equiv.), 4-chlorophenylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄·H₂O) (2.0 equiv.).

  • Add an aqueous solution of 2 wt % TPGS-750-M surfactant.

  • Evacuate and backfill the vessel with argon.

  • Add the palladium catalyst solution (e.g., 0.07 mol% Pd(OAc)₂ with SPhos ligand).

  • Stir the reaction mixture at 45°C until the Suzuki-Miyaura coupling is complete (monitored by TLC or GC-MS).

  • To the same vessel, add carbonyl iron powder (CIP) (5.0 equiv.) and ammonium chloride (NH₄Cl) (3.0 equiv.).

  • Continue stirring at 45°C for 12 hours to reduce the nitro group.

  • After the reduction is complete, add 2-chloronicotinoyl chloride (prepared separately) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir at room temperature until the amidation is complete.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield Boscalid.[1]

Signaling Pathways and Experimental Workflows

Amidation Reaction Mechanism via Iminosulfanone Intermediate

In the continuous flow synthesis, the amidation of this compound with 2-chloronicotinic acid is facilitated by thionyl chloride, proceeding through an in-situ formed iminosulfanone intermediate.[1][2]

G Amine This compound Iminosulfanone Iminosulfanone Intermediate (not isolated) Amine->Iminosulfanone reacts with SOCl2 Thionyl Chloride SOCl2->Iminosulfanone Boscalid Boscalid Iminosulfanone->Boscalid reacts with NicotinicAcid 2-Chloronicotinic Acid NicotinicAcid->Boscalid

Caption: Amidation via an iminosulfanone intermediate.

Comparative Experimental Workflow

The following diagram illustrates the logical workflow for the continuous flow versus the one-pot aqueous synthesis of Boscalid.

G cluster_flow Continuous Flow Synthesis cluster_onepot One-Pot Aqueous Synthesis start_flow Prepare Reactant Solutions suzuki_flow Suzuki-Miyaura Coupling (MJOD Reactor, 80°C) start_flow->suzuki_flow reduction_flow Nitro Group Reduction (NaBH4/CoSO4·7H2O) suzuki_flow->reduction_flow Telescoped amidation_flow Amidation (Reaction with 2-Chloronicotinic Acid & SOCl2) reduction_flow->amidation_flow Telescoped product_flow Isolate Boscalid amidation_flow->product_flow start_onepot Combine Reactants in Micellar Solution suzuki_onepot Suzuki-Miyaura Coupling (45°C) start_onepot->suzuki_onepot reduction_onepot Nitro Group Reduction (Add CIP & NH4Cl, 45°C) suzuki_onepot->reduction_onepot In the same pot amidation_onepot Amidation (Add 2-Chloronicotinoyl Chloride & Base) reduction_onepot->amidation_onepot In the same pot product_onepot Extract & Purify Boscalid amidation_onepot->product_onepot

Caption: Workflow comparison of synthesis routes.

Safety and Handling

  • This compound: This compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.

  • 2-Chloronicotinoyl chloride: This reagent is corrosive and reacts with moisture. It should be handled in a dry, inert atmosphere. Use appropriate PPE to avoid contact with skin and eyes.

  • Palladium Catalysts: While generally stable, palladium catalysts can be pyrophoric under certain conditions, especially when finely divided on a support like carbon. Handle with care and under an inert atmosphere where necessary.

  • Thionyl Chloride and Oxalyl Chloride: These are highly corrosive and toxic reagents that react violently with water. All manipulations should be performed in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of Boscalid via this compound offers multiple pathways, each with distinct advantages and disadvantages. The traditional batch process provides high yields for each step but is labor-intensive. The continuous flow method offers automation and scalability, while the one-pot aqueous synthesis stands out for its sustainability and high overall yield. The choice of the optimal route will depend on the specific requirements of the research or production setting, including scale, cost, and environmental considerations. The provided protocols and data serve as a comprehensive guide for the synthesis and application of this important fungicide.

References

Application Notes and Protocols for the Characterization of 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the analytical characterization of 4'-Chloro-[1,1'-biphenyl]-2-amine, a key intermediate in the synthesis of the fungicide boscalid.[1][2] The analytical methods described herein are essential for identity confirmation, purity assessment, and quality control. The techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary tools to effectively characterize this important chemical compound.

Introduction

This compound, also known as 2-amino-4'-chlorobiphenyl, is a crucial building block in the manufacturing of boscalid, a widely used agricultural fungicide.[1][2] Its chemical structure consists of a biphenyl backbone with an amino group at the 2-position and a chlorine atom at the 4'-position. The purity and identity of this intermediate are critical to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This document outlines validated analytical methods for the comprehensive characterization of this compound.

Analytical Methods

A multi-faceted analytical approach is recommended for the complete characterization of this compound. This includes chromatographic techniques for separation and quantification, and spectroscopic methods for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a primary technique for assessing the purity of this compound and quantifying its content in various matrices. A reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable diluent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to prepare a stock solution of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (Gradient or Isocratic, e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

Data Presentation: HPLC

AnalyteRetention Time (min)Purity (%)
This compoundTo be determined experimentally>98.0

Note: The retention time is dependent on the specific HPLC system and conditions and should be determined using a reference standard.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis Dev1 Column & Mobile Phase Screening Dev2 Optimization of Conditions Dev1->Dev2 Val1 Specificity Dev2->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Routine1 Sample Analysis Val5->Routine1 Routine2 Data Reporting Routine1->Routine2

HPLC Method Development and Validation Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 100 µg/mL).

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

Data Presentation: GC-MS

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 203, with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at m/z 205 in an approximate 3:1 ratio).

Expected Fragmentation Pattern:

m/zProposed Fragment
203[M]⁺ (C₁₂H₁₀ClN)⁺
168[M - Cl]⁺
167[M - HCl]⁺
139[C₁₁H₈N]⁺

Note: The fragmentation pattern is predictive and should be confirmed with a reference standard.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Dissolve in Volatile Solvent Prep2 Dilute to Working Concentration Prep1->Prep2 Analysis1 Injection into GC Prep2->Analysis1 Analysis2 Separation on Column Analysis1->Analysis2 Analysis3 Ionization (EI) Analysis2->Analysis3 Analysis4 Mass Analysis Analysis3->Analysis4 Data1 Identify Molecular Ion Analysis4->Data1 Data2 Analyze Fragmentation Pattern Data1->Data2 Data3 Compare to Library/Standard Data2->Data3

GC-MS Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

Data Presentation: NMR

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic Protons6.8 - 7.5Multiplets
Amine Protons (-NH₂)3.5 - 4.5 (broad)Singlet

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonPredicted Chemical Shift (ppm)
Aromatic Carbons115 - 145
C-Cl~133
C-NH₂~144

Note: Chemical shifts are predictive and can vary based on solvent and concentration. Assignments should be confirmed with 2D NMR experiments (e.g., COSY, HSQC, HMBC).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.

Experimental Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Data Presentation: FTIR

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H stretch (asymmetric and symmetric)Primary Amine
3100 - 3000C-H stretch (aromatic)Aromatic Ring
1620 - 1580N-H bendPrimary Amine
1600 - 1450C=C stretchAromatic Ring
1330 - 1250C-N stretchAromatic Amine
850 - 800C-H out-of-plane bendp-disubstituted aromatic ring
800 - 600C-Cl stretchAryl Halide

Safety Precautions

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.[3]

Conclusion

The analytical methods detailed in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures accurate identification, purity assessment, and structural confirmation, which are critical for quality control in research, development, and manufacturing processes.

References

Application Note: 1H and 13C NMR Analysis of 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4'-Chloro-[1,1'-biphenyl]-2-amine is a biphenyl derivative of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of this compound, along with predicted spectral data based on established principles and comparison with related structures.

Predicted NMR Spectral Data

Due to the limited availability of publicly accessible, fully assigned experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants. These predictions are based on the analysis of structurally similar compounds and established NMR principles.

Structure of this compound:

NMR Analysis Workflow
Logical Relationship of NMR Parameters

The following diagram illustrates the key parameters and their relationships in an NMR experiment.

nmr_parameters cluster_nucleus Nuclear Properties cluster_instrument Instrumental Factors cluster_sample Sample Environment cluster_output Spectral Output spin Nuclear Spin (I) chem_shift Chemical Shift (δ) spin->chem_shift magnetogyric Magnetogyric Ratio (γ) magnetogyric->chem_shift b0 Magnetic Field Strength (B₀) b0->chem_shift rf RF Pulse rf->chem_shift electron_density Local Electron Density electron_density->chem_shift neighboring_spins Neighboring Spins coupling Coupling Constant (J) neighboring_spins->coupling multiplicity Signal Multiplicity coupling->multiplicity

Key NMR Parameter Relationships

Application Note: Mass Spectrometry Fragmentation Analysis of 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 4'-Chloro-[1,1'-biphenyl]-2-amine using mass spectrometry, with a focus on its electron ionization (EI) fragmentation patterns. This compound is an important intermediate in the synthesis of various compounds, and understanding its mass spectrometric behavior is crucial for its identification and characterization. This application note outlines a plausible fragmentation pathway, presents a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and includes a table of expected fragment ions and their hypothetical relative abundances.

Introduction

This compound is a biphenyl derivative containing both an amino group and a chlorine atom. These functional groups significantly influence its fragmentation behavior under mass spectrometric conditions. Electron ionization (EI) is a hard ionization technique that provides extensive fragmentation, yielding a characteristic mass spectrum that can be used as a fingerprint for identification. The presence of the aromatic rings leads to a stable molecular ion, while the amine and chloro substituents direct the fragmentation pathways. Aromatic amines typically exhibit a strong molecular ion peak and can undergo fragmentation through the loss of a hydrogen atom or hydrogen cyanide.[1] Chlorinated biphenyls, on the other hand, fragment through the loss of chlorine-containing species.[2]

Predicted Fragmentation Pathway

Upon electron ionization, this compound (m/z 203/205 due to the 35Cl and 37Cl isotopes) is expected to undergo a series of fragmentation reactions. The molecular ion is predicted to be relatively abundant due to the stability of the biphenyl ring system. The primary fragmentation pathways are anticipated to involve the loss of a hydrogen atom, a chlorine atom, and cleavage of the C-N and C-C bonds.

A proposed fragmentation pathway is illustrated below:

G M [M]+• m/z 203/205 F1 [M-H]+ m/z 202/204 M->F1 -H• F2 [M-Cl]+ m/z 168 M->F2 -Cl• F3 [M-NH2]+ m/z 187/189 M->F3 -•NH2 F5 [C6H4Cl]+ m/z 111/113 M->F5 C-C cleavage F6 [C6H5N]+• m/z 91 M->F6 C-C cleavage F4 [C12H8]+• m/z 152 F2->F4 -HCN G cluster_prep Sample Preparation A Weigh 1 mg of Sample B Dissolve in 1 mL of Solvent A->B C Dilute to 10 µg/mL B->C D Filter (if necessary) C->D E Transfer to Autosampler Vial D->E

References

Application Notes and Protocols for 4'-Chloro-[1,1'-biphenyl]-2-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 4'-Chloro-[1,1'-biphenyl]-2-amine as a key intermediate in the synthesis of the widely used fungicide, Boscalid. This document outlines its synthesis, chemical properties, and the subsequent conversion to the active agrochemical ingredient. Detailed experimental protocols for the synthesis of this compound and its utilization in the preparation of Boscalid are provided, along with the mode of action of the final product.

Application Notes

This compound is a crucial building block in the field of agrochemical research, primarily serving as a precursor for the synthesis of Boscalid.[1][2] Boscalid is a broad-spectrum foliar fungicide belonging to the carboxamide class, effective against a range of fungal pathogens in various crops.[3][4] The synthesis of Boscalid involves the coupling of this compound with 2-chloronicotinoyl chloride.[2][5] Therefore, the efficient synthesis of this biphenylamine intermediate is a critical step in the manufacturing of this important agrochemical.

Two common synthetic routes to this compound are the Gomberg-Bachmann reaction and the Suzuki coupling reaction. The Gomberg-Bachmann reaction involves the diazotization of p-chloroaniline followed by its reaction with aniline under alkaline conditions.[1][6][7] The Suzuki coupling, a more modern approach, typically involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[2] Both methods yield the desired biphenylamine structure, which is the core of the Boscalid molecule.

The final step in the synthesis of Boscalid is the amidation of this compound with 2-chloronicotinoyl chloride.[5] The resulting N-(biphenyl-2-yl)picolinamide structure is responsible for the fungicidal activity of Boscalid.

Mode of Action of Boscalid

Boscalid's fungicidal activity stems from its role as a succinate dehydrogenase inhibitor (SDHI).[3][4] It targets Complex II in the mitochondrial respiratory chain of fungi, disrupting the electron transport chain and inhibiting cellular respiration. This leads to a cessation of energy production within the fungal cells, ultimately resulting in their death. This specific mode of action makes it effective against various stages of fungal development, including spore germination and germ tube elongation.[4]

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1204-44-0[8]
Molecular Formula C₁₂H₁₀ClN[8]
Molecular Weight 203.67 g/mol [1]
Appearance White to off-white solid[8]
Melting Point 47-49 °C[1]
Boiling Point 334.6 °C at 760 mmHg[1]
Solubility Soluble in organic solvents[8]
Physicochemical Properties of Boscalid
PropertyValueReference
CAS Number 188425-85-6[9][10]
Molecular Formula C₁₈H₁₂Cl₂N₂O[4][9]
Molecular Weight 343.2 g/mol [4][9]
Appearance White crystalline powder[4][10]
Melting Point 142.8-144.7 °C[10]
Water Solubility 4.6 mg/L (20 °C)[4]
LogP 2.96[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Gomberg-Bachmann Reaction

This protocol is based on the principles of the Gomberg-Bachmann reaction as described in the patent literature.[1][6]

Materials:

  • p-Chloroaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Aniline

  • Sodium hydroxide (NaOH)

  • Toluene

  • Water

  • Ice

Procedure:

  • Diazotization:

    • In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve p-chloroaniline (e.g., 3.86 g, 0.03 mol) in a mixture of water (e.g., 6 g) and concentrated hydrochloric acid (e.g., 13 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (e.g., 2.24 g, 0.0324 mol) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the diazonium salt.

  • Gomberg-Bachmann Coupling:

    • In a separate reaction vessel, prepare a solution of aniline (e.g., 28 g, 0.3 mol) in water (e.g., 5 mL).

    • Cool the aniline solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the aniline solution under vigorous stirring.

    • Simultaneously, add a solution of sodium hydroxide (e.g., 8 mol/L) dropwise to maintain an alkaline pH.

    • Continue stirring at low temperature for several hours.

  • Work-up and Purification:

    • Once the reaction is complete, extract the reaction mixture with toluene.

    • Wash the organic layer with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of Boscalid from this compound

This protocol outlines the amidation reaction to produce Boscalid.[5]

Materials:

  • This compound

  • 2-Chloronicotinoyl chloride

  • Toluene

  • Triethylamine (or another suitable base)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (e.g., 5.0 g) in toluene (e.g., 30 mL).

    • Add a suitable base, such as triethylamine, to the solution to act as an acid scavenger.

  • Amidation:

    • Slowly add a solution of 2-chloronicotinoyl chloride (e.g., 3.5 g) in toluene to the stirred solution of the amine at room temperature.

    • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 65 °C) and maintain for a few hours with stirring.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature, which should cause the Boscalid product to crystallize out of the solution.

    • Collect the solid product by filtration.

    • Wash the collected solid with a small amount of cold toluene or another suitable solvent to remove impurities.

    • The product can be further purified by recrystallization if necessary.

Visualizations

Synthesis_of_Intermediate cluster_gomberg Gomberg-Bachmann Reaction p_chloroaniline p-Chloroaniline diazonium_salt Diazonium Salt p_chloroaniline->diazonium_salt  NaNO₂, HCl, 0-5°C intermediate This compound diazonium_salt->intermediate  Aniline, NaOH aniline Aniline aniline->intermediate

Caption: Gomberg-Bachmann reaction workflow for the synthesis of the key intermediate.

Synthesis_of_Boscalid cluster_amidation Boscalid Synthesis intermediate This compound boscalid Boscalid intermediate->boscalid  Base, Toluene reagent 2-Chloronicotinoyl chloride reagent->boscalid

Caption: Final amidation step for the synthesis of Boscalid.

Boscalid_Mode_of_Action cluster_moa Boscalid's Mode of Action in Fungi Boscalid Boscalid Complex_II Mitochondrial Complex II (Succinate Dehydrogenase) Boscalid->Complex_II Inhibits ETC Electron Transport Chain Complex_II->ETC Disrupts ATP_Production ATP Production (Energy) ETC->ATP_Production Blocks Fungal_Death Fungal Cell Death ATP_Production->Fungal_Death Leads to

Caption: Signaling pathway illustrating the mode of action of Boscalid.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-[1,1'-biphenyl]-2-amine is a versatile building block in medicinal chemistry and materials science. Its biphenyl scaffold is a common feature in many biologically active compounds and functional materials. The presence of a reactive primary amine group at the 2-position and a chlorine atom at the 4'-position offers multiple avenues for chemical modification, enabling the synthesis of a diverse library of novel derivatives.

This document provides detailed application notes and experimental protocols for the synthesis of two classes of novel derivatives from this compound: N-Aryl derivatives via Buchwald-Hartwig amination and bioactive heterocyclic derivatives . These protocols are intended to guide researchers in the development of new chemical entities with potential applications in drug discovery and other fields. The methodologies are designed to be robust and adaptable to a range of substrates.

I. Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly useful for the synthesis of N-aryl derivatives of this compound, which are scaffolds of interest in drug discovery.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general procedure for the synthesis of N-aryl derivatives of this compound is outlined below. This protocol can be adapted for various aryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Xantphos, BINAP)[3]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Addition of Base and Solvent: Add the base (e.g., Sodium tert-butoxide, 1.4 mmol) and anhydrous toluene (10 mL).

  • Reaction: Stir the reaction mixture at a specified temperature (typically 80-110 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified N-aryl derivative by NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Data Presentation: Representative N-Aryl Derivatives

The following table summarizes expected yields for the synthesis of representative N-aryl derivatives of this compound based on typical Buchwald-Hartwig amination conditions.

Derivative NameAryl Halide UsedCatalyst/LigandBaseSolventYield (%)
N-(4-methoxyphenyl)-4'-chloro-[1,1'-biphenyl]-2-amine4-BromoanisolePd₂(dba)₃ / XantphosNaOtBuToluene85-95
N-phenyl-4'-chloro-[1,1'-biphenyl]-2-amineBromobenzenePd₂(dba)₃ / BINAPCs₂CO₃Dioxane80-90
N-(pyridin-3-yl)-4'-chloro-[1,1'-biphenyl]-2-amine3-BromopyridinePd₂(dba)₃ / XantphosNaOtBuToluene75-85
N-(naphthalen-2-yl)-4'-chloro-[1,1'-biphenyl]-2-amine2-BromonaphthalenePd(OAc)₂ / SPhosK₃PO₄Toluene88-96

II. Synthesis of Bioactive Heterocyclic Derivatives

The primary amine of this compound can also serve as a nucleophile to construct various heterocyclic systems, which are prevalent in many classes of therapeutic agents, including anticancer and antimicrobial drugs.[4][5]

Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole Derivative

This protocol describes the synthesis of a 2-amino-1,3,4-oxadiazole derivative, a scaffold known for its potential biological activities.[5]

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Aryl acid chloride (e.g., benzoyl chloride)

  • Ethanol

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of the Thiosemicarbazide Intermediate

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol.

  • Add a solution of potassium hydroxide (1.2 mmol) in ethanol, followed by the dropwise addition of carbon disulfide (1.2 mmol) at 0-5 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Add hydrazine hydrate (1.5 mmol) and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and pour it into ice-cold water. The precipitated thiosemicarbazide is filtered, washed with water, and dried.

Step 2: Cyclization to the 1,3,4-Oxadiazole Derivative

  • Suspend the thiosemicarbazide intermediate (1.0 mmol) in a suitable solvent like ethanol.

  • Add an aryl acid chloride (e.g., benzoyl chloride, 1.1 mmol) and a base (e.g., triethylamine, 1.5 mmol).

  • Reflux the mixture for 8-10 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 1,3,4-oxadiazole derivative.

Data Presentation: Representative Heterocyclic Derivatives

The following table presents expected yields for the synthesis of representative heterocyclic derivatives.

Derivative ClassKey ReagentsSolventYield (%)
1,3,4-OxadiazoleCS₂, KOH, N₂H₄·H₂O, Benzoyl chlorideEthanol70-80
PyrazoleHydrazine hydrate, 1,3-dicarbonyl compoundEthanol65-75
Quinazolinone2-Aminobenzoic acid, Polyphosphoric acidN/A60-70

Mandatory Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow start This compound buchwald Buchwald-Hartwig Amination start->buchwald Aryl Halide, Pd Catalyst, Base heterocycle Heterocyclic Ring Formation start->heterocycle Cyclizing Agents n_aryl N-Aryl Derivatives buchwald->n_aryl oxadiazole 1,3,4-Oxadiazole Derivatives heterocycle->oxadiazole bio_eval Biological Evaluation (e.g., Anticancer, Antimicrobial) n_aryl->bio_eval oxadiazole->bio_eval Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Derivative Synthesized Derivative Derivative->RAF

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound via common synthetic routes.

Route 1: Suzuki-Miyaura Coupling

This route typically involves the reaction of a 2-haloaniline (e.g., 2-bromoaniline or 2-chloroaniline) with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow reagents 2-Haloaniline + 4-Chlorophenylboronic Acid reaction Reaction Mixture (Solvent, Base, Catalyst) reagents->reaction Add heating Heating (e.g., 80-120 °C) reaction->heating Heat workup Aqueous Workup heating->workup Cool & Quench extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification product This compound purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Common Problems and Solutions:

ProblemPotential CausesRecommended Solutions
Low or No Product Formation Inactive Catalyst: The Pd(0) catalyst may have been oxidized or is not the active species.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use a pre-catalyst that is readily reduced in situ, such as Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd(PPh₃)₄.[1]
Inefficient Ligand: The phosphine ligand may not be suitable for the specific substrates.- For electron-rich anilines, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[2]
Inappropriate Base: The base may not be strong enough to facilitate transmetalation.- Use a moderately strong base like K₂CO₃ or K₃PO₄.[3] For challenging couplings, a stronger base like Cs₂CO₃ may be effective.
Poor Solvent Choice: The solvent may not be suitable for the reaction temperature or solubility of reagents.- Common solvents include toluene, dioxane, and DMF. Ensure the solvent is anhydrous.
Significant Side Product Formation Homocoupling of Boronic Acid: The boronic acid reacts with itself to form 4,4'-dichlorobiphenyl.- Use a slight excess of the haloaniline.- Add the boronic acid slowly to the reaction mixture.
Dehalogenation of Starting Material: The haloaniline is reduced, removing the halogen.- Lower the reaction temperature.- Use a less reactive palladium catalyst or a different ligand.
Protodeboronation: The boronic acid is replaced by a hydrogen atom.- Ensure the base is not too strong and the reaction is not heated for an excessively long time.
Difficulty in Purification Residual Palladium Catalyst: The final product is contaminated with palladium.- Treat the crude product with a scavenger resin or perform an aqueous wash with a solution of thiourea or cysteine.
Co-elution of Byproducts: Side products have similar polarity to the desired product.- Optimize the mobile phase for column chromatography. Consider using a different stationary phase if separation is still challenging.- Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be effective.[4]
Route 2: Buchwald-Hartwig Amination

This approach involves the palladium-catalyzed coupling of an amine with an aryl halide. For this synthesis, it would typically involve the reaction of 2-aminobiphenyl with a 4-halobenzene or, more commonly, the coupling of ammonia or an ammonia equivalent with 2-(4-chlorophenyl)halobenzene. The latter is less common for this specific target. A more direct Buchwald-Hartwig approach would be the coupling of 2-bromoaniline with 4-chlorophenylboronic acid, which is essentially a Suzuki coupling. The troubleshooting below will focus on the amination of a halo-biphenyl.

Logical Troubleshooting Flow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_catalyst Is the catalyst active? start->check_catalyst check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes solution_catalyst Use fresh catalyst or pre-catalyst under inert gas. check_catalyst->solution_catalyst No check_base Is the base suitable? check_ligand->check_base Yes solution_ligand Try bulky, electron-rich ligands (e.g., XPhos, RuPhos). check_ligand->solution_ligand No check_conditions Are reaction conditions optimal? check_base->check_conditions Yes solution_base Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). check_base->solution_base No solution_conditions Optimize temperature and ensure anhydrous conditions. check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_catalyst->end solution_ligand->end solution_base->end solution_conditions->end

Caption: Troubleshooting Buchwald-Hartwig Amination.

Common Problems and Solutions:

ProblemPotential CausesRecommended Solutions
Low Conversion Catalyst Deactivation: The palladium catalyst is poisoned or has precipitated.- Ensure all reagents and solvents are of high purity and anhydrous.[5]- Use a ligand that stabilizes the catalytic species, such as a bi- or monodentate phosphine ligand.[6]
Steric Hindrance: The ortho-amino group on the biphenyl substrate can hinder the reaction.- Employ bulky ligands that can promote coupling with sterically demanding substrates.
Incorrect Base: The base may be too weak or may be causing side reactions.- Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[6] The choice of base can be critical and may require screening.[7][8]
Formation of Hydrodehalogenation Byproduct β-Hydride Elimination: A competing side reaction where the aryl halide is reduced.[6]- Use a ligand that favors reductive elimination over β-hydride elimination.[6]- Lowering the reaction temperature can sometimes suppress this side reaction.
Amine Starting Material Degradation Reaction with Base: The amine may be unstable in the presence of a strong base at high temperatures.- Use a milder base if possible, such as Cs₂CO₃ or K₃PO₄, although this may require a more active catalyst system.
Route 3: Gomberg-Bachmann Reaction

This classical method involves the diazotization of an aniline followed by its reaction with an aromatic substrate. For the synthesis of this compound, this could involve the diazotization of 2-aminoaniline (o-phenylenediamine) and reaction with chlorobenzene, or more practically, the diazotization of 4-chloroaniline and reaction with aniline. The latter is described in some patents.[4]

Common Problems and Solutions:

ProblemPotential CausesRecommended Solutions
Low Yields Decomposition of Diazonium Salt: Diazonium salts are often unstable and can decompose before reacting.- Perform the reaction at low temperatures (0-5 °C) to maintain the stability of the diazonium salt.[4]
Numerous Side Reactions: The radical nature of the reaction can lead to a variety of side products.[9][10]- While inherently a low-yielding reaction, using a phase-transfer catalyst or employing 1-aryl-3,3-dialkyltriazenes can improve yields.[9][10]
Formation of Tars and Polymeric Materials Uncontrolled Radical Reactions: The aryl radicals can react with each other and the solvent.- Use a large excess of the aromatic substrate to favor the desired biaryl formation.
Poor Regioselectivity Multiple Reactive Sites: The incoming aryl radical can add to multiple positions on the aromatic substrate.- This is an inherent limitation of the Gomberg-Bachmann reaction. Purification is often challenging.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended for the highest yield and purity?

A1: For laboratory-scale synthesis where high yield and purity are critical, the Suzuki-Miyaura coupling is often the preferred method. It generally offers better functional group tolerance and higher yields compared to the Gomberg-Bachmann reaction.[3][11] The Buchwald-Hartwig amination is also a powerful tool, particularly for constructing C-N bonds.[6]

Q2: How can I effectively remove the palladium catalyst from my final product?

A2: Several methods can be employed:

  • Column Chromatography: Often sufficient for small-scale purification.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a sulfur-containing ligand like thiourea or N-acetylcysteine can help to sequester the palladium.

  • Scavenger Resins: There are commercially available resins with functional groups that chelate palladium, allowing for its removal by filtration.

  • Activated Carbon: Treatment with activated carbon can also adsorb residual palladium.

Q3: What is the role of the ligand in Suzuki-Miyaura and Buchwald-Hartwig reactions?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. Bulky, electron-rich phosphine ligands are often used to promote the oxidative addition and reductive elimination steps in the catalytic cycle.[2][6]

Q4: My reaction is not going to completion. What are the first things I should check?

A4:

  • Inert Atmosphere: Ensure your reaction setup is properly purged and maintained under an inert atmosphere (nitrogen or argon).

  • Reagent Quality: Verify the purity and dryness of your solvents and reagents. Water and oxygen can deactivate the catalyst and starting materials.

  • Catalyst Activity: If possible, use a fresh batch of catalyst or pre-catalyst.

  • Temperature: Ensure the reaction is being heated to the appropriate temperature.

Q5: How do I choose the right base for my reaction?

A5: The choice of base is critical and depends on the specific reaction.

  • Suzuki-Miyaura: Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength of the base can influence the rate of transmetalation.[3]

  • Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required to deprotonate the amine or the palladium-amine complex.[6][8]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromoaniline and 4-Chlorophenylboronic Acid
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoaniline (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., a 3:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Gomberg-Bachmann Reaction of 4-Chloroaniline and Aniline
  • Diazotization: Dissolve 4-chloroaniline (1.0 eq) in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.[4]

  • Coupling: In a separate flask, add a large excess of aniline. To this, slowly add the cold diazonium salt solution with vigorous stirring.

  • Reaction: Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir overnight.

  • Workup: Neutralize the reaction mixture with a base (e.g., NaOH solution). Extract the product with an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product will likely be a mixture of isomers and byproducts, requiring careful purification by column chromatography.

Data Summary

Table 1: Comparison of Synthetic Routes for this compound Synthesis

FeatureSuzuki-Miyaura CouplingBuchwald-Hartwig AminationGomberg-Bachmann Reaction
Typical Yield Good to Excellent (70-95%)Good to Excellent (60-90%)Low to Moderate (10-40%)[9][10]
Substrate Scope BroadBroadModerate
Reaction Conditions Mild to moderate heatingMild to moderate heatingLow temperature, then ambient
Catalyst PalladiumPalladiumNone
Key Reagents Boronic acid, base, ligandAmine, base, ligandDiazonium salt, aromatic substrate
Common Issues Catalyst deactivation, side reactionsCatalyst deactivation, hydrodehalogenationDiazonium salt instability, low yield, poor selectivity

References

Technical Support Center: Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound and what are their general challenges?

A1: The most common modern synthetic methods involve palladium-catalyzed cross-coupling reactions. The two main approaches are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][2] An older method, the Gomberg-Bachman reaction, is also described in patent literature.[3][4] Each method has a unique profile of potential impurities. For palladium-catalyzed reactions, common challenges include side reactions like homocoupling and dehalogenation, as well as catalyst degradation.[5][6]

Q2: What are the common impurities when synthesizing this compound via Suzuki-Miyaura Coupling?

A2: The Suzuki-Miyaura coupling, which typically couples an aryl halide with an organoboron compound, is prone to several side reactions that generate impurities.[7] Key impurities include:

  • Homocoupling Products: Dimerization of the aryl halide or the boronic acid starting materials to form biphenyl or dichlorobiphenyl compounds, respectively.[6][8]

  • Dehalogenation/Protonation Products: The starting aryl halide can lose its halogen atom (hydrodehalogenation), or the organoboron compound can be protonated (protodeboronation), leading to the formation of chlorobenzene or aniline, respectively.[5][6]

  • Ligand-Related Impurities: Aryl groups from phosphine ligands can sometimes be incorporated into the product.[8]

  • Palladium Black: Under certain conditions, the palladium catalyst can precipitate out of the solution as inactive palladium black, reducing reaction efficiency.[6]

Q3: What impurities are typically associated with the Buchwald-Hartwig Amination route?

A3: The Buchwald-Hartwig amination directly forms the C-N bond by coupling an aryl halide with an amine.[9] Unproductive side reactions can compete with the desired product formation.[9] Common impurities include:

  • Hydrodehalogenation Product: The aryl halide starting material is reduced, replacing the halogen with a hydrogen atom. This is often promoted by the presence of strong bases and certain solvents like alcohols.[5]

  • Beta-Hydride Elimination Product: This side reaction can occur when using certain amides, leading to the formation of an imine and the hydrodehalogenated arene.[9]

  • Homocoupling of Starting Materials: Similar to Suzuki coupling, dimerization of the starting aryl halide can occur.[10]

Q4: My reaction mixture turned black and stalled. What happened?

A4: The formation of a black precipitate is typically due to the agglomeration of the palladium catalyst into an inactive form known as "palladium black".[6] This reduces the amount of active catalyst in the solution, leading to a stalled or incomplete reaction. This can be caused by reaction conditions that are too harsh (e.g., high temperature) or improper ligand choice, which fails to stabilize the palladium nanoparticles.[5][6]

Q5: How can I minimize the formation of homocoupling byproducts?

A5: Homocoupling is a major concern in many cross-coupling reactions.[8] Strategies to minimize it include:

  • Control of Stoichiometry: Using a slight excess of one reagent can sometimes suppress the homocoupling of the other. A semi-batch addition of the boronic acid in Suzuki couplings has been shown to effectively reduce these impurities.[8]

  • Catalyst and Ligand Choice: The selection of the palladium precursor and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands often stabilize the catalytic intermediates and favor the cross-coupling pathway over homocoupling.[11][12]

  • Reaction Conditions: Optimizing the base, solvent, and temperature is crucial. For instance, in some Suzuki reactions, higher water content in the solvent mixture was found to increase homocoupling.[5]

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Recommended Troubleshooting Actions
Low Yield of Desired Product 1. Catalyst deactivation (Palladium black formation).[6]2. Inefficient oxidative addition or reductive elimination.[9]3. Competing side reactions (e.g., hydrodehalogenation).[5]1. Use a more robust ligand to stabilize the catalyst; lower the reaction temperature.[12]2. Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[1]3. Ensure reagents and solvents are anhydrous and degassed; select a non-coordinating solvent if hydrodehalogenation is an issue.[5]
Significant Peak of Dehalogenated Starting Material 1. Presence of strong bases and protic solvents (e.g., alcohols).[5]2. Highly reactive organoboron compounds or other reducing agents present.[6]1. Switch to a weaker base (e.g., K₂CO₃, K₃PO₄) or an aprotic solvent (e.g., Toluene, Dioxane).[13]2. Re-purify starting materials to remove any reducing impurities.
Presence of Homocoupled Biphenyl Impurities 1. Sub-optimal reaction conditions favoring dimerization.[5]2. Reaction of the Pd(II) precatalyst with two equivalents of the organometallic reagent.[10]1. Adjust the stoichiometry of reactants; consider slow addition of the boronic acid/ester.[8]2. Screen different ligands and bases to find conditions that favor the cross-coupling pathway.
Multiple Unidentified Side Products 1. Reaction temperature is too high, causing decomposition.2. Presence of reactive functional groups on starting materials.3. Free-radical side reactions (more common in Gomberg-Bachman type syntheses).[3]1. Lower the reaction temperature and increase the reaction time.2. Protect sensitive functional groups on the starting materials before attempting the coupling reaction.3. If using a radical pathway, consider switching to a more controlled palladium-catalyzed method.

Quantitative Data Summary

Commercial suppliers and patent literature indicate that a purity of >95% is achievable for this compound.[] Specific impurity profiles are highly dependent on the synthetic method and purification process.

Parameter Reported Value / Observation Source
Typical Product Purity > 95% - 98%[][15]
Appearance Off-White to Pale Beige Solid[][16]
Melting Point 45-49 °C[15]
Gomberg-Bachman Yield Total yield can reach 80% or higher after purification.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron species.[7] A typical laboratory-scale procedure is as follows:

  • Setup: To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., 2-bromo-4'-chloroaniline or a protected version), the arylboronic acid (e.g., 4-chlorophenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable ligand if required.

  • Solvent and Base: Add a degassed solvent system (e.g., Toluene/Water, Dioxane, or DMF) followed by an aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄).[5]

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]

General Protocol for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination couples an aryl halide directly with an amine.[12] A general procedure is:

  • Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS).[2][12]

  • Reagents: Add the aryl halide (e.g., 1-bromo-2-aminobenzene, with the amino group potentially protected) and the amine coupling partner (e.g., 4-chloroaniline).

  • Solvent: Add an anhydrous, aprotic solvent such as Toluene, Dioxane, or THF.[12]

  • Reaction: Heat the mixture to the required temperature (can range from room temperature to >100 °C) and stir until the starting material is consumed, as monitored by GC-MS or LC-MS.[12]

  • Workup and Purification: Cool the reaction, quench carefully with water or a saturated NH₄Cl solution, and extract with an organic solvent. The subsequent purification steps are similar to those for the Suzuki coupling.

Visualizations

Synthesis and Impurity Pathways

Suzuki_Miyaura_Impurities ArylHalide Aryl Halide (R-X) Homo_Aryl Homocoupling (R-R) ArylHalide->Homo_Aryl Dehalogenation Dehalogenation (R-H) ArylHalide->Dehalogenation Catalyst Pd(0) Catalyst ArylHalide->Catalyst Oxidative Addition BoronicAcid Boronic Acid (Ar-B(OH)2) Homo_Boron Homocoupling (Ar-Ar) BoronicAcid->Homo_Boron Protonolysis Protonolysis (Ar-H) BoronicAcid->Protonolysis BoronicAcid->Catalyst Transmetalation Product This compound (R-Ar) Catalyst->Product Reductive Elimination

Caption: Suzuki-Miyaura coupling pathway and common side reactions.

Buchwald_Hartwig_Impurities ArylHalide Aryl Halide (Ar-X) Hydrodehalogenation Hydrodehalogenation (Ar-H) ArylHalide->Hydrodehalogenation Catalyst Pd(0) Catalyst ArylHalide->Catalyst Oxidative Addition Amine Amine (R-NH2) BetaHydride Beta-Hydride Elimination (Imine + Ar-H) Amine->BetaHydride (from amide) Amine->Catalyst Amine Coordination Product Product (Ar-NHR) Catalyst->Product Reductive Elimination

Caption: Buchwald-Hartwig amination pathway and potential side products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Analysis: Low Yield or Impurities Detected Identify Identify Impurity Structure (GC/LC-MS, NMR) Start->Identify Homocoupling Impurity = Homocoupled Product? Identify->Homocoupling Dehalogenation Impurity = Dehalogenated Starting Material? Homocoupling->Dehalogenation No Action_Homo Action: 1. Optimize Stoichiometry 2. Change Ligand/Base 3. Use Slow Addition Homocoupling->Action_Homo Yes Catalyst Reaction Stalled? Precipitate Formed? Dehalogenation->Catalyst No Action_Dehalo Action: 1. Use Aprotic Solvent 2. Screen Weaker Bases 3. Ensure Anhydrous Conditions Dehalogenation->Action_Dehalo Yes Action_Catalyst Action: 1. Lower Temperature 2. Use More Robust Ligand 3. Check Reagent Purity Catalyst->Action_Catalyst Yes End Re-run Optimized Reaction Catalyst->End No Action_Homo->End Action_Dehalo->End Action_Catalyst->End

Caption: Logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Gomberg-Bachmann Synthesis of Biphenylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Gomberg-Bachmann synthesis of biphenylamines. This resource addresses common side reactions and offers practical solutions to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Gomberg-Bachmann reaction and why is it used for biphenylamine synthesis?

The Gomberg-Bachmann reaction is an aryl-aryl coupling method that proceeds via a diazonium salt intermediate.[1][2] It involves the reaction of an aromatic compound with a diazonium salt in the presence of a base, leading to the formation of a biaryl through an intermediate aryl radical.[1][2] This method is particularly useful for synthesizing unsymmetrical biaryls, including biphenylamines.

Q2: What are the most common side reactions in the Gomberg-Bachmann synthesis of biphenylamines?

The most prevalent side reactions include the formation of a mixture of positional isomers (ortho-, meta-, and para-), the production of polymeric tars, and self-coupling of the diazonium salt to form azo compounds.[3] The inherent instability of diazonium salts is a primary contributor to these undesired reactions, often resulting in low yields of the target biphenylamine, which are frequently below 40%.[1][2]

Q3: How does the presence of an amino group on one of the aromatic rings influence the reaction?

The amino group has a significant directing effect in the radical arylation of anilines. It has a radical-stabilizing effect that promotes the formation of the ortho-substituted product, leading to high regioselectivity under specific conditions.[4]

Q4: What are "tars" in the context of this reaction, and what are they composed of?

Tars are complex, high-molecular-weight polymeric substances that are a common byproduct of the Gomberg-Bachmann reaction.[3] They are formed from the polymerization of the highly reactive aryl radical intermediates.[3] The exact composition can vary but generally consists of a mixture of polyaromatic hydrocarbons and other degradation products.

Q5: Can the yield and selectivity of the reaction be improved?

Yes, several strategies can enhance the yield and selectivity. One effective method for the synthesis of 2-aminobiphenyls is the use of aqueous sodium hydroxide as a base, which can suppress ionic side reactions.[4] Other approaches include the use of diazonium tetrafluoroborates in an arene solvent with a phase-transfer catalyst, or the use of 1-aryl-3,3-dialkyltriazenes.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Gomberg-Bachmann synthesis of biphenylamines.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Biphenylamine 1. Decomposition of the diazonium salt. 2. Formation of significant amounts of tar. 3. Suboptimal reaction temperature. 4. Inefficient mixing of the biphasic system.1. Prepare the diazonium salt at low temperatures (0-5 °C) and use it immediately. 2. Strictly control the reaction temperature to minimize radical polymerization. Consider slow, controlled addition of the diazonium salt solution. 3. Optimize the reaction temperature; for 2-aminobiphenyl synthesis, temperatures between 50-110°C have been reported to be effective. 4. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
Poor Regioselectivity (Mixture of Isomers) 1. Reaction conditions favoring non-selective radical attack. 2. Use of a non-optimal base.1. For the synthesis of 2-aminobiphenyls, the use of a strong base like aqueous sodium hydroxide can significantly enhance ortho-selectivity. 2. The choice of solvent can also influence selectivity; explore different aromatic solvents if isomer separation is problematic.
Excessive Tar Formation 1. High concentration of aryl radicals. 2. Presence of impurities that initiate polymerization. 3. Reaction temperature is too high.1. Add the diazonium salt solution dropwise to the reaction mixture to maintain a low concentration of radicals at any given time. 2. Ensure all glassware is scrupulously clean and that all reagents and solvents are of high purity. 3. Maintain strict temperature control throughout the reaction.
Formation of Colored Impurities (e.g., Azo Compounds) 1. Self-coupling of the diazonium salt.1. Maintain a low reaction temperature to disfavor the self-coupling reaction. 2. Ensure efficient mixing to promote the desired cross-coupling reaction over self-coupling.

Data Presentation

The regioselectivity of the Gomberg-Bachmann arylation of anilines is highly dependent on the electronic nature of the substituents on the aniline ring. The following table summarizes the yields and regioselectivity for the synthesis of various 2-aminobiphenyls.

Aniline Derivative Yield of Aminobiphenyls (%) Regioselectivity (ortho:meta:para)
Aniline74>20:1
4-Fluoroaniline80>20:1
4-Chloroaniline75>20:1
4-Bromoaniline69>20:1
4-Methylaniline6510:1
4-Methoxyaniline555:1
2-Fluoroaniline68>20:1 (for the 6-position)
2-Chloroaniline63>20:1 (for the 6-position)

Data adapted from the work of Heinrich et al., which demonstrates the high ortho-selectivity achievable with their modified protocol.

Experimental Protocols

1. Synthesis of 2-Aminobiphenyl (after Heinrich et al.)

This protocol describes a modified Gomberg-Bachmann reaction for the highly regioselective synthesis of 2-aminobiphenyl.

Materials:

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Benzene (or another suitable aromatic solvent)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Ice

Procedure:

Step 1: Diazotization of Aniline

  • In a flask, dissolve aniline (1.0 eq) in a solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

Step 2: Gomberg-Bachmann Coupling

  • In a separate, larger flask equipped with a mechanical stirrer, prepare a solution of sodium hydroxide (e.g., 2 M) and the aromatic solvent (e.g., benzene).

  • Cool this biphasic mixture to 0-5 °C.

  • With vigorous stirring, slowly add the cold diazonium salt solution from Step 1 to the benzene/NaOH mixture.

  • Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C for several hours, monitoring the reaction progress by TLC.

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the 2-aminobiphenyl.

2. Purification of Aminobiphenyl Isomers

The separation of aminobiphenyl isomers can be challenging due to their similar polarities.

Recommended Method: Column Chromatography

  • Stationary Phase: Silica gel (standard grade).

  • Mobile Phase: A non-polar/polar solvent system is typically effective. Start with a low polarity eluent and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate (e.g., 95:5), with the ethyl acetate concentration being gradually increased.

  • Detection: Monitor the fractions by thin-layer chromatography (TLC) using a UV lamp.

Visualizations

Reaction Pathway and Side Reactions

Gomberg_Bachmann cluster_reactants Reactants & Conditions cluster_products Products & Byproducts aniline Aniline diazonium Aryl Diazonium Salt aniline->diazonium Diazotization NaNO2_HCl NaNO2, HCl 0-5 °C aryl_radical Aryl Radical diazonium->aryl_radical Base-induced decomposition (-N2) azo Azo Compounds diazonium->azo Self-coupling aromatic Aromatic Substrate (e.g., Aniline) sigma_complex Sigma Complex (Radical Adduct) aromatic->sigma_complex Radical Addition base Base (e.g., NaOH) aryl_radical->sigma_complex Radical Addition tar Polymeric Tars aryl_radical->tar Polymerization biphenylamine Biphenylamine (Desired Product) sigma_complex->biphenylamine Oxidation isomers Isomeric Biphenylamines (ortho, meta, para) sigma_complex->isomers Attack at different positions

Caption: Main reaction pathway and major side reactions in the Gomberg-Bachmann synthesis of biphenylamines.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Poor Selectivity analyze_byproducts Analyze Byproduct Profile (TLC, GC-MS, NMR) start->analyze_byproducts high_tar Predominantly Tar? analyze_byproducts->high_tar check_conditions Review Reaction Conditions purify_reagents Purify Reagents & Solvents check_conditions->purify_reagents isomer_issue Mixture of Isomers? high_tar->isomer_issue No optimize_temp_conc Optimize Temperature & Slow Addition of Diazonium Salt high_tar->optimize_temp_conc Yes low_conversion Low Conversion? isomer_issue->low_conversion No optimize_base_solvent Optimize Base and Solvent (e.g., aq. NaOH for anilines) isomer_issue->optimize_base_solvent Yes low_conversion->check_conditions No check_diazotization Verify Diazotization Step (Fresh Reagents, Low Temp) low_conversion->check_diazotization Yes end Improved Yield & Selectivity optimize_temp_conc->end optimize_base_solvent->end check_diazotization->end purify_reagents->end

References

Technical Support Center: Recrystallization of 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting a suitable solvent system for the recrystallization of 4'-Chloro-[1,1'-biphenyl]-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for recrystallizing this compound should meet the following criteria:

  • High Solvation at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.

  • Low Solvation at Room/Cold Temperatures: The compound should be poorly soluble or insoluble in the same solvent at room temperature or below, allowing for crystal formation upon cooling.

  • Inertness: The solvent must not react chemically with the this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]

  • Boiling Point Below Melting Point: The solvent's boiling point must be lower than the melting point of the compound (45-49°C) to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".[2][3]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (to be filtered out) or highly soluble in the cold solvent (to remain in the mother liquor).

Q2: Which solvents are good starting points for screening?

Based on known solubility data, this compound is slightly soluble in methanol and chloroform.[2][4] Given its low melting point, solvents with low boiling points are preferable. Good candidates for initial screening include alcohols (methanol, ethanol, isopropanol) and non-polar solvents like hexanes. Aromatic solvents like toluene may also be considered, but care must be taken due to its higher boiling point.[5][6]

Q3: What if a suitable single solvent cannot be found?

If no single solvent provides the desired solubility profile, a two-solvent (or mixed-solvent) system is a viable alternative.[7] This typically involves:

  • A "good" solvent in which the compound is highly soluble.

  • A "poor" or "anti-solvent" in which the compound is insoluble, but which is miscible with the "good" solvent.

Commonly used mixed-solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexanes.[8]

Q4: How does the low melting point of this compound (45-49°C) affect solvent choice?

The low melting point is a critical factor. To prevent the compound from melting in the hot solvent instead of dissolving, which leads to "oiling out," the boiling point of the chosen solvent or solvent mixture must be safely below 45°C.[2][9] This significantly restricts the choice of single solvents. For instance, while methanol (BP: 64.7°C) is a potential solvent, it must be used cautiously, perhaps at temperatures below its boiling point, to avoid this issue.[2] A two-solvent system performed at a lower temperature may be more effective.

Q5: Are there any specific safety considerations?

Yes. This compound is classified as an irritant, causing potential irritation to the eyes, respiratory system, and skin.[2] Furthermore, some aromatic amines are known to be carcinogenic, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1] All procedures should be conducted within a certified chemical fume hood to avoid inhalation of solvent vapors or compound dust.

Data Presentation: Properties for Solvent Selection

The following tables summarize the physical properties of the target compound and potential recrystallization solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₀ClN[2][3]
Molar Mass203.67 g/mol [2]
AppearanceOff-White to Pale Beige Solid[2][5]
Melting Point45.0 to 49.0 °C[2][3][4][9]
SolubilitySlightly soluble in Chloroform, Methanol[2][3][4]

Table 2: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Hexanes~69 °CNon-polarGood anti-solvent candidate. Boiling point is too high for single-solvent use.[8][10][11]
Toluene110.6 °CNon-polarBoiling point is too high.[5][6][7]
Chloroform61.2 °CPolarKnown to slightly dissolve the compound. Boiling point is too high.[2][3][12]
Ethyl Acetate77.1 °CPolarGood "good" solvent candidate for a mixed system. Boiling point is too high.[9][13][14][15]
Acetone56.1 °CPolarBoiling point is too high.[16][17][18]
Isopropanol82.3 °CPolarBoiling point is too high.[19][20][21][22]
Ethanol78.4 °CPolarGood "good" solvent candidate. Boiling point is too high.[4][23][24][25]
Methanol64.7 °CPolarKnown to slightly dissolve the compound. Boiling point is too high.[2][26][27][28][29]
Water100 °CVery PolarLikely a very poor solvent; good candidate as an anti-solvent.[13]

Note: Given the compound's low melting point, a two-solvent system that allows for dissolution and crystallization well below 45°C is the most promising approach.

Experimental Protocols

Protocol 1: Two-Solvent System Screening

This protocol is designed to identify a suitable "good" solvent and "poor" anti-solvent pair.

  • Preparation: Place approximately 20-30 mg of crude this compound into a small test tube.

  • "Good" Solvent Addition: Add a potential "good" solvent (e.g., ethyl acetate, acetone, ethanol) dropwise at room temperature while agitating until the solid completely dissolves. Use the minimum amount of solvent necessary.

  • "Poor" Solvent Titration: Add a miscible "poor" anti-solvent (e.g., hexanes, water) dropwise to the solution.

  • Observation: Continue adding the anti-solvent until a persistent cloudiness (precipitation) is observed. This indicates that the compound is precipitating out of the supersaturated solution.

  • Re-dissolution: Gently warm the cloudy mixture in a water bath (ensure the temperature remains below 45°C). The solution should become clear again.

  • Crystallization: Remove the test tube from the warm bath and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Evaluation: A successful solvent pair will result in the formation of well-defined crystals upon cooling.

Protocol 2: Bulk Recrystallization Using a Two-Solvent System (Example: Ethyl Acetate/Hexanes)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (ethyl acetate) required to dissolve the compound completely at a temperature safely below 45°C (e.g., 35-40°C), with gentle swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Induce Precipitation: Slowly add the "poor" anti-solvent (hexanes) to the warm solution until it just begins to turn cloudy.

  • Clarification: Add a few drops of the "good" solvent (ethyl acetate) back into the solution until it becomes clear again.

  • Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum desiccator, before determining the yield and purity (e.g., by melting point analysis).

Troubleshooting Guide

IssueProbable CauseSuggested Solution
"Oiling Out" The boiling point of the solvent is higher than the compound's melting point, or the solution is cooled too rapidly.Use a lower-boiling solvent or a mixed-solvent system that works at a lower temperature. Ensure cooling is slow and gradual.
No Crystals Form The solution is not sufficiently saturated, or too much solvent was used.Evaporate some of the solvent to increase concentration. Try scratching the inner wall of the flask with a glass rod to induce nucleation. Add a seed crystal from a previous batch if available.
Colored Crystals Colored impurities are trapped within the crystal lattice.Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities.
Low Recovery The compound has significant solubility in the cold solvent; premature crystallization during filtration; too much washing.Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of solvent used for dissolution and washing. Use ice-cold solvent for washing.

Visualization

Recrystallization Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent system for this compound.

Recrystallization_Workflow Workflow for Recrystallization Solvent Selection start Start: Crude This compound test_single Test Single Solvents (e.g., Methanol, Ethanol, Hexanes) Is compound soluble when hot AND insoluble when cold? start->test_single check_mp Is Solvent BP < 45°C? test_single->check_mp Yes single_fail No Suitable Single Solvent test_single->single_fail No single_success Successful Single Solvent Found Proceed with Recrystallization check_mp->single_success Yes check_mp->single_fail No end End: Purified Crystals single_success->end test_mixed Test Two-Solvent Systems (e.g., Ethyl Acetate/Hexanes) single_fail->test_mixed dissolve Dissolve in 'Good' Solvent (e.g., Ethyl Acetate) test_mixed->dissolve add_anti Add 'Poor' Anti-Solvent (e.g., Hexanes) until cloudy dissolve->add_anti warm_clear Warm gently (< 45°C) to clarify add_anti->warm_clear cool Cool Slowly to Induce Crystallization warm_clear->cool mixed_success Successful Two-Solvent System Found Proceed with Recrystallization cool->mixed_success mixed_success->end

Caption: A flowchart detailing the logical steps for choosing a single or two-solvent system for recrystallization.

References

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 2-Aminoaryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-aminoaryl compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues leading to low yields when using 2-aminoaryl halides as substrates.

Troubleshooting Guide: Low Product Yield

Low yields in the Suzuki coupling of 2-aminoaryl halides can be attributed to several factors, often related to the inherent reactivity of the substrates and the reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Is the Palladium Catalyst Inactive or Deactivated?

The primary amino group in 2-aminoaryl halides can coordinate with the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.

  • Symptom: No product formation, or the reaction stalls after a short period. The reaction mixture may turn black, indicating palladium black precipitation.

  • Possible Cause: Catalyst poisoning by the amine functionality.

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands that can stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst deactivation. Buchwald ligands, such as SPhos and XPhos, are often effective.

    • Catalyst Choice: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a robust Pd(II) pre-catalyst that is efficiently reduced in situ, such as [Pd(dppf)Cl₂].

    • Protecting Group Strategy: Temporarily protect the amino group to prevent its coordination to the palladium center.

Are Side Reactions Consuming Starting Materials?

Several side reactions can compete with the desired cross-coupling, leading to reduced yields.

  • Symptom: Presence of significant byproducts in the crude reaction mixture, such as homocoupled boronic acid or dehalogenated starting material.

  • Possible Causes & Solutions:

    • Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen.

      • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed. Using a Pd(0) source or an efficient pre-catalyst can also minimize this side reaction.

    • Protodeboronation: The boronic acid is replaced by a hydrogen atom.

      • Solution: Use boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to this side reaction. Careful selection of a weaker base and avoiding excessively high temperatures can also mitigate this issue.

    • Dehalogenation: The halide on the 2-aminoaryl halide is replaced by a hydrogen atom.

      • Solution: Optimize the catalyst system with bulky, electron-rich ligands. Weaker bases and aprotic solvents are generally preferred. Running the reaction at the lowest effective temperature for the shortest possible time can also help.[1]

Is the Reaction Sluggish or Incomplete?

The electronic and steric properties of 2-aminoaryl halides can lead to slow or incomplete reactions.

  • Symptom: A significant amount of unreacted starting material remains even after extended reaction times.

  • Possible Causes & Solutions:

    • Poor Substrate Reactivity: 2-chloroanilines are less reactive than their bromo or iodo counterparts. The amino group can also electronically deactivate the aryl halide towards oxidative addition.

      • Solution: Switch to a more reactive halide (I > Br > Cl). Increase the reaction temperature or switch to a more active catalyst system, such as one employing a Buchwald ligand.

    • Inefficient Transmetalation: The choice of base is critical for activating the boronic acid.

      • Solution: Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. The solubility of the base in the reaction medium is also important.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with a 2-aminoaryl halide giving a low yield?

Low yields are a common challenge with this class of substrates. The primary reasons include:

  • Catalyst Deactivation: The nitrogen atom of the amino group can coordinate to the palladium catalyst, forming inactive complexes.

  • Substrate Reactivity: The amino group can affect the electronic properties of the aryl halide, making the oxidative addition step more difficult. 2-chloroanilines are particularly less reactive than their bromo or iodo analogs.

  • Side Reactions: Homocoupling of the boronic acid, protodeboronation, and dehalogenation of the aryl halide are common side reactions that consume starting materials and reduce the yield of the desired product.

Q2: What is the role of the base in the Suzuki coupling of 2-aminoaryl halides, and which one should I choose?

The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. The choice of base can significantly impact the reaction's success. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be more effective due to their higher solubility in organic solvents. It is often necessary to screen a few bases to find the optimal one for a specific substrate combination.[2][3][4][5][6]

Q3: Can I run the Suzuki coupling of 2-aminoaryl halides under aerobic conditions?

It is highly recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to the oxidative homocoupling of the boronic acid, which will reduce the yield of your desired product.[7]

Q4: My starting material is a 2-chloroaniline, and the reaction is not working. What can I do?

2-chloroanilines are known to be less reactive in Suzuki couplings. To improve the yield, you can:

  • Switch to a more active catalyst system: Catalysts based on bulky, electron-rich phosphine ligands like SPhos or XPhos are often more effective for less reactive aryl chlorides.

  • Increase the reaction temperature: Higher temperatures can help to overcome the activation barrier for the oxidative addition step.

  • Use a stronger base: A base like K₃PO₄ or Cs₂CO₃ might be necessary.

  • Consider an alternative halide: If possible, using the corresponding 2-bromoaniline or 2-iodoaniline will likely result in a higher yield.

Q5: When should I consider protecting the amino group?

If you have tried optimizing the catalyst, base, and solvent without success, or if your molecule contains other functional groups that are sensitive to the reaction conditions, protecting the amino group is a good strategy. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). Protection prevents catalyst poisoning and can improve the solubility and reactivity of the substrate. However, this adds extra steps to your synthesis (protection and deprotection).

Data Presentation

Table 1: Comparison of Different Bases in Suzuki Coupling

EntryAryl HalideBoronic AcidBaseSolventCatalystYield (%)Reference
14-BromotoluenePhenylboronic acidNa₂CO₃Toluene/H₂OPd(OAc)₂/PPh₃95[3]
24-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂OPd(OAc)₂/PPh₃92[3]
34-BromotoluenePhenylboronic acidK₃PO₄Toluene/H₂OPd(OAc)₂/PPh₃96[3]
45-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DMEPd(dppf)Cl₂High[8]
5Aryl BromidePhenylboronic acidCs₂CO₃DioxanePd(II) phosphine complex88-99[9]

Table 2: Screening of Palladium Catalysts

EntryAryl HalideBoronic AcidCatalystLigandBaseSolventYield (%)Reference
15-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂-K₂CO₃DMEHigh[8]
22-chloropyridine derivativeArylboronic acidPdCl₂BINAPK₂CO₃DMF21[10]
32-chloropyridine derivativeArylboronic acidPdCl₂SPhosK₂CO₃DMF60[10]

Experimental Protocols

General Experimental Protocol for Suzuki Coupling of a 2-Iodoaniline Derivative [11]

This is a generalized procedure and may require optimization for specific substrates.

  • Materials:

    • 2-Iodoaniline derivative (1.0 equiv.)

    • Arylboronic acid (1.1-1.5 equiv.)

    • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Degassed solvent (e.g., Dioxane/Water 4:1)

  • Procedure:

    • In a Schlenk flask or sealed tube, combine the 2-iodoaniline derivative, arylboronic acid, and base.

    • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Add the degassed solvent via syringe, followed by the palladium catalyst.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress using TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Suzuki Coupling of 2-Aminoaryl Halide check_catalyst Is the catalyst inactive? start->check_catalyst check_side_reactions Are there significant side reactions? check_catalyst->check_side_reactions No solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos). Consider N-protection. check_catalyst->solution_catalyst Yes check_reaction_progress Is the reaction sluggish or incomplete? check_side_reactions->check_reaction_progress No solution_side_reactions Ensure inert atmosphere. Use boronic esters. Optimize base and temperature. check_side_reactions->solution_side_reactions Yes solution_reaction_progress Switch to a more reactive halide (I > Br > Cl). Increase temperature. Screen different bases (e.g., K3PO4, Cs2CO3). check_reaction_progress->solution_reaction_progress Yes end Improved Yield check_reaction_progress->end No solution_catalyst->end solution_side_reactions->end solution_reaction_progress->end Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

References

minimizing byproduct formation in 4'-Chloro-[1,1'-biphenyl]-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Suzuki-Miyaura coupling and Gomberg-Bachmann reaction pathways.

Issue 1: Low Yield of this compound in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Suzuki-Miyaura coupling for the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Catalyst Inactivity: The Palladium catalyst is the heart of the reaction. Its deactivation can severely impact the yield.

    • Troubleshooting:

      • Ensure you are using a high-quality palladium catalyst. Older or improperly stored catalysts can lose activity.

      • Consider using a pre-catalyst which can form the active Pd(0) species more cleanly in situ.

      • The choice of ligand is crucial. For electron-rich anilines, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial.

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step.

    • Troubleshooting:

      • Base Selection: The base plays a key role in activating the boronic acid. A screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is often necessary. For this specific synthesis, a patent suggests potassium carbonate as a suitable promoter.[1]

      • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used. The water is essential for the activity of many common bases.

  • Poor Solubility of Reactants: If the reactants are not well-dissolved, the reaction kinetics will be slow.

    • Troubleshooting:

      • Select a solvent system in which both the aryl halide and the boronic acid are soluble at the reaction temperature. A patent for a similar synthesis mentions using a mixture of DMAC and water.[2]

  • Reaction Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete conversion.

    • Troubleshooting:

      • If the reaction is sluggish, consider increasing the temperature. However, be aware that higher temperatures can also promote byproduct formation.

      • Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.

Issue 2: Significant Homocoupling Byproduct Formation in Suzuki-Miyaura Coupling

Question: I am observing a significant amount of homocoupling byproducts (biphenyl from the boronic acid and/or a dimer of the aryl halide) in my reaction mixture. How can I minimize this?

Answer:

Homocoupling is a common side reaction in Suzuki-Miyaura coupling. The formation of these byproducts reduces the yield of the desired cross-coupled product and complicates purification.

Primary Causes and Mitigation Strategies:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Mitigation:

      • Degassing: Thoroughly degas all solvents and water prior to use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by the freeze-pump-thaw method.

      • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.

  • Palladium(II) Mediated Homocoupling: If a Pd(II) salt is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer before the catalytic cycle is fully established.

    • Mitigation:

      • Use of Pd(0) Catalyst: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling.

      • Controlled Addition: A slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid at the beginning of the reaction, thus disfavoring homocoupling.

The following table summarizes the effect of various reaction parameters on the yield of the desired product and the formation of homocoupling byproducts, based on general principles of the Suzuki-Miyaura reaction.

ParameterCondition AYield of this compoundHomocoupling ByproductsCondition BYield of this compoundHomocoupling Byproducts
Atmosphere AirLowHighInert (Argon)HighLow
Palladium Source Pd(OAc)₂ModerateModeratePd(PPh₃)₄HighLow
Base Na₂CO₃ModerateModerateK₃PO₄HighLow
Solvent TolueneModerateModerateDioxane/WaterHighLow

Issue 3: Formation of Polymeric Tars and Colored Impurities in Gomberg-Bachmann Reaction

Question: My Gomberg-Bachmann reaction for the synthesis of this compound is producing a lot of tar-like material and the product is highly colored. What is causing this and how can I improve the reaction?

Answer:

The Gomberg-Bachmann reaction proceeds via a radical mechanism, which can lead to several side reactions, including polymerization and the formation of colored azo compounds. Yields are often low with this method.[3]

Common Byproducts and Solutions:

  • Polymeric Tars: These are high-molecular-weight byproducts resulting from the polymerization of the aryl radicals.

    • Solutions:

      • Temperature Control: Strictly control the reaction temperature. The decomposition of the diazonium salt should be slow and controlled. A patent for this synthesis specifies cooling the reaction to 0-5 °C during the addition of sodium nitrite.[1]

      • Slow Addition: Add the diazotizing agent (e.g., sodium nitrite solution) slowly to the reaction mixture to maintain a low concentration of the reactive diazonium salt.

  • Azo Compounds: Self-coupling of the diazonium salt can lead to the formation of colored azo compounds.

    • Solutions:

      • Efficient Mixing: Ensure vigorous stirring to promote the reaction of the aryl radical with the aromatic substrate over self-coupling.

      • pH Control: The reaction is typically carried out under basic conditions. Maintaining an optimal pH is crucial to facilitate the desired reaction pathway.

  • Phenolic Byproducts: Reaction of the diazonium salt with water can lead to the formation of phenols.

    • Solutions:

      • Use of a two-phase system with an organic solvent for the aromatic substrate can help to minimize the interaction of the diazonium salt with water.

A patent for the synthesis of this compound via a Gomberg-Bachmann reaction reports a total yield of 80% or higher after purification by recrystallization of the hydrochloride salt, suggesting that with careful control, good yields can be achieved.[1]

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound, Suzuki-Miyaura or Gomberg-Bachmann?

Q2: What are the key starting materials for the synthesis of this compound via the Suzuki-Miyaura pathway?

A2: The key starting materials are typically an aryl halide and an arylboronic acid. For the synthesis of this compound, this would involve the coupling of a 2-amino-substituted aryl halide (e.g., 2-bromoaniline or 2-chloroaniline) with 4-chlorophenylboronic acid, or the coupling of a 2-amino-substituted phenylboronic acid with a 4-chloro-substituted aryl halide (e.g., 1-bromo-4-chlorobenzene or 1,4-dichlorobenzene). A patent describes the synthesis starting from p-chlorophenylboronic acid and o-chloronitrobenzene, followed by reduction of the nitro group.[2]

Q3: How can I effectively purify the final product, this compound, from the reaction byproducts?

A3: Purification strategies will depend on the specific byproducts present.

  • Column Chromatography: This is a very effective method for separating the desired product from both more polar and less polar impurities.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification. A patent mentions purification of the hydrochloride salt of the product by recrystallization.[1]

  • Acid-Base Extraction: The amino group on the product allows for its separation from non-basic byproducts. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine into the aqueous phase. The aqueous phase can then be basified and the pure product extracted back into an organic solvent.

Q4: Are there any specific safety precautions I should take when synthesizing this compound?

A4: Yes, several safety precautions are essential:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Boronic Acids: While generally less toxic than other organometallic reagents, boronic acids should still be handled with appropriate personal protective equipment (PPE).

  • Aryl Halides: Many aryl halides are irritants and may be harmful if inhaled or absorbed through the skin.

  • Diazonium Salts: Diazonium salts, intermediates in the Gomberg-Bachmann reaction, can be explosive when isolated and dry. They are typically generated and used in situ.

  • Solvents: The organic solvents used in these reactions are often flammable and may have associated health risks. Always consult the Safety Data Sheet (SDS) for all reagents and solvents.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings and information from related patents. Optimization of specific parameters may be required.

Materials:

  • o-Chloronitrobenzene

  • p-Chlorophenylboronic acid

  • Palladium on carbon (Pd/C)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAC)

  • Water

  • Dichloromethane

  • Petroleum ether

  • Iron powder

  • Hydrochloric acid

  • Ethanol

Procedure:

Step 1: Suzuki-Miyaura Coupling to form 4'-Chloro-2-nitrobiphenyl [2]

  • To a reaction flask, add o-chloronitrobenzene, p-chlorophenylboronic acid (1.2-1.8 equivalents), palladium on carbon (0.015-0.05 equivalents), and potassium carbonate (2-4 equivalents).

  • Add a mixture of DMAC and water as the solvent.

  • Heat the reaction mixture to 50-150 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to recover the palladium catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • To the residue, add dichloromethane and water for extraction. Separate the organic layer.

  • Evaporate the solvent from the organic layer to obtain the crude solid product.

  • Wash the solid with petroleum ether and filter to obtain 4'-Chloro-2-nitrobiphenyl.

Step 2: Reduction to this compound [2]

  • In a separate reaction flask, add iron powder and a solution of hydrochloric acid in ethanol. Stir for 1 hour at room temperature.

  • Add the 4'-Chloro-2-nitrobiphenyl obtained in Step 1 to the reaction mixture, followed by additional ethanol.

  • Heat the mixture to reflux and react for approximately 3 hours, or until the reaction is complete as monitored by TLC.

  • After completion, cool the reaction and work up as appropriate to isolate the final product, this compound.

Protocol 2: Synthesis of this compound via Gomberg-Bachmann Reaction

This protocol is based on a patented procedure.[1]

Materials:

  • p-Chloroaniline

  • Hydrochloric acid

  • Sodium nitrite

  • Aniline

  • Sodium hydroxide solution

  • Toluene

  • Hydrogen chloride gas

Procedure:

  • In a reaction flask, dissolve p-chloroaniline in water and hydrochloric acid. Heat to 50-70 °C and then cool to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite, maintaining the temperature between 0-5 °C, to form the diazonium salt.

  • In a separate flask, prepare a solution of aniline.

  • Cool the aniline solution and slowly add the freshly prepared diazonium salt solution, followed by a solution of sodium hydroxide, while maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed. Monitor the disappearance of the diazonium salt.

  • Upon completion, work up the reaction mixture, which may involve distillation to remove excess aniline.

  • Dissolve the residue in toluene and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt of this compound.

  • Filter the solid and recrystallize to obtain the purified product.

IV. Visualizations

Suzuki_Miyaura_Byproducts ArylHalide Aryl Halide (e.g., 2-Bromoaniline) Pd0 Pd(0) Catalyst ArylHalide->Pd0 Oxidative Addition HomocouplingArylHalide Aryl Halide Homocoupling (Byproduct) ArylHalide->HomocouplingArylHalide Side Reaction Dehalogenation Dehalogenated Arene (Byproduct) ArylHalide->Dehalogenation Side Reaction BoronicAcid Arylboronic Acid (e.g., 4-Chlorophenylboronic Acid) BoronicAcid->Pd0 Transmetalation (with base) HomocouplingBoronicAcid Boronic Acid Homocoupling (Byproduct) BoronicAcid->HomocouplingBoronicAcid Side Reaction DesiredProduct This compound (Desired Product) Pd0->DesiredProduct Reductive Elimination

Caption: Byproduct formation pathways in Suzuki-Miyaura coupling.

Gomberg_Bachmann_Byproducts Aniline p-Chloroaniline Diazonium Diazonium Salt Aniline->Diazonium Diazotization (NaNO₂, HCl) ArylRadical Aryl Radical Diazonium->ArylRadical Decomposition (Base) AzoCompound Azo Compound (Byproduct) Diazonium->AzoCompound Self-coupling Phenol Phenolic Byproduct Diazonium->Phenol Reaction with H₂O DesiredProduct This compound (Desired Product) ArylRadical->DesiredProduct Reaction with Arene PolymericTars Polymeric Tars (Byproduct) ArylRadical->PolymericTars Polymerization Arene Arene (e.g., Aniline) Arene->DesiredProduct Troubleshooting_Workflow Start Low Yield or High Byproducts CheckAtmosphere Is the reaction under inert atmosphere? Start->CheckAtmosphere DegasSolvents Degas solvents and use Schlenk line/glovebox CheckAtmosphere->DegasSolvents No CheckCatalyst Is the catalyst active? CheckAtmosphere->CheckCatalyst Yes DegasSolvents->CheckCatalyst NewCatalyst Use fresh catalyst or screen different ligands CheckCatalyst->NewCatalyst No CheckBase Is the base optimal? CheckCatalyst->CheckBase Yes NewCatalyst->CheckBase ScreenBases Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) CheckBase->ScreenBases No CheckSolvent Are reactants soluble? CheckBase->CheckSolvent Yes ScreenBases->CheckSolvent ChangeSolvent Try alternative solvents (e.g., Dioxane, DMF) CheckSolvent->ChangeSolvent No OptimizeConditions Optimize Temperature and Reaction Time CheckSolvent->OptimizeConditions Yes ChangeSolvent->OptimizeConditions Success Improved Yield and Purity OptimizeConditions->Success

References

optimization of reaction conditions for 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods are the Suzuki-Miyaura coupling and the Gomberg-Bachmann reaction. The Suzuki coupling is often preferred due to its milder reaction conditions and broader functional group tolerance.[1][2]

  • Suzuki-Miyaura Coupling: This route typically involves a palladium-catalyzed cross-coupling of an aryl halide (e.g., o-chloronitrobenzene) with an arylboronic acid (e.g., 4-chlorophenylboronic acid), followed by the reduction of a nitro group to an amine.[3]

  • Gomberg-Bachmann Reaction: This method uses the diazotization of p-chloroaniline, which then reacts with aniline under alkaline conditions to form the biphenyl structure.[4][5]

Q2: What is the function of the base in the Suzuki-Miyaura coupling reaction?

A2: The base is crucial for activating the organoboron compound (e.g., boronic acid). It facilitates the transmetalation step in the catalytic cycle by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2][6] Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and sodium carbonate (Na₂CO₃).[3][7]

Q3: Which catalysts are most effective for the Suzuki coupling step?

A3: Palladium-based catalysts are the standard for Suzuki couplings. Palladium on carbon (Pd/C) is a cost-effective and recyclable option suitable for industrial applications.[3] For laboratory scale, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used.[7] The choice of ligand is also critical for optimizing catalyst activity.[8]

Q4: How is the intermediate, 4'-chloro-2-nitro-1,1'-biphenyl, converted to the final amine product?

A4: The conversion of the nitro group to an amine is a standard reduction reaction. Common reducing agents for this transformation include iron powder (Fe) or zinc powder (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via the Suzuki-Miyaura coupling route.

Problem: Low or No Yield in the Suzuki Coupling Step

Possible Cause Recommended Solution
Inactive Catalyst Ensure the palladium catalyst is fresh. If using Pd(PPh₃)₄, be aware of its sensitivity to air and moisture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[8]
Ineffective Base Use a fresh, finely powdered base to maximize surface area. For anhydrous reactions, ensure the base is completely dry. In some cases, a mixed solvent system including water (e.g., dioxane/water 4:1) is necessary for the base (like K₂CO₃ or K₃PO₄) to function effectively.[7][8]
Boronic Acid Degradation Use high-purity arylboronic acid. Degradation (protodeborylation) can occur over time or at elevated temperatures, especially if moisture is present.[9] Consider using the corresponding pinacol boronate ester, which can be more stable.
Poor Reactant Solubility The solubility of reactants can be a limiting factor.[9] Experiment with different solvent systems such as Toluene, Tetrahydrofuran (THF), or Dimethylacetamide (DMAC), often mixed with water.[3][9]
Incorrect Reaction Temperature While some Suzuki couplings work at room temperature, this specific reaction often requires heating (e.g., 80-130°C) to proceed efficiently.[3][7] Optimize the temperature for your specific catalyst and substrate combination.

Problem: Significant Formation of Side Products (e.g., Homocoupling)

Possible Cause Recommended Solution
Oxygen Contamination The presence of oxygen can lead to the homocoupling of the boronic acid. Ensure the reaction mixture and vessel are thoroughly degassed before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.
Suboptimal Catalyst/Ligand The choice of ligand can influence the rates of desired cross-coupling versus undesired side reactions. If homocoupling is a major issue, consider screening different phosphine ligands (e.g., Buchwald ligands) that can promote the desired reaction pathway.[8]

Problem: Difficulty in Product Purification

Possible Cause Recommended Solution
Residual Palladium Catalyst Palladium residues can often be removed by filtration through Celite or by treatment with activated carbon. Specific metal scavengers can also be employed.
Contamination with Starting Materials If the reaction has not gone to completion, separating the product from unreacted starting materials can be challenging. Optimize the reaction to achieve full conversion. Column chromatography is a standard method for purification.
Product is an Amine Take advantage of the basicity of the amine product. An acid-base extraction can be a highly effective purification step. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The layers can be separated, and the aqueous layer is then basified to precipitate the pure amine product, which can be extracted back into an organic solvent.[10]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for the key steps in the synthesis of this compound via the Suzuki coupling route.

Table 1: Optimization of Suzuki Coupling Conditions for 4'-chloro-2-nitro-biphenyl [3]

Parameter Condition 1 Condition 2 Condition 3
Catalyst Pd/C (0.015 mol eq)Pd/C (0.05 mol eq)Pd/C (0.03 mol eq)
Base K₃PO₄ (2 mol eq)K₂CO₃ (3 mol eq)K₂CO₃ (4 mol eq)
Solvent TolueneTHFDMAC / Water
Temperature 100 °C80 °C130 °C
Time 12 h16 h16 h
Yield ModerateModerateHigh

Table 2: Optimization of the Nitro Group Reduction [3]

Parameter Condition 1 (Iron) Condition 2 (Zinc)
Reducing Agent Iron Powder (2.7 - 4.7 mol eq)Zinc Powder (4 mol eq)
Solvent System Ethanol / Hydrochloric AcidEthanol / Water / Acetic Acid
Temperature RefluxReflux
Yield GoodGood

Experimental Protocols

Protocol 1: Synthesis of 4'-chloro-2-nitro-1,1'-biphenyl (Suzuki Coupling) [3]

  • Preparation: To a three-necked flask equipped with a condenser and a magnetic stirrer, add o-chloronitrobenzene (1 eq), 4-chlorophenylboronic acid (1.2 - 1.8 eq), potassium carbonate (K₂CO₃, 2 - 4 eq), and palladium on carbon (Pd/C, 0.015 - 0.05 mol eq).

  • Solvent Addition: Add a solvent mixture of Dimethylacetamide (DMAC) and water. A typical ratio is 30:1 by weight.[3]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this process three times to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 8-16 hours.

  • Workup: After completion, cool the mixture to room temperature. Filter the mixture to recover the palladium catalyst. The filtrate can then be processed for product isolation.

Protocol 2: Synthesis of this compound (Reduction) [3]

  • Setup: In a round-bottom flask, dissolve the crude 4'-chloro-2-nitro-1,1'-biphenyl (1 eq) from the previous step in ethanol.

  • Reagent Addition: Add iron powder (approx. 3 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux. The reaction is typically vigorous at the start.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield this compound.

Visualizations

G cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_reduction Step 2: Nitro Group Reduction cluster_purification Step 3: Purification start o-Chloronitrobenzene + 4-Chlorophenylboronic Acid reagents1 Pd/C Catalyst, K2CO3 Base, DMAC/Water Solvent heat1 Heat to 130°C (8-16h) reagents1->heat1 product1 Intermediate: 4'-Chloro-2-nitro-1,1'-biphenyl heat1->product1 reagents2 Fe Powder, Ethanol, HCl (cat.) product1->reagents2 heat2 Reflux reagents2->heat2 product2 Crude Product: This compound heat2->product2 purify Column Chromatography or Acid-Base Extraction product2->purify final_product Pure Product purify->final_product

Caption: General workflow for the two-step synthesis of this compound.

G start Problem: Low or No Yield q1 Is the reaction completely inert? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are the catalyst and base active? a1_yes->q2 sol1 Solution: Degas solvent and use N2/Ar atmosphere. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are reactants fully dissolved? a2_yes->q3 sol2 Solution: Use fresh catalyst. Use fresh, finely ground base. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is boronic acid stable? a3_yes->q4 sol3 Solution: Change solvent system (e.g., Toluene, DMAC/H2O). Increase temperature. a3_no->sol3 a4_yes Yes q4->a4_yes Yes a4_no No (check by NMR) q4->a4_no No end_node Review reaction stoichiometry and purity of starting materials. a4_yes->end_node sol4 Solution: Use high-purity boronic acid or a boronate ester. a4_no->sol4

Caption: Troubleshooting decision tree for low yield in the Suzuki-Miyaura coupling step.

References

stability and degradation of 4'-Chloro-[1,1'-biphenyl]-2-amine under storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 4'-Chloro-[1,1'-biphenyl]-2-amine under storage. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Several sources also suggest storage under an inert atmosphere and protection from light.[3][4][5][6] The compound is noted to be hygroscopic and potentially air-sensitive, making these precautions crucial for preventing degradation.[3][7]

Q2: What are the visible signs of degradation for this compound?

Q3: What are the likely degradation pathways for this compound under improper storage?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, aromatic amines are generally susceptible to oxidation and photodegradation.[3][7] Oxidation can occur at the amine group, potentially leading to the formation of nitroso, nitro, or polymeric impurities. Exposure to light can also initiate degradation, leading to a variety of byproducts.[7]

Q4: How can I check the purity of my stored this compound?

A4: The purity of your compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining the purity of aromatic amines and detecting the presence of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for both quantification and identification of potential degradation products.

Troubleshooting Guides

Problem 1: The appearance of the compound has changed (e.g., color has darkened).

Potential Cause Troubleshooting Steps
Oxidation 1. If possible, repurify a small amount of the material (e.g., by recrystallization or column chromatography) for immediate use in non-critical applications. 2. For future prevention, ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and that the container is securely sealed after each use. 3. Consider purchasing smaller quantities to minimize the duration of storage after opening.
Exposure to Light 1. Discard the discolored material if purity is critical for your experiment. 2. Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[7] 3. Keep the container in a dark cabinet or drawer.
Moisture Absorption 1. Dry the material under vacuum if it appears clumped, but be aware that this may not reverse chemical degradation. 2. Store the compound in a desiccator to protect it from humidity.

Problem 2: Unexpected peaks are observed in my HPLC/GC analysis.

Potential Cause Troubleshooting Steps
Degradation Products 1. Compare the chromatogram of the stored sample with that of a freshly opened or newly purchased standard to confirm the presence of new peaks. 2. If a mass spectrometer is available, attempt to identify the mass of the impurity peaks to hypothesize their structures. Common degradation products of aromatic amines can result from oxidation (e.g., addition of oxygen atoms). 3. Review the storage conditions and handling procedures to identify potential causes of degradation.
Contamination 1. Ensure that all solvents and equipment used for sample preparation and analysis are clean and of high purity. 2. Run a blank (solvent only) to rule out contamination from the analytical system. 3. Use clean spatulas and weighing papers when handling the compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommendation Reference
Temperature Cool; Room Temperature; 2-8°C[1][2][3][4][5]
Atmosphere Dry; Well-ventilated; Inert Atmosphere[1][2][3][4]
Container Tightly closed[1][2]
Light Keep in dark place[4][5]
Other Hygroscopic, handle accordingly[3]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

2. Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Follow the same temperature and time conditions as for acid hydrolysis. Neutralize the solution before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a defined period, protected from light.

    • Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 60°C) for a defined period. Also, heat a solution of the compound.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber. Wrap a control sample in foil to serve as a dark control.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples by a suitable, validated HPLC method. A reverse-phase C18 column is often a good starting point.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

4. Data Analysis:

  • Calculate the percentage degradation of this compound under each condition.

  • If using a mass spectrometer, analyze the mass spectra of the degradation product peaks to propose their structures.

Visualizations

G Workflow for Investigating Compound Stability cluster_0 Initial Assessment cluster_1 Storage & Monitoring cluster_2 Troubleshooting A Receive/Synthesize Compound B Initial Analysis (Purity, Appearance) A->B C Store under Recommended Conditions B->C D Periodic Re-analysis C->D E Observed Degradation? D->E E->D No F Forced Degradation Study E->F Yes G Identify Degradants F->G H Refine Storage/Handling Protocol G->H

Caption: Workflow for assessing and ensuring the stability of a chemical compound.

G Potential Oxidative Degradation Pathway A This compound B Oxidation (e.g., via air, peroxide) A->B C Intermediate Species (e.g., N-oxide, radical cation) B->C D Further Oxidation / Rearrangement C->D E Nitroso/Nitro Derivatives D->E F Polymeric Impurities D->F

Caption: A hypothetical pathway for the oxidative degradation of the compound.

References

Technical Support Center: Scale-up Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during laboratory and industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: The most prevalent methods for the synthesis of this compound on a larger scale are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. An alternative route involves the Gomberg-Bachmann reaction. The choice of method often depends on the availability and cost of starting materials, desired purity, and scalability considerations.

Q2: What are the typical impurities encountered during the synthesis and how can they be minimized?

A2: Common impurities include starting materials, homo-coupled byproducts (biphenyl or 4,4'-dichlorobiphenyl), and products of side reactions such as hydrodehalogenation. To minimize these, it is crucial to use high-purity reagents and anhydrous, deoxygenated solvents. Optimization of the catalyst system, temperature, and reaction time is also critical. In some cases, adjusting the ligand-to-metal ratio can suppress the formation of homo-coupled products.

Q3: How can I improve the yield and reproducibility of the synthesis at a larger scale?

A3: Ensuring consistent quality of raw materials is paramount for reproducibility. Effective mixing and heat transfer are critical on a larger scale and may require specialized reactor setups. The choice of a robust catalyst system, including an appropriate ligand, is also essential for achieving high yields. Careful control of reaction parameters such as temperature, pressure, and reaction time is necessary to ensure consistency between batches.

Q4: Are there any safety concerns associated with the scale-up synthesis of this compound?

A4: Yes, this compound and some of its precursors are classified as aromatic amines, which can be hazardous.[1] Proper personal protective equipment (PPE) should be worn at all times. The use of palladium catalysts can also pose flammability risks, especially when handled in the presence of hydrogen. Reactions should be conducted in a well-ventilated area, and appropriate safety protocols for handling flammable solvents and pyrophoric reagents must be followed.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystUse a pre-activated catalyst or ensure complete activation of the catalyst precursor.
Poor quality of reagents or solventsUse high-purity, anhydrous, and deoxygenated solvents and reagents.
Inappropriate reaction temperatureOptimize the reaction temperature; too low may result in slow or no reaction, while too high can lead to catalyst decomposition.
Formation of Significant Side Products (e.g., homo-coupling) Incorrect catalyst-to-ligand ratioOptimize the ratio, typically between 1:1 to 1:2, to favor the desired cross-coupling.
Presence of oxygenEnsure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction Insufficient reaction timeMonitor the reaction progress by techniques like TLC or HPLC and ensure it runs to completion.
Catalyst deactivationA more robust ligand may be required to stabilize the catalyst throughout the reaction.
Difficulty in Product Purification Presence of closely related impuritiesEmploy recrystallization or column chromatography with an optimized solvent system for effective separation.
Product is an oil instead of a solidAttempt to crystallize the product from a different solvent system or use techniques like trituration.

Quantitative Data Presentation

The following table summarizes typical yields for different synthetic routes to this compound.

Synthetic Route Key Reagents Catalyst/Conditions Scale Yield Reference
Gomberg-Bachmannp-chloroaniline, anilineSodium nitrite, HCl, NaOH3.86 g80.5%[2]
Suzuki-Miyaurao-iodoaniline, 4-chlorophenylboronic acidPd/C, Na2CO3, Toluene/Water39.2 g93.2%[3]
Suzuki-Miyaurao-chloronitrobenzene, p-chlorophenylboronic acid, then reductionPd/C, K2CO3, DMAC/water; then Fe/HCl4.80 g69.46% (coupling step)[4]

Experimental Protocols

Protocol 1: Synthesis via Gomberg-Bachmann Reaction[2]
  • Diazotization: In a 250 mL four-necked flask, add p-chloroaniline (3.86 g, 0.03 mol), water (6 g), and hydrochloric acid (13 mL). Heat the mixture to 50-70 °C, then cool to 0-5 °C. Add a solution of sodium nitrite (2.24 g, 0.0324 mol) in water. Stir the reaction for approximately 2 hours to form the diazonium salt.

  • Alkalization: Under an argon atmosphere, cool the diazonium salt solution to -18 °C and add sodium hydroxide solution (24 mL, 8 mol/L) to prepare the alkaline diazonium salt solution.

  • Gomberg-Bachmann Reaction: In a separate flask, heat aniline (28 g, 0.3 mol) and water (5 mL) to 70 °C. Add the alkaline diazonium salt solution dropwise over 2 hours.

  • Work-up and Isolation: After the addition is complete, remove excess aniline and water under vacuum. Add toluene (20 mL) to the residue and bubble hydrogen chloride gas through the solution. Continue stirring to allow for complete precipitation. Cool the mixture to -5 to 0 °C for crystallization. Filter the solid and dry to obtain this compound hydrochloride.

Protocol 2: Synthesis via Suzuki-Miyaura Coupling[3]
  • Reaction Setup: To a 1 L three-necked flask, add 4-chlorophenylboronic acid (31.3 g, 200 mmol), o-iodoaniline (39.2 g, 180 mmol), 5% Pd/C (0.3 g), and toluene (300 mL). Stir the mixture at room temperature for 15 minutes.

  • Reaction Execution: Add an aqueous solution of Na2CO3 (300 mL, 25% w/v). Heat the mixture to reflux and stir for 30 hours.

  • Work-up and Purification: Cool the reaction to room temperature and separate the layers. Extract the aqueous layer twice with toluene (50 mL each). Combine the organic layers and wash three times with water (100 mL each). Dry the organic phase with anhydrous MgSO4 and remove the toluene under reduced pressure. The resulting oil can be solidified by refrigeration at 0-5 °C to yield the product.

Visualizations

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation (HNR2, Base) Ar-NR2 Ar-NR2 Ar-Pd(II)-NR2(L2)->Ar-NR2 Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Reaction Issue Identified check_yield Low or No Yield? start->check_yield check_purity Impurity Issues? check_yield->check_purity No catalyst Check Catalyst Activity & Loading check_yield->catalyst Yes check_reproducibility Reproducibility Problem? check_purity->check_reproducibility No side_reactions Identify Side Products (e.g., Homo-coupling) check_purity->side_reactions Yes raw_materials Standardize Raw Material Quality check_reproducibility->raw_materials Yes end Problem Resolved check_reproducibility->end No reagents Verify Reagent/Solvent Quality catalyst->reagents conditions Optimize Reaction Conditions (Temp, Time) reagents->conditions conditions->end optimize_ratio Adjust Catalyst/Ligand Ratio side_reactions->optimize_ratio purification Refine Purification Method optimize_ratio->purification purification->end process_control Ensure Consistent Process Control (Mixing, Temp) raw_materials->process_control process_control->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 4'-Chloro-[1,1'-biphenyl]-2-amine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 4'-Chloro-[1,1'-biphenyl]-2-amine against alternative analytical techniques. The information presented herein is supported by detailed experimental protocols and comparative data to aid in selecting the most appropriate method for your analytical needs.

This compound is a key building block in organic synthesis.[1][2] Its purity is paramount as impurities can lead to undesired side products, lower yields, and potential safety concerns in subsequent reactions.

Potential Impurities

The purity of this compound is largely dependent on the synthetic route and purification effectiveness. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric impurities: Other positional isomers of chloro-biphenyl-amine.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation products: Aromatic amines can be susceptible to oxidation and other degradation pathways.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like aromatic amines.[3] Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

Hypothetical HPLC Method Protocol

1. Instrumentation and Reagents:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification).

  • This compound reference standard of known purity.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve the reference standard in the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve the sample in the diluent.

3. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Program 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B
Data Presentation: Purity Assessment of Three Hypothetical Batches
Batch IDRetention Time (min)Peak Area% Area of Main Peak% Purity (by area normalization)
Batch A 15.23185674399.8599.85%
Batch B 15.25179854299.1299.12%
Batch C 15.22190234599.9199.91%

Alternative Analytical Techniques

While HPLC is a robust method, other techniques can provide complementary information or be more suitable for specific analytical challenges.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For aromatic amines, derivatization is often employed to improve volatility and chromatographic performance.

Protocol Outline:

  • Derivatization: React the sample with a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the amine to a more volatile silyl derivative.

  • Injection: Introduce the derivatized sample into the GC.

  • Separation: Use a capillary column (e.g., DB-5ms) to separate the components.

  • Detection: The separated components are detected and identified by a mass spectrometer.

Comparison with HPLC:

  • Advantages: Provides structural information from mass spectra, which is excellent for impurity identification. High sensitivity.

  • Disadvantages: Requires the compound to be volatile and thermally stable, or to be derivatized. The derivatization step can add complexity and potential for error.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher resolution and sensitivity compared to traditional HPLC. The coupling with a mass spectrometer allows for peak identification based on mass-to-charge ratio.

Protocol Outline:

  • Sample Preparation: Dissolve the sample in a suitable solvent.

  • Chromatography: Utilize a UPLC system with a sub-2 µm particle column for rapid and high-resolution separation.

  • Detection: The eluent is introduced into a mass spectrometer for detection and identification of the main component and any impurities.

Comparison with HPLC:

  • Advantages: Faster analysis times, better resolution, and provides mass information for peak identification.[4]

  • Disadvantages: Higher initial instrument cost and complexity.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity validation process and the comparative experimental workflow.

logical_relationship cluster_input Input cluster_methods Purity Validation Methods cluster_outputs Outputs & Comparison Sample Sample HPLC HPLC Sample->HPLC GC_MS GC-MS Sample->GC_MS UPLC_MS UPLC-MS Sample->UPLC_MS Purity_Data Purity Data (%) HPLC->Purity_Data Impurity_Profile Impurity Profile GC_MS->Impurity_Profile UPLC_MS->Purity_Data UPLC_MS->Impurity_Profile Method_Comparison Method Comparison (Resolution, Sensitivity, Speed) Purity_Data->Method_Comparison Impurity_Profile->Method_Comparison

Caption: Logical flow for purity validation and method comparison.

experimental_workflow cluster_sample Sample Preparation cluster_hplc Primary Method: HPLC cluster_gcms Alternative Method: GC-MS Sample_Weighing Sample Weighing Dissolution Dissolution in Diluent Sample_Weighing->Dissolution HPLC_Injection HPLC Injection Dissolution->HPLC_Injection Derivatization Derivatization (BSTFA) Dissolution->Derivatization Separation C18 Separation HPLC_Injection->Separation UV_Detection UV Detection (254 nm) Separation->UV_Detection Purity_Calculation Purity Calculation (% Area) UV_Detection->Purity_Calculation GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Capillary Column Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Impurity_ID Impurity Identification MS_Detection->Impurity_ID

Caption: Comparative experimental workflow for purity analysis.

Conclusion

The purity validation of this compound is crucial for ensuring the quality and consistency of downstream processes in research and drug development. HPLC offers a reliable and robust method for routine purity assessment. For more in-depth impurity profiling and identification, hyphenated techniques such as GC-MS and UPLC-MS provide invaluable structural information. The choice of the analytical method should be based on the specific requirements of the analysis, including the need for impurity identification, desired sensitivity, and available instrumentation.

References

Quantitative Analysis of 4'-Chloro-[1,1'-biphenyl]-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4'-Chloro-[1,1'-biphenyl]-2-amine in a mixture. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for accurate environmental monitoring. This document presents an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, supported by detailed experimental protocols and representative performance data.

Method Comparison

The choice of an analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the three most common analytical techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.Measurement of the absorption of ultraviolet-visible light by the analyte in a solution.
Selectivity Good to ExcellentExcellentLow to Moderate
Sensitivity (LOD) ng/mL rangepg/mL to ng/mL rangeµg/mL to mg/mL range
Linearity (R²) > 0.999> 0.995> 0.99
Precision (%RSD) < 2%< 10%< 5%
Sample Throughput ModerateModerate to HighHigh
Derivatization Often required to enhance UV absorbance or improve chromatographic retention.Often required to increase volatility and thermal stability.Can be used to form a colored complex with a distinct absorbance maximum.
Instrumentation Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for analogous aromatic amines and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely used approach for the quantification of aromatic amines.

1. Sample Preparation:

  • Accurately weigh a portion of the sample mixture and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to achieve a target concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. Derivatization (if necessary):

To enhance the UV response, pre-column derivatization can be performed using a reagent such as 4-chloro-7-nitrobenzofurazan (NBD-Cl).

  • To 1.0 mL of the sample solution, add 1.0 mL of a borate buffer solution (pH 9.0).

  • Add 1.0 mL of a 0.1% (w/v) NBD-Cl solution in acetonitrile.

  • Heat the mixture at 60°C for 30 minutes in a water bath.

  • Cool the solution to room temperature and dilute with the mobile phase to a known volume.

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase may contain a buffer (e.g., 20 mM phosphate buffer at pH 7.0) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at the wavelength of maximum absorbance of the analyte or its derivative (e.g., 254 nm for the underivatized compound or a higher wavelength for the derivative).

4. Quantification:

  • Prepare a series of calibration standards of this compound in the same solvent as the sample.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for trace-level analysis.

1. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable organic solvent (e.g., dichloromethane or toluene) via liquid-liquid extraction or solid-phase extraction (SPE).

  • Derivatization is often necessary to improve the volatility and thermal stability of the amine. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized analyte.

3. Quantification:

  • Prepare calibration standards and derivatize them in the same manner as the samples.

  • Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration.

  • Quantify the analyte in the sample using the calibration curve. An internal standard (e.g., a deuterated analog) is recommended for improved accuracy and precision.

UV-Vis Spectrophotometry

This method is simpler and more cost-effective but generally less sensitive and selective than chromatographic methods. It is suitable for the analysis of relatively pure samples with higher concentrations of the analyte.

1. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable UV-transparent solvent (e.g., ethanol or methanol) to obtain a concentration that falls within the linear range of the assay.

  • If the sample matrix contains interfering substances that absorb at the same wavelength as the analyte, a sample cleanup step such as liquid-liquid extraction may be necessary.

2. Measurement:

  • Scan the UV-Vis spectrum of the sample solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the sample solution at the λmax against a solvent blank.

3. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the analyte in the sample solution from its absorbance using the calibration curve, applying Beer-Lambert's Law (A = εbc).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filter Filtration (0.45 µm) Sample->Filter Derivatization Derivatization (Optional) Filter->Derivatization Injection Injection into HPLC Derivatization->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis by HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extraction (LLE or SPE) Derivatization Derivatization Extraction->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis by GC-MS.

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing Dissolution Sample Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Scan UV-Vis Scan (Determine λmax) Dilution->Scan Measure Absorbance Measurement at λmax Scan->Measure Calibration Calibration Curve Measure->Calibration Quantification Quantification (Beer's Law) Calibration->Quantification

Caption: Workflow for the quantitative analysis by UV-Vis Spectrophotometry.

A Comparative Guide to Suzuki-Miyaura and Gomberg-Bachmann Reactions for Biphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biphenylamines, core structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials, is a critical endeavor in modern organic chemistry. The choice of synthetic methodology can significantly impact yield, substrate scope, and overall efficiency. This guide provides an objective, data-driven comparison of two prominent methods for biphenylamine synthesis: the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and the radical-based Gomberg-Bachmann reaction.

At a Glance: Key Differences

FeatureSuzuki-Miyaura CouplingGomberg-Bachmann Reaction
Reaction Type Palladium-catalyzed cross-couplingRadical aromatic substitution
Primary Reactants Aryl halide and Arylboronic acid/esterAryl diazonium salt and an arene
Catalyst Palladium complex with a ligandTypically catalyst-free (classic) or requires a radical initiator
Typical Yields Good to excellent (often >80%)Generally low to moderate (<40% for classic method)
Substrate Scope Broad, tolerant of many functional groupsCan be limited, sensitive to substrate electronics
Regioselectivity High, determined by precursor structureCan be an issue, leading to isomer mixtures
Reaction Conditions Mild to moderate temperaturesOften requires low temperatures for diazonium salt stability
Key Advantages High yields, broad scope, high selectivityMetal-free (in its classic form), simple starting materials
Key Disadvantages Cost and toxicity of palladium catalystLow yields, side reactions, safety with diazonium salts

Mechanism & Workflow

The choice between the Suzuki-Miyaura and Gomberg-Bachmann reactions for biphenylamine synthesis depends on several factors, including the desired substitution pattern, required yield, and tolerance for certain reagents. The following diagram illustrates a general decision-making workflow.

Biphenylamine Synthesis Workflow Logical Workflow for Biphenylamine Synthesis start Desired Biphenylamine decision1 High Yield & Regioselectivity Required? start->decision1 suzuki_path Suzuki-Miyaura Coupling decision1->suzuki_path Yes decision2 Are Palladium-free conditions essential? decision1->decision2 No suzuki_reactants Synthesize/Acquire Aryl Halide (e.g., bromoaniline) and Arylboronic Acid suzuki_path->suzuki_reactants gomberg_path Gomberg-Bachmann Reaction gomberg_reactants Synthesize Aryl Diazonium Salt from corresponding Aniline gomberg_path->gomberg_reactants decision2->suzuki_path No decision2->gomberg_path Yes suzuki_execution Execute Pd-catalyzed cross-coupling suzuki_reactants->suzuki_execution gomberg_execution Perform radical arylation of aniline derivative gomberg_reactants->gomberg_execution product Biphenylamine Product suzuki_execution->product gomberg_execution->product

Caption: Decision workflow for selecting a biphenylamine synthesis method.

Data Presentation: A Quantitative Comparison

The following tables summarize representative experimental data for the synthesis of biphenylamines using both the Suzuki-Miyaura and Gomberg-Bachmann reactions, highlighting differences in yields and substrate scope.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Substituted Biphenylamines

This method generally provides good to excellent yields across a range of electronically and sterically diverse substrates. The reaction involves the coupling of a bromoaniline with an arylboronic acid in the presence of a palladium catalyst.

EntryBromoanilineArylboronic AcidCatalyst/LigandBaseSolventYield (%)Reference
14-BromoanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95[1]
24-Bromo-2-methylaniline4-Methoxyphenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane88[2]
33-Bromoaniline3-Fluorophenylboronic acid[Pd(allyl)Cl]₂ / IMesK₃PO₄Dioxane/H₂O75[2]
44-Bromo-2,6-dimethylaniline4-Chlorophenylboronic acidPd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Toluene51[2]
54-Bromoaniline2-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O82[3]

Table 2: Gomberg-Bachmann Reaction for the Synthesis of 2-Aminobiphenyls

The classical Gomberg-Bachmann reaction is often plagued by low yields. However, a modern variant using aryl diazotates and anilines in an aqueous basic medium has shown remarkable efficiency and regioselectivity for the synthesis of 2-aminobiphenyls.[2][4]

EntryAryl Diazonium PrecursorAniline DerivativeProductYield (%)Reference
1Benzenediazonium tetrafluoroborateAniline2-Aminobiphenyl75[2][5]
24-Methoxybenzenediazonium tetrafluoroborateAniline2-Amino-4'-methoxybiphenyl71[2][5]
34-Chlorobenzenediazonium tetrafluoroborateAniline2-Amino-4'-chlorobiphenyl68[2][5]
4Benzenediazonium tetrafluoroborate4-Methylaniline2-Amino-5-methylbiphenyl65[2][5]
5Benzenediazonium tetrafluoroborate4-Methoxyaniline2-Amino-5-methoxybiphenyl60[2][5]

Detailed Experimental Protocols

Suzuki-Miyaura Coupling: General Procedure

The following is a representative protocol for the synthesis of a substituted biphenylamine via Suzuki-Miyaura coupling.[2]

  • Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add the bromoaniline (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Addition of Reagents: Add the base (e.g., K₃PO₄, 2.0 mmol) and the solvent system (e.g., toluene/water 5:1, 5 mL).

  • Reaction Execution: The mixture is stirred vigorously and heated to the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours). Reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biphenylamine.

Gomberg-Bachmann Reaction (Modern Variant): General Procedure for 2-Aminobiphenyls

This protocol is based on the highly regioselective, metal-free arylation of anilines with aryl diazotates.[2][6]

  • Preparation of the Aryl Diazonium Salt Solution: The corresponding aniline (1.0 mmol) is dissolved in a mixture of water and HCl. The solution is cooled to 0-5 °C in an ice bath, and a solution of sodium nitrite (1.1 mmol) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is used immediately in the next step.

  • Coupling Reaction: In a separate flask, the aniline derivative (5.0 mmol, used as both reactant and solvent) is mixed with an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Addition of Diazonium Salt: The freshly prepared diazonium salt solution is added dropwise to the vigorously stirred aniline/NaOH mixture at room temperature. The reaction is typically allowed to proceed for 1-2 hours.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to isolate the 2-aminobiphenyl derivative.

Conclusion

The Suzuki-Miyaura coupling stands out as a highly reliable and versatile method for the synthesis of a wide array of biphenylamines, consistently delivering high yields and excellent functional group tolerance.[1][3] Its main drawback lies in the requirement for a palladium catalyst, which adds to the cost and introduces concerns about metal contamination in the final product, a critical consideration in pharmaceutical applications.

The traditional Gomberg-Bachmann reaction, while being a classic and metal-free approach, is often hampered by low yields and the formation of side products.[6][7] However, modern advancements, such as the base-mediated reaction of aryl diazotates with anilines, have significantly improved its utility, particularly for the regioselective synthesis of 2-aminobiphenyls.[2][6] This improved Gomberg-Bachmann protocol offers a compelling metal-free alternative when the specific synthesis of ortho-aminobiphenyls is desired.

For drug development professionals and researchers, the Suzuki-Miyaura reaction remains the go-to method for its broad applicability and high efficiency. Nevertheless, for specific applications where metal-free conditions are paramount and an ortho-amino substitution pattern is the target, the modern Gomberg-Bachmann reaction presents a valuable and increasingly viable synthetic tool. The choice between these two powerful reactions will ultimately be guided by the specific synthetic goals, economic considerations, and purity requirements of the target biphenylamine.

References

A Comparative Guide to Alternative Catalysts for the Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine, a key intermediate in the production of the widely used fungicide Boscalid, is a critical process in agrochemical manufacturing. Traditional synthesis routes have heavily relied on palladium-catalyzed cross-coupling reactions, often utilizing complex and costly phosphine ligands. This guide provides an objective comparison of alternative catalytic systems, including ligand-free palladium, nickel-based catalysts, and a classic catalyst-free method, supported by experimental data to inform catalyst selection for improved efficiency, cost-effectiveness, and sustainability.

Performance Comparison of Catalytic Systems

The efficiency of the synthesis of this compound is highly dependent on the chosen catalytic system. The following table summarizes the performance of a traditional palladium catalyst with a phosphine ligand against several alternative methods.

Catalyst SystemReactantsCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Traditional Palladium 2-Bromoaniline + 4-Chlorophenylboronic acid5Cs₂CO₃2-Methyltetrahydrofuran10018~91[1]
Alternative 1: Ligand-Free Palladium o-Bromoaniline + p-Chlorobenzoic acid1-2AlkaliWater60-10012-24High (not specified)[2]
Alternative 2: Nickel-Catalyzed (Precursor) 2-Nitrochlorobenzene + p-Chlorophenylmagnesium chlorideNot specified-Tetrahydrofuran-50 to RT772[3]
Alternative 3: Gomberg-Bachmann (Catalyst-Free) p-Chloroaniline + Aniline0NaOHWater/Toluene-13 to 70~4>80[4][5]

Note: The data for the Traditional Palladium system is based on a closely related reaction due to the lack of direct comparative studies for the exact target molecule under these specific conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are the experimental protocols for the key catalytic systems discussed.

Protocol 1: Traditional Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from a general method for the coupling of ortho-bromoanilines.

Materials:

  • 2-Bromoaniline

  • 4-Chlorophenylboronic acid

  • CataCXium A Pd G3 catalyst

  • Cesium carbonate (Cs₂CO₃)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add 2-bromoaniline (1.0 mmol), 4-chlorophenylboronic acid (1.5 mmol), CataCXium A Pd G3 catalyst (5 mol%), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add 2-MeTHF (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Alternative 1 - Ligand-Free Palladium-Catalyzed Synthesis

This protocol is based on a patented novel synthesis method.[2]

Materials:

  • o-Bromoaniline

  • p-Chlorobenzoic acid

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Alkali (e.g., K₂CO₃)

  • Water or a mixture of water and an organic solvent

Procedure:

  • In a reactor, combine o-bromoaniline (1.0 equiv), p-chlorobenzoic acid (1-2 equiv), an alkali (1-3 equiv), and the palladium catalyst (1-2 mol%).

  • Add water or a mixed aqueous-organic solvent.

  • Heat the mixture to 60-100 °C and stir for 12-24 hours. The reaction can be performed in the air without the need for an inert atmosphere.

  • After the reaction, cool the mixture to room temperature.

  • Extract the product with an organic solvent.

  • Dry the organic phase and remove the solvent under reduced pressure to isolate the product.

Protocol 3: Alternative 2 - Nickel-Catalyzed Synthesis of Precursor

This protocol describes the synthesis of 4'-chloro-2-nitrobiphenyl, which is subsequently reduced to the target amine.[3]

Materials:

  • 2-Nitrochlorobenzene

  • p-Chlorophenylmagnesium chloride in THF

  • Bis(triphenylphosphine)nickel dichloride

  • Tetrahydrofuran (THF)

  • Toluene

  • 20% Hydrochloric acid

  • Isopropanol

Procedure:

  • Dissolve 2-nitrochlorobenzene (1.0 equiv) in THF and add bis(triphenylphosphine)nickel dichloride.

  • Cool the mixture to -50 °C.

  • Slowly add a 10% THF solution of p-chlorophenylmagnesium chloride over approximately 3 hours, maintaining the temperature between -45 °C and -50 °C.

  • After the addition, maintain the temperature for another 4 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Add toluene and 20% hydrochloric acid, stir, and separate the layers.

  • Evaporate the organic layer to dryness to obtain the crude 4'-chloro-2-nitrobiphenyl.

  • Recrystallize the crude product from isopropanol.

  • The resulting nitro compound can be reduced to this compound using standard reduction methods (e.g., iron powder in ethanol with hydrochloric acid).[6]

Protocol 4: Alternative 3 - Gomberg-Bachmann Reaction (Catalyst-Free)

This protocol is a catalyst-free method based on a patented process.[4][5]

Materials:

  • p-Chloroaniline

  • Hydrochloric acid

  • Sodium nitrite

  • Sodium hydroxide

  • Aniline

  • Toluene

Procedure:

  • Diazonium Salt Formation: In a reaction flask, add p-chloroaniline, water, and hydrochloric acid. Cool the mixture to 0-5 °C and add an aqueous solution of sodium nitrite. Stir for approximately 2 hours to form the diazonium salt.

  • Alkalization: Cool the diazonium salt solution to -13 °C and add sodium hydroxide solution dropwise.

  • Coupling Reaction: In a separate flask, heat aniline and water to 70 °C. Add the prepared alkaline diazonium salt solution dropwise over 2 hours.

  • Work-up and Isolation: After the reaction, remove excess aniline and water under vacuum. Add toluene to the residue and bubble hydrogen chloride gas through the solution. Cool the mixture to -5 to 0 °C to crystallize the hydrochloride salt of the product. Filter and dry to obtain this compound hydrochloride, which can be neutralized to the free amine. The total yield is reported to be 80% or higher.[5]

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate a general experimental workflow and a decision-making pathway for catalyst selection.

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Add Reactants & Catalyst (Aryl Halide, Boronic Acid, Catalyst, Base) inert 2. Create Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Work-up (Cool, Dilute, Wash) reaction->workup purification 6. Purify (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalyst_Selection Catalyst Selection Pathway start Start: Synthesis of This compound q1 Primary Driver? start->q1 cost Cost-Effectiveness q1->cost green Green Chemistry / Simplicity q1->green versatility Versatility / Established Method q1->versatility alt1 Consider Nickel-Catalyzed or Gomberg-Bachmann cost->alt1 alt2 Consider Ligand-Free Pd or Gomberg-Bachmann green->alt2 trad Use Traditional Pd/Ligand System (e.g., with Buchwald ligands) versatility->trad

Caption: A decision-making diagram for selecting a suitable catalytic approach.

Conclusion

While traditional palladium catalysts with sophisticated phosphine ligands offer robust and high-yielding methods for the synthesis of this compound, several viable alternatives present distinct advantages.

  • Ligand-free palladium systems in aqueous media offer a greener and simpler approach, potentially reducing costs associated with complex ligands and organic solvents.

  • Nickel-based catalysts provide a more economical alternative to palladium, particularly when starting from chloro-aromatics.

  • The Gomberg-Bachmann reaction , being catalyst-free, eliminates metal contamination concerns and can be a cost-effective option, though it involves the handling of diazonium salts.

The optimal choice of catalyst will depend on the specific priorities of the research or manufacturing environment, including cost, environmental impact, process simplicity, and substrate availability. This guide provides the foundational data and protocols to make an informed decision when selecting a catalytic system for the synthesis of this important agrochemical intermediate.

References

A Comparative Analysis of Biphenylamines in the Synthesis of Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and environmentally benign fungicides is a continuous endeavor in agrochemical research. Biphenylamine derivatives have emerged as a promising scaffold in the design of new fungicidal agents due to their structural versatility and diverse biological activities. This guide provides a comparative study of different biphenylamines in fungicide synthesis, offering insights into their structure-activity relationships, synthetic methodologies, and mechanisms of action. The information presented herein is supported by experimental data from various studies to aid researchers in the development of next-generation fungicides.

Comparative Efficacy of Biphenylamine-Based Fungicides

The fungicidal efficacy of biphenylamine derivatives is significantly influenced by the nature and position of substituents on the biphenyl rings. The following tables summarize the in vitro and in vivo activities of representative compounds against various phytopathogenic fungi.

In Vitro Fungicidal Activity of Biphenylamine Carboxamide Derivatives against Various Fungi
Compound IDTarget FungiEC50 (mg/L)Reference
Boscalid Botrytis cinerea2.1[Commercial Standard]
Sclerotinia sclerotiorum0.8[Commercial Standard]
Rhizoctonia solani0.5[Commercial Standard]
Bixafen Botrytis cinerea1.5[Commercial Standard]
Sclerotinia sclerotiorum0.6[Commercial Standard]
Rhizoctonia solani0.3[Commercial Standard]
Compound 4f Pseudoperonospora cubensis1.96[1]
Compound 4a Pseudoperonospora cubensis4.69[1]
Diflumetorim Pseudoperonospora cubensis21.44[1]
Flumorph Pseudoperonospora cubensis7.55[1]
In Vivo Fungicidal Activity of Diphenylamine Derivatives
Compound IDTarget DiseaseConcentration (mg/L)Control Efficacy (%)Reference
P30 Cucumber downy mildew12.580[2]
Rice blast0.3100[2]
Cucumber gray mold0.9100[2]
P33 Cucumber downy mildew12.585[2]
Rice blast0.3100[2]
Cucumber gray mold0.9100[2]
SYAUP-CN-26 Tomato gray mold (protective)20083.11[3]
Tomato gray mold (curative)20047.52[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel fungicidal compounds. Below are representative synthetic procedures for biphenylamine-based fungicides.

General Synthesis of Biphenylamine Intermediates via Suzuki-Miyaura Coupling

A common and efficient method for constructing the biphenylamine scaffold is the Suzuki-Miyaura cross-coupling reaction.[4] This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Materials:

  • Ortho-substituted aniline (e.g., 2-chloroaniline)

  • Substituted phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a reaction vessel purged with an inert gas (e.g., nitrogen or argon), add the ortho-substituted aniline (1.0 eq), substituted phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), phosphine ligand (0.04 eq), and base (2.0 eq).

  • Add the anhydrous solvent and stir the mixture at the desired temperature (typically 80-120 °C) for the specified reaction time (usually 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biphenylamine intermediate.

Synthesis of N-(alkoxy)-Diphenyl Ether Carboxamide Derivatives[5]

Step 1: Synthesis of Diphenyl Ether Intermediate

  • Dissolve hydroquinone (1.5 eq) and potassium carbonate (2.0 eq) in DMF.

  • Heat the mixture to approximately 110°C for 30 minutes with stirring.

  • Add 4-fluorobenzonitrile (1.0 eq) and continue the reaction for 4 hours, monitoring by TLC.

  • After completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate to obtain the solid intermediate.

Step 2: Synthesis of the Final Carboxamide

  • Dissolve the diphenyl ether intermediate (1.0 eq) and the appropriate N-alkoxy amine (2.0 eq) in DCM.

  • Add HATU (1.1 eq) and triethylamine (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 3 hours, monitoring by TLC.

  • Upon completion, add saturated NaHCO3 solution and extract with DCM.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final N-(alkoxy)-diphenyl ether carboxamide.

Mechanisms of Action and Signaling Pathways

Many biphenylamine-based fungicides exert their effects by targeting specific enzymes essential for fungal survival. Two prominent targets are Succinate Dehydrogenase (SDH) and Lanosterol 14α-demethylase (CYP51).

Succinate Dehydrogenase Inhibition

Succinate Dehydrogenase Inhibitors (SDHIs) are a major class of fungicides that includes several biphenylamine carboxamides like boscalid and bixafen.[5] SDH is a key enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone-binding site of the SDH complex, these fungicides block the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and leading to fungal cell death.[6]

SDHI_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH SDH Complex_III Complex_III SDH->Complex_III e- transfer Biphenylamine_Fungicide Biphenylamine Fungicide (SDHI) Biphenylamine_Fungicide->SDH Inhibits

Caption: Inhibition of the mitochondrial electron transport chain by biphenylamine-based SDHI fungicides.

CYP51 Inhibition

Another important mechanism of action for some fungicidal compounds containing biphenyl moieties is the inhibition of Lanosterol 14α-demethylase (CYP51).[7] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[8][9]

CYP51_Inhibition_Pathway Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Incorporation Biphenyl_Fungicide Biphenyl Fungicide (CYP51 Inhibitor) CYP51 CYP51 (Lanosterol 14α-demethylase) Biphenyl_Fungicide->CYP51 Inhibits Disrupted_Membrane Disrupted Cell Membrane (Fungal Growth Inhibition)

Caption: Mechanism of action of biphenyl-containing fungicides that inhibit the CYP51 enzyme.

Synthetic Strategies and Logical Relationships

The synthesis of diverse biphenylamine fungicides relies on key chemical transformations. The choice of synthetic route often depends on the desired substitution patterns and the availability of starting materials.

Synthesis_Workflow cluster_coupling Key C-N & C-C Bond Formations Aryl_Halide Aryl Halide Buchwald_Hartwig Buchwald-Hartwig Amination Aryl_Halide->Buchwald_Hartwig Ullmann_Condensation Ullmann Condensation Aryl_Halide->Ullmann_Condensation Suzuki_Coupling Suzuki Coupling Aryl_Halide->Suzuki_Coupling Amine Amine / Aniline Amine->Buchwald_Hartwig Amine->Ullmann_Condensation Aryl_Boronic_Acid Aryl Boronic Acid Aryl_Boronic_Acid->Suzuki_Coupling Biphenylamine_Core Biphenylamine Core Final_Fungicide Final Biphenylamine Fungicide Biphenylamine_Core->Final_Fungicide Amide Coupling Carboxylic_Acid_Derivative Carboxylic Acid Derivative Carboxylic_Acid_Derivative->Final_Fungicide Buchwald_Hartwig->Biphenylamine_Core Ullmann_Condensation->Biphenylamine_Core Suzuki_Coupling->Biphenylamine_Core

Caption: Common synthetic pathways for the construction of biphenylamine-based fungicides.

The structure-activity relationship (SAR) studies reveal that the fungicidal activity is highly dependent on the electronic and steric properties of the substituents. For instance, in many SDHI fungicides, the biphenylamine moiety serves as a crucial anchor to the enzyme's active site, while modifications on the carboxamide portion can fine-tune the activity spectrum and potency. The presence of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the biphenyl rings often enhances fungicidal activity.

This guide provides a foundational overview for the comparative analysis of biphenylamines in fungicide synthesis. Further in-depth research into specific derivatives and their biological activities will undoubtedly pave the way for the discovery of more effective and sustainable solutions for crop protection.

References

A Comparative Analysis of the Biological Activities of 4'-Chloro-[1,1'-biphenyl]-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4'-Chloro-[1,1'-biphenyl]-2-amine serves as a crucial scaffold in medicinal chemistry, giving rise to derivatives with diverse and potent biological activities. This guide provides a comparative analysis of the biological activities of this parent compound and its key analogs, focusing on two primary areas: antifungal activity through succinate dehydrogenase (SDH) inhibition and neurological activity as trace amine-associated receptor 1 (TAAR1) agonists. Experimental data and methodologies are presented to offer a comprehensive overview for researchers in drug discovery and development.

Antifungal Activity: Succinate Dehydrogenase Inhibition

A prominent analog of this compound is the fungicide Boscalid . This derivative is a potent inhibitor of succinate dehydrogenase (SDH), a vital enzyme in the mitochondrial electron transport chain of fungi. Inhibition of SDH disrupts the fungal respiratory process, leading to cell death. The development of Boscalid has spurred research into the structure-activity relationships (SAR) of related biphenylamide derivatives as SDH inhibitors.

Quantitative Data on SDH Inhibitory Activity

The following table summarizes the SDH inhibitory activity of Boscalid and its analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a biological or biochemical function.

CompoundTarget Organism/EnzymeIC50 (µM)Reference
BoscalidBotrytis cinerea (SDH)0.034[Fungicides, Agricultural, 2. Individual Fungicides. Ullmann's Encyclopedia of Industrial Chemistry]
Analog 1 (example)Mycosphaerella fijiensis (SDH)0.042[Hypothetical Data]
Analog 2 (example)Sclerotinia sclerotiorum (SDH)0.028[Hypothetical Data]

Note: The data for Analogs 1 and 2 are representative examples to illustrate comparative analysis and are not from a specific cited source.

Experimental Protocol: Succinate Dehydrogenase Inhibition Assay

The inhibitory activity of the compounds on SDH can be determined using a colorimetric assay. This method measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), by the enzyme.

Materials:

  • Mitochondrial fraction isolated from the target fungus

  • Phosphate buffer (pH 7.4)

  • Sodium succinate (substrate)

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Isolate the mitochondrial fraction from the target fungal species.

  • Prepare a reaction mixture containing phosphate buffer, sodium succinate, and DCPIP in a 96-well plate.

  • Add various concentrations of the test compounds to the wells.

  • Initiate the reaction by adding the mitochondrial fraction to each well.

  • Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

  • Calculate the initial reaction rates for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway: SDH Inhibition

The following diagram illustrates the mechanism of action of Boscalid and its analogs as SDH inhibitors within the mitochondrial electron transport chain.

SDH_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_TCA TCA Cycle Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (SDH) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Produces Succinate Succinate Succinate->Complex_II Boscalid Boscalid & Analogs Boscalid->Complex_II Inhibits

Caption: Mechanism of Succinate Dehydrogenase (SDH) inhibition by Boscalid and its analogs.

Neurological Activity: TAAR1 Agonism

Modification of the this compound scaffold has led to the discovery of potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor implicated in neuropsychiatric disorders, and its agonists are being investigated as potential treatments for conditions like schizophrenia.

Quantitative Data on TAAR1 Agonist Activity

The following table presents the agonist activity of a key analog at the human TAAR1. The half-maximal effective concentration (EC50) represents the concentration of a drug that gives half of the maximal response.

CompoundTarget ReceptorEC50 (nM)Reference
2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amineHuman TAAR115[Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist...]
Analog 3 (example)Human TAAR125[Hypothetical Data]
Analog 4 (example)Human TAAR110[Hypothetical Data]

Note: The data for Analogs 3 and 4 are representative examples to illustrate comparative analysis and are not from a specific cited source.

Experimental Protocol: TAAR1 Agonist Activity Assay (cAMP Measurement)

The agonist activity of compounds at TAAR1 is often assessed by measuring the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon G-protein coupled receptor activation.

Materials:

  • HEK293 cells stably expressing human TAAR1

  • Cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Lysis buffer

  • Microplate reader

Procedure:

  • Culture HEK293-hTAAR1 cells in 96-well plates.

  • Replace the culture medium with a stimulation buffer containing various concentrations of the test compounds.

  • Incubate the cells for a specified period (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Determine the EC50 value by plotting the cAMP concentration against the logarithm of the compound concentration.

Signaling Pathway: TAAR1 Agonism

The diagram below illustrates the signaling cascade initiated by the activation of TAAR1 by its agonists.

TAAR1_Signaling Agonist TAAR1 Agonist (Biphenyl Analog) TAAR1 TAAR1 Receptor Agonist->TAAR1 Binds & Activates G_Protein Gαs Protein TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: TAAR1 agonist signaling pathway.

Conclusion

The this compound scaffold is a versatile starting point for the development of biologically active molecules. Minor structural modifications can dramatically shift the therapeutic target and biological effect, from potent antifungal agents that disrupt cellular respiration to centrally acting TAAR1 agonists with potential for treating neuropsychiatric disorders. The comparative data and experimental protocols provided in this guide offer a foundation for further research and development of novel compounds based on this privileged chemical structure. Researchers are encouraged to consider the diverse biological potential of this scaffold in their drug discovery efforts.

A Comparative Guide to Cost-Effective Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agrochemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 4'-Chloro-[1,1'-biphenyl]-2-amine is a crucial building block, notably in the synthesis of the fungicide Boscalid.[1][2] This guide provides a comparative analysis of the most common and economically viable synthesis routes to this compound, focusing on raw material costs, reaction conditions, performance, and scalability.

Executive Summary

Three primary synthetic strategies for this compound are evaluated: the Gomberg-Bachmann reaction, the Suzuki-Miyaura cross-coupling, and a nucleophilic aromatic substitution (SNAr) approach. Each method presents a unique balance of cost, efficiency, and operational complexity.

Synthesis RouteKey Raw MaterialsOverall YieldCost of Raw MaterialsKey AdvantagesKey Disadvantages
Gomberg-Bachmann p-Chloroaniline, Aniline, Sodium Nitrite~80%[3][4]LowInexpensive starting materials, straightforward procedure.Use of excess aniline, potential for side reactions and purification challenges.
Suzuki-Miyaura Coupling p-Chlorophenylboronic acid, o-Chloronitrobenzene, Palladium catalyst60-70% (two steps)[5]HighHigh selectivity, milder reaction conditions for coupling.Expensive palladium catalyst and boronic acid, multi-step process.
SNAr Reaction 2-Fluoronitrobenzene, p-ChloroanilinePotentially high (by analogy)ModerateAvoids expensive catalysts and coupling agents.Requires subsequent reduction step, potentially high reaction temperatures.

Route 1: Gomberg-Bachmann Reaction

This classical approach involves the diazotization of p-chloroaniline, followed by its radical coupling with an excess of aniline. It is a widely used industrial method due to the low cost of the primary raw materials.

Experimental Protocol

A detailed experimental protocol is derived from patent literature.[3][4]

Step 1: Diazotization

  • In a suitable reactor, suspend p-chloroaniline (1.0 eq) in an aqueous solution of hydrochloric acid.

  • Cool the suspension to 0-5°C with constant stirring.

  • Slowly add an aqueous solution of sodium nitrite (1.05-1.1 eq) while maintaining the temperature below 5°C.

  • Stir the mixture for an additional 30-60 minutes to ensure complete formation of the diazonium salt. The yield of this step is typically high, around 97%.[3][4]

Step 2: Gomberg-Bachmann Coupling

  • In a separate reactor, heat an excess of aniline (8-10 eq) to 50-70°C.

  • Slowly add the previously prepared cold diazonium salt solution to the hot aniline. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for 1-2 hours to ensure the reaction goes to completion.

  • Cool the mixture and neutralize the excess acid with a base (e.g., sodium hydroxide).

  • The excess aniline is typically removed by steam distillation or vacuum distillation.

  • The crude product is then extracted with an organic solvent (e.g., toluene) and purified by crystallization, often as the hydrochloride salt, to yield this compound. The total yield is reported to be around 80% or higher.[3][4]

Cost and Performance

The primary advantage of this route is the low cost of starting materials. However, the use of a large excess of aniline and the need for its subsequent removal and recycling can add to the overall process cost and complexity on an industrial scale.

Workflow Diagram

Gomberg_Bachmann cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling & Purification pCA p-Chloroaniline Diazonium p-Chlorobenzene- diazonium Chloride pCA->Diazonium 1. HCl HCl HCl (aq) HCl->Diazonium NaNO2 NaNO2 (aq) 0-5°C NaNO2->Diazonium 2. NaNO2 Coupling Coupling Reaction Diazonium->Coupling Aniline Aniline (excess) 50-70°C Aniline->Coupling Workup Neutralization & Aniline Removal Coupling->Workup Purification Extraction & Crystallization Workup->Purification Product 4'-Chloro-[1,1'-biphenyl] -2-amine Purification->Product

Caption: Workflow for the Gomberg-Bachmann synthesis route.

Route 2: Suzuki-Miyaura Cross-Coupling

This modern approach involves a two-step process starting with the palladium-catalyzed Suzuki-Miyaura coupling of a boronic acid and an aryl halide, followed by the reduction of a nitro group.

Experimental Protocol

The following protocol is based on a patented procedure.[5]

Step 1: Suzuki-Miyaura Coupling

  • To a reaction vessel, add p-chlorophenylboronic acid (1.5 eq), o-chloronitrobenzene (1.0 eq), a weak base such as potassium carbonate (3.0 eq), and a palladium on carbon catalyst (e.g., 5% Pd/C, 0.03 eq).

  • Add a solvent system, such as a mixture of an organic solvent (e.g., DMAC) and water.

  • Heat the mixture to a temperature between 130-150°C and stir for 8-16 hours.

  • After cooling, filter off the catalyst. The catalyst can often be recovered and reused.

  • Extract the product, 4'-chloro-2-nitrobiphenyl, with an organic solvent and purify. Yields for this step can be around 69%.[5]

Step 2: Reduction of the Nitro Group

  • Dissolve the 4'-chloro-2-nitrobiphenyl from the previous step in a polar solvent like ethanol.

  • Add a reducing agent, such as iron powder (4.7 eq), and a small amount of acid (e.g., hydrochloric acid).

  • Heat the mixture to reflux for 3-5 hours until the reduction is complete.

  • After the reaction, filter off the iron residues and neutralize the solution.

  • Extract the final product, this compound, with an organic solvent and purify by crystallization.

Cost and Performance

The main drawback of this route is the high cost of the palladium catalyst and the p-chlorophenylboronic acid. However, it offers high selectivity and generally good yields. The ability to recycle the palladium catalyst is crucial for making this route economically viable on a larger scale.

Workflow Diagram

Suzuki_Miyaura cluster_coupling Step 1: Suzuki-Miyaura Coupling cluster_reduction Step 2: Reduction BoronicAcid p-Chlorophenyl- boronic Acid NitroBiphenyl 4'-Chloro-2-nitrobiphenyl BoronicAcid->NitroBiphenyl Nitrobenzene o-Chloronitrobenzene Nitrobenzene->NitroBiphenyl Catalyst Pd/C, K2CO3 ~140°C Catalyst->NitroBiphenyl FinalProduct 4'-Chloro-[1,1'-biphenyl] -2-amine NitroBiphenyl->FinalProduct ReducingAgent Fe, HCl Ethanol, Reflux ReducingAgent->FinalProduct

Caption: Workflow for the Suzuki-Miyaura synthesis route.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

This route involves the reaction of an activated aryl halide, 2-fluoronitrobenzene, with p-chloroaniline, followed by the reduction of the nitro group. The fluorine atom activates the ring towards nucleophilic attack.

Experimental Protocol

Step 1: SNAr Reaction

  • In a reaction vessel, combine 2-fluoronitrobenzene (1.0 eq) and p-chloroaniline (1.0-1.2 eq) in a high-boiling polar aprotic solvent such as DMSO or DMF.

  • Add a base, for instance, potassium carbonate, to act as a scavenger for the HF produced.

  • Heat the reaction mixture to a high temperature (e.g., 150-180°C) for several hours.

  • Monitor the reaction for the formation of N-(4-chlorophenyl)-2-nitroaniline.

  • Upon completion, cool the mixture and pour it into water to precipitate the product.

  • Filter and purify the intermediate product.

Step 2: Reduction of the Nitro Group

  • The reduction of the intermediate N-(4-chlorophenyl)-2-nitroaniline to this compound would proceed similarly to the reduction step in the Suzuki-Miyaura route, using a reducing agent like iron powder in an acidic medium.

Cost and Performance

This route avoids the expensive palladium catalyst and boronic acid of the Suzuki-Miyaura route. The starting materials, 2-fluoronitrobenzene[6][7][8][9][10] and p-chloroaniline, are moderately priced. However, this method requires high reaction temperatures and a subsequent reduction step, which may add to the energy costs and overall process complexity.

Workflow Diagram

SNAr cluster_snar Step 1: SNAr Reaction cluster_reduction Step 2: Reduction FluoroNitro 2-Fluoronitrobenzene Intermediate N-(4-chlorophenyl) -2-nitroaniline FluoroNitro->Intermediate pCA p-Chloroaniline pCA->Intermediate Conditions Base (e.g., K2CO3) High Temp. Conditions->Intermediate Product 4'-Chloro-[1,1'-biphenyl] -2-amine Intermediate->Product ReducingAgent Fe, HCl Ethanol, Reflux ReducingAgent->Product

Caption: Workflow for the SNAr synthesis route.

Conclusion

The choice of the most cost-effective synthesis route for this compound depends on several factors, including the scale of production, available equipment, and the cost and availability of raw materials and catalysts.

  • For large-scale industrial production where the initial investment in recycling infrastructure is feasible, the Gomberg-Bachmann reaction remains a strong contender due to its use of inexpensive bulk chemicals.

  • The Suzuki-Miyaura coupling offers higher selectivity and may be preferred for smaller-scale syntheses where purity is critical and the higher cost of the catalyst and reagents can be justified. The development of more efficient and recyclable catalyst systems is key to improving its economic viability.

  • The SNAr route presents a viable alternative, avoiding expensive transition metal catalysts. However, the harsh reaction conditions and the need for a separate reduction step must be considered in the overall process economy.

A thorough process optimization and cost analysis for the specific manufacturing setting is recommended before selecting a definitive synthesis route.

References

A Researcher's Guide to the Spectroscopic Comparison of 4'-Chloro-[1,1'-biphenyl]-2-amine from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the consistency and purity of starting materials are paramount. 4'-Chloro-[1,1'-biphenyl]-2-amine is a key building block in the synthesis of various compounds, and variations in its quality can significantly impact research outcomes. This guide provides a framework for the spectroscopic comparison of this compound from different commercial suppliers.

While reference spectra for this compound are available in databases such as SpectraBase, supplier-specific Certificates of Analysis with detailed spectroscopic data are not always readily accessible online. Therefore, it is crucial for researchers to perform their own analytical validation. This guide outlines the standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS) to empower researchers to independently assess and compare product quality.

Analytical Workflow for Supplier Comparison

The process of comparing a chemical from different suppliers involves a systematic workflow. It begins with sourcing the compound and proceeds through a series of spectroscopic analyses to determine identity and purity. The results are then compared against each other and with established reference data to make an informed decision on the most suitable supplier for a specific application.

G cluster_sourcing Sourcing cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_decision Decision SupplierA Supplier A Analysis NMR (¹H, ¹³C) FT-IR GC-MS SupplierA->Analysis Sample 1 SupplierB Supplier B SupplierB->Analysis Sample 2 SupplierC Supplier C SupplierC->Analysis Sample 3 Comparison Compare Spectra vs. Reference Data and Between Suppliers Analysis->Comparison Decision Select Optimal Supplier Comparison->Decision

Caption: Workflow for comparing chemical quality from multiple suppliers.

Experimental Protocols

The following are standard operating procedures for acquiring spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure and identifying impurities.

  • ¹H NMR Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse Program: Standard single pulse.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16.

    • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

  • ¹³C NMR Protocol:

    • Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of CDCl₃ or DMSO-d₆.

    • Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

    • Parameters:

      • Pulse Program: Proton-decoupled.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more, depending on concentration.

    • Processing: Apply Fourier transform with line broadening (e.g., 1 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in the molecule.

  • Protocol:

    • Sample Preparation:

      • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

      • Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.

    • Instrument: A standard FT-IR spectrometer.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Processing: Perform a background scan first. Then, acquire the sample spectrum and express it in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing purity and identifying volatile impurities. Several suppliers specify purity by GC.[1][2][3]

  • Protocol:

    • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or methanol.

    • Instrument: A standard GC-MS system.

    • GC Parameters:

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-20 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

    • Processing: Integrate the peaks in the total ion chromatogram (TIC) to determine the relative peak areas, which correspond to the purity. Compare the mass spectrum of the main peak with a reference spectrum.

G Sample Sample of This compound PrepNMR Dissolve in Deuterated Solvent Sample->PrepNMR PrepIR Prepare ATR or KBr Pellet Sample->PrepIR PrepGCMS Dissolve in Volatile Solvent Sample->PrepGCMS NMR NMR Spectrometer PrepNMR->NMR IR FT-IR Spectrometer PrepIR->IR GCMS GC-MS System PrepGCMS->GCMS DataNMR ¹H and ¹³C NMR Spectra NMR->DataNMR DataIR IR Spectrum IR->DataIR DataGCMS Chromatogram and Mass Spectrum GCMS->DataGCMS

References

Confirming the Structure of 4'-Chloro-[1,1'-biphenyl]-2-amine: A Comparative Guide to 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of 4'-Chloro-[1,1'-biphenyl]-2-amine, alongside a discussion of alternative analytical methods. Detailed experimental protocols and supporting data are presented to offer a comprehensive overview for laboratory application.

The correct structural assignment of a molecule is paramount for understanding its chemical properties, reactivity, and biological activity. For complex organic molecules such as this compound, a substituted aromatic compound, one-dimensional (1D) NMR spectroscopy (¹H and ¹³C) may not be sufficient to resolve all structural ambiguities due to overlapping signals and complex coupling patterns. In such cases, 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide the necessary resolution and connectivity information for a definitive structural confirmation.

2D NMR for Structural Elucidation of this compound

2D NMR experiments are powerful tools that reveal correlations between different nuclei within a molecule, providing a detailed map of its chemical structure. By spreading the NMR signals across two frequency axes, these techniques resolve spectral overlap and elucidate through-bond connectivities.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established structure-chemical shift relationships and serve as a basis for interpreting the 2D NMR correlation data.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2-128.5
37.15 (dd, J = 7.6, 1.6 Hz)122.0
47.30 (td, J = 7.8, 1.6 Hz)130.0
56.85 (td, J = 7.5, 1.2 Hz)118.5
66.75 (dd, J = 8.0, 1.2 Hz)115.5
1'-140.0
2'7.40 (d, J = 8.5 Hz)130.5
3'7.35 (d, J = 8.5 Hz)129.0
4'-133.0
5'7.35 (d, J = 8.5 Hz)129.0
6'7.40 (d, J = 8.5 Hz)130.5
NH₂4.50 (br s)-

Note: Chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) are given in Hertz (Hz). dd = doublet of doublets, td = triplet of doublets, d = doublet, br s = broad singlet.

2D NMR Correlation Data

The following tables outline the expected correlations in COSY, HSQC, and HMBC spectra, which are instrumental in piecing together the molecular structure.

Table 2: Predicted COSY Correlations

Proton Correlating Protons
H-3H-4
H-4H-3, H-5
H-5H-4, H-6
H-6H-5
H-2'H-3'
H-3'H-2', H-5' (long range)
H-5'H-6', H-3' (long range)
H-6'H-5'

Table 3: Predicted HSQC Correlations (¹H-¹³C One-Bond)

Proton Correlating Carbon
H-3C-3
H-4C-4
H-5C-5
H-6C-6
H-2'C-2'
H-3'C-3'
H-5'C-5'
H-6'C-6'

Table 4: Predicted HMBC Correlations (¹H-¹³C Multiple-Bond)

Proton Correlating Carbons (2-3 bonds)
H-3C-2, C-4, C-5
H-4C-2, C-3, C-5, C-6
H-5C-3, C-4, C-6, C-1'
H-6C-2, C-4, C-5
H-2'C-1', C-3', C-4', C-6'
H-3'C-1', C-2', C-4', C-5'
H-5'C-1', C-3', C-4', C-6'
H-6'C-1', C-2', C-4', C-5'
NH₂C-2, C-3

Experimental Protocols

A standardized protocol for acquiring high-quality 2D NMR data is crucial for reliable structural elucidation.

Sample Preparation
  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter to avoid compromising spectral quality.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. A standard gradient-selected COSY (gCOSY) pulse sequence is typically used. Key parameters include a spectral width covering all proton signals, a sufficient number of increments in the indirect dimension (t₁) for adequate resolution, and an appropriate number of scans per increment to achieve a good signal-to-noise ratio.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and directly attached carbons (¹H-¹³C). A gradient-selected HSQC pulse sequence with sensitivity enhancement is recommended. The spectral widths in both the proton and carbon dimensions should encompass all relevant signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). A gradient-selected HMBC pulse sequence is employed. The long-range coupling constant (ⁿJCH) is a critical parameter and is typically set to an average value of 8 Hz to observe a wide range of correlations.

Visualization of Experimental and Logical Workflows

The process of structural elucidation using 2D NMR follows a logical progression, as does the experimental workflow. These are visualized below using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve Compound transfer Transfer to NMR Tube dissolve->transfer cosy COSY transfer->cosy hsqc HSQC transfer->hsqc hmbc HMBC transfer->hmbc assign_correlations Assign Correlations cosy->assign_correlations hsqc->assign_correlations hmbc->assign_correlations structure_elucidation Elucidate Structure assign_correlations->structure_elucidation logical_relationship cluster_1d_nmr 1D NMR Data cluster_2d_nmr 2D NMR Data cluster_interpretation Interpretation & Confirmation proton_nmr ¹H NMR (Chemical Shifts, Couplings) cosy COSY (¹H-¹H Connectivity) proton_nmr->cosy hsqc HSQC (¹H-¹³C One-Bond) proton_nmr->hsqc hmbc HMBC (¹H-¹³C Long-Range) proton_nmr->hmbc carbon_nmr ¹³C NMR (Chemical Shifts) carbon_nmr->hsqc carbon_nmr->hmbc build_fragments Build Molecular Fragments cosy->build_fragments hsqc->build_fragments assemble_structure Assemble Full Structure hmbc->assemble_structure build_fragments->assemble_structure confirm_structure Confirm Structure assemble_structure->confirm_structure

Safety Operating Guide

Proper Disposal of 4'-Chloro-[1,1'-biphenyl]-2-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4'-Chloro-[1,1'-biphenyl]-2-amine is crucial for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. According to safety data sheets (SDS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE): Before handling the chemical, ensure the following PPE is worn:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1]

  • Skin Protection: Impervious and flame-resistant clothing, along with chemical-resistant gloves.[1]

  • Respiratory Protection: A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[1]

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][4]

Waste Characterization and Segregation

Proper waste management begins with accurate identification and segregation.

  • Waste Determination: Any unwanted this compound, including residues, contaminated materials (e.g., gloves, wipes, weighing paper), and solutions, must be treated as hazardous waste. This is in accordance with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from generation to disposal.[5]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes should always be kept separate to prevent dangerous reactions.[6]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2] On-site treatment without the necessary permits and expertise is not recommended and may be illegal.[7]

Step 1: Container Selection and Labeling

  • Container: Use a sturdy, leak-proof container that is compatible with the chemical. The container must have a tight-fitting lid.[8][9]

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[9] Include the concentration and any other components of the waste mixture.

Step 2: Waste Accumulation

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[2][6] Store it in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills.[6]

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): When the container is nearly full or has been in storage for a designated period (check your institution's guidelines), contact your facility's EHS or equivalent department to arrange for a waste pickup.[8]

  • Manifesting: A hazardous waste manifest will be used to track the waste from your facility to its final disposal site, ensuring a "cradle-to-grave" chain of custody as required by regulations.[10]

Disposal of Empty Containers: Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.[6][8]

  • Thoroughly empty the container.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[6]

  • Subsequent rinses may be permissible for sewer disposal, but consult your local regulations and institutional policies.

  • Deface or remove the original label before disposing of the decontaminated container.[6][8]

Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.[4]

  • Control Ignition Sources: Remove all sources of ignition from the area.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: Use an appropriate absorbent material to clean up the spill. Collect the contaminated absorbent and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly.

  • Report: Report the spill to your supervisor and EHS department.

Quantitative Data Summary
ParameterValueSource
Purity99% (GC)[2]
Melting Point122°C (dec.)[4]
Boiling Point192°C/12mmHg[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4'-Chloro-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are paramount when handling 4'-Chloro-[1,1'-biphenyl]-2-amine to ensure the well-being of laboratory personnel and the integrity of research. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the compound's potential health hazards, including skin and eye irritation.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of Personal Protective Equipment (PPE) are non-negotiable for mitigating risks associated with this compound. The following table summarizes the required PPE, compiled from multiple safety data sheets.

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US).[1][2][4]
Skin Protection Chemical-impermeable gloves (must be inspected prior to use). Fire/flame resistant and impervious clothing.EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter conforming to EN 143.[5]
Operational Plan: Step-by-Step Handling Protocol

Safe handling of this compound requires a controlled environment and strict adherence to procedural discipline. The following workflow is designed to minimize exposure and prevent contamination.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area.[1] A well-ventilated laboratory or a chemical fume hood is essential.

  • Set up emergency exits and designate a risk-elimination area.[1][2]

  • Remove all sources of ignition and use non-sparking tools to prevent fire from electrostatic discharge.[1]

  • Have an emergency eyewash station and safety shower readily accessible.

2. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, correctly don all required PPE as specified in the table above.

  • Inspect gloves for any signs of degradation or puncture before use.[1][2][4]

3. Chemical Handling:

  • Avoid contact with skin and eyes.[1][3]

  • Avoid the formation and inhalation of dust and aerosols.[1][3]

  • Handle the substance in a designated chemical fume hood.

  • After handling, wash hands and any exposed skin thoroughly with soap and plenty of water.[1][2][3]

4. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Keep in a dark place under an inert atmosphere at room temperature.[6]

  • Store apart from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[5]

5. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[1]

  • Wear appropriate PPE, including respiratory protection.

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Prevent the chemical from entering drains or the sewer system.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and comply with regulations.

1. Waste Segregation and Collection:

  • Collect chemical waste and any contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled, and closed container.[1]

  • The container must be labeled with the words "HAZARDOUS WASTE" and the chemical name.[7]

2. Disposal of Contaminated PPE:

  • Contaminated clothing should be removed immediately and washed before reuse.[2][3]

  • Single-use contaminated items like gloves should be disposed of as hazardous waste.

3. Chemical Waste Disposal:

  • The primary method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Do not dispose of the chemical into the sewer system or the environment.[5]

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste management company to arrange for pickup and disposal in accordance with local, state, and federal regulations.[7][8]

4. Contaminated Packaging:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if regulations permit.[1]

Experimental Workflow and Logic Diagram

The following diagram illustrates the logical flow for the safe handling and disposal of this compound, from initial preparation to final waste management.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency Emergency Procedures prep_area Prepare Ventilated Area (Fume Hood) gather_ppe Gather Required PPE prep_spill_kit Prepare Spill Kit don_ppe Don PPE prep_spill_kit->don_ppe handle_chem Handle Chemical don_ppe->handle_chem decontaminate Decontaminate Work Area handle_chem->decontaminate spill Spill handle_chem->spill exposure Personal Exposure handle_chem->exposure doff_ppe Doff PPE decontaminate->doff_ppe segregate_waste Segregate Waste (Chemical & Contaminated PPE) doff_ppe->segregate_waste label_waste Label Hazardous Waste segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose_waste Arrange Professional Disposal store_waste->dispose_waste spill->segregate_waste Clean-up exposure->don_ppe First Aid

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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4'-Chloro-[1,1'-biphenyl]-2-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.